Ammonium bisulfide
Description
Properties
IUPAC Name |
azanium;sulfanide | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/H3N.H2S/h1H3;1H2 | |
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InChI Key |
HIVLDXAAFGCOFU-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[SH-] | |
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Molecular Formula |
NH4SH, Array, NH4HS, H5NS | |
| Record name | AMMONIUM HYDROSULFIDE, SOLUTION | |
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| Record name | AMMONIUM BISULFIDE | |
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| Record name | ammonium hydrosulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonium_hydrosulfide | |
| Description | Chemical information link to Wikipedia. | |
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DSSTOX Substance ID |
DTXSID20894064 | |
| Record name | Ammonium bisulfide | |
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Molecular Weight |
51.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium hydrosulfide, solution is a clear, yellowish liquid. Kept basic with NaOH, as acid will release hydrogen sulfide gas. Technical grade is 40-44%. Used in photography, textiles, synthetic flavors, coloring brasses, bronzes, and iron control., White to yellow hygroscopic solid; [ICSC] Decomposes when moisture or >0 deg C; [Hawley] Technical grade is 40-44% and kept basic with sodium hydroxide; [CAMEO] Solution has strong odor of rotten eggs and ammonia; [CHRIS], HYGROSCOPIC WHITE-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |
| Record name | AMMONIUM HYDROSULFIDE, SOLUTION | |
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| Record name | Ammonium bisulfide | |
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| Record name | AMMONIUM BISULFIDE | |
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Solubility |
Solubility in water, g/100ml: 128.1 | |
| Record name | AMMONIUM BISULFIDE | |
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Vapor Pressure |
390.0 [mmHg], Vapor pressure, kPa at 22 °C: 52 | |
| Record name | Ammonium bisulfide | |
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CAS No. |
12124-99-1 | |
| Record name | AMMONIUM HYDROSULFIDE, SOLUTION | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ammonium hydrosulfide | |
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| Record name | Ammonium bisulfide | |
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| Record name | Ammonium sulfide ((NH4)(SH)) | |
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| Record name | Ammonium bisulfide | |
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| Record name | Ammonium hydrogensulphide | |
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| Record name | AMMONIUM BISULFIDE | |
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Foundational & Exploratory
Ammonium bisulfide synthesis and properties
An In-depth Technical Guide to the Synthesis and Properties of Ammonium Bisulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as ammonium hydrosulfide (NH₄HS), is a significant chemical compound with a dual identity. In a laboratory setting, it can be synthesized for use as a reagent, for instance, in the production of thiol compounds, which are valuable intermediates in pharmaceutical manufacturing.[1] Industrially, particularly within petroleum refining, it is often an unintended and problematic byproduct.[1][2] The formation of this compound in sour water streams of hydrotreating and hydrocracking units is a primary cause of aggressive corrosion, posing significant challenges to equipment integrity and operational safety.[1][2][3]
This technical guide provides a comprehensive overview of the synthesis, properties, and chemical behavior of this compound. It includes detailed experimental protocols, tabulated quantitative data, and process diagrams to serve as a resource for professionals in research and development.
Synthesis of this compound
The synthesis of this compound is fundamentally based on the acid-base reaction between ammonia (a weak base) and hydrogen sulfide (a weak acid). This reaction is reversible and highly dependent on temperature and pressure.[1][4]
Laboratory Synthesis
In a controlled laboratory environment, this compound can be prepared by the direct reaction of anhydrous ammonia and hydrogen sulfide gas.[1] A typical procedure involves passing hydrogen sulfide gas through a concentrated aqueous solution of ammonia.[5]
Experimental Protocol: Synthesis of this compound Solution
Objective: To prepare an aqueous solution of this compound.
Materials:
-
Concentrated ammonium hydroxide solution (NH₄OH)
-
Hydrogen sulfide (H₂S) gas
-
Ice bath
-
Gas dispersion tube (sparger)
-
Reaction flask with a gas outlet
-
Scrubber system for unreacted H₂S (e.g., sodium hydroxide solution)
Methodology:
-
Place the reaction flask containing a measured volume of concentrated ammonium hydroxide solution in an ice bath to cool. The reaction is exothermic.
-
Connect the hydrogen sulfide gas cylinder to the gas dispersion tube.
-
Submerge the gas dispersion tube into the ammonium hydroxide solution.
-
Slowly bubble hydrogen sulfide gas through the solution. The reaction is: NH₃(aq) + H₂S(g) ⇌ (NH₄)HS(aq).
-
Continue the gas flow until the solution is saturated with H₂S. This can be monitored by observing the cessation of gas absorption.
-
The resulting colorless solution, which may turn yellow upon standing, is an aqueous solution of this compound.[6]
-
Vent any unreacted hydrogen sulfide through a suitable scrubber system.
-
Store the final solution in a tightly sealed, airtight container in a cool, well-ventilated area.[7][8]
Safety Precautions:
-
This procedure must be conducted in a well-ventilated fume hood due to the high toxicity of hydrogen sulfide and the pungent nature of ammonia.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[7][8]
-
Ensure all connections are secure to prevent gas leaks.
Industrial Formation in Petroleum Refining
In industrial settings such as petroleum refineries, this compound is not a desired product but a byproduct formed during the hydroprocessing of crude oil feedstocks.[1] Nitrogen and sulfur compounds present in the crude oil are converted to ammonia (NH₃) and hydrogen sulfide (H₂S) in the hydrotreating reactor.[2][3] As the hot reactor effluent cools, these gases react to form solid this compound salts.[4][9][10]
This deposition is particularly prevalent in reactor effluent air coolers (REACs) where temperatures drop significantly.[1][4] The formation is a reversible process; at high temperatures (above 300°C) inside the reactor, the equilibrium favors the gaseous reactants, but upon cooling, the equilibrium shifts to favor the formation of the salt.[1]
Properties of this compound
This compound is a white, crystalline solid that is thermally unstable and hygroscopic.[6][7] The commercial product is often supplied as a 40-44% aqueous solution, which is more stable than the solid form.[7][8][9]
Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | NH₄HS | [9] |
| Molecular Weight | 51.11 g/mol | [6] |
| Appearance | White, tetragonal or orthorhombic crystals; can appear yellowish. | [6][7] |
| Density | 1.17 g/cm³ | [6] |
| Vapor Pressure | ~350-390 mmHg at room temperature (~22°C) | [6][9] |
| Solubility in Water | 128.1 g/100 mL at 0°C | [6][9] |
| Solubility in other solvents | Freely soluble in alcohol; slightly soluble in acetone; almost insoluble in ether and benzene. | [6] |
Chemical Properties and Reactivity
This compound is a reactive compound, primarily characterized by its thermal instability and its behavior as a reducing agent.
-
Thermal Decomposition: It readily decomposes into ammonia and hydrogen sulfide gas at room temperature.[1][7] This reversible equilibrium is central to its chemical behavior: NH₄HS(s) ⇌ NH₃(g) + H₂S(g).[1]
-
Reaction with Acids: It reacts vigorously with acids to release toxic hydrogen sulfide gas.[7][8][9]
-
Reaction with Oxidants: It reacts violently with strong oxidizing agents, which can pose a fire or explosion hazard.[7][8][9]
-
Corrosivity: Aqueous solutions of this compound are highly corrosive to carbon steel and other alloys, especially at elevated temperatures and flow velocities.[2][11] Corrosion rates can be as high as 200 mpy (miles per year) in aggressive solutions.[2]
Diagrams and Visualizations
Reversible Decomposition of this compound
The following diagram illustrates the fundamental equilibrium between solid this compound and its gaseous decomposition products, ammonia and hydrogen sulfide.
References
- 1. This compound | 12124-99-1 | Benchchem [benchchem.com]
- 2. hghouston.com [hghouston.com]
- 3. setlab.com [setlab.com]
- 4. What is the reaction chemistry behind the formation of this compound salt and how does the deposition take place with respect to temperature? [eptq.com]
- 5. Ammonium hydrosulfide - Wikipedia [en.wikipedia.org]
- 6. This compound [drugfuture.com]
- 7. ICSC 1035 - this compound [chemicalsafety.ilo.org]
- 8. ICSC 1035 - this compound [inchem.org]
- 9. This compound | NH4SH | CID 25515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. EP2836825A1 - A system and method for monitoring this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Ammonium bisulfide CAS number and hazards
An In-depth Technical Guide to Ammonium Bisulfide: CAS Number and Hazards
Introduction
This compound, also known as ammonium hydrosulfide, is a chemical compound that is encountered in various industrial settings, particularly in petroleum refining.[1] It is formed by the reaction of ammonia and hydrogen sulfide.[1] This guide provides a comprehensive overview of its Chemical Abstracts Service (CAS) number, physicochemical properties, and associated hazards for researchers, scientists, and drug development professionals.
Chemical Identification
-
Synonyms : Ammonium hydrogen sulfide, ammonium hydrosulfide, ammonium sulfhydrate[3][5]
-
Molecular Formula : NH₄SH[2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Appearance | White to yellowish hygroscopic crystals or a clear, yellowish liquid solution.[2][3][5] | [2][3][5] |
| Odor | Characteristic odor.[5] | [5] |
| Density | 1.17 g/cm³[3] | [3] |
| Solubility in Water | 128.1 g/100 g H₂O at 0°C.[3] | [3] |
| Dissociation Pressure | Approximately 350 mm Hg at room temperature.[3] | [3] |
| Stability | Decomposes at room temperature into ammonia and hydrogen sulfide.[1][5] | [1][5] |
Hazard Identification and Classification
This compound is a hazardous substance with multiple risk factors. The GHS classification provides a standardized summary of these hazards.
GHS Classification
| Pictogram(s) | Signal Word | Hazard Statement(s) | GHS Code(s) | Reference(s) |
| Corrosive, Irritant, Environmental Hazard | Danger | Causes severe skin burns and eye damage.[2] | H314 | [2] |
| Harmful in contact with skin.[2] | H312 | [2] | ||
| Toxic if swallowed. | H301 | |||
| Very toxic to aquatic life.[2] | H400 | [2] | ||
| Contact with acid liberates toxic gas. | AUH031 |
Health Hazards
This compound is severely irritating and corrosive to the eyes, skin, and respiratory tract.[2][5] It can be absorbed into the body through the skin, by inhalation, and by ingestion.[5]
-
Skin Contact : Causes severe skin burns and can be harmful if absorbed through the skin.[2][6]
-
Inhalation : Inhalation of vapors can cause severe irritation to the respiratory tract, potentially leading to lung damage (pulmonary edema).[5][6][7] A harmful concentration of the substance in the air can be reached very quickly upon evaporation at 20°C.[5]
-
Ingestion : May cause severe gastrointestinal burns.[6]
Fire and Explosion Hazards
This compound is a combustible material.[5] It can react violently with oxidants, creating a fire or explosion hazard.[2][5] In the event of a fire, it gives off irritating or toxic fumes and gases, including ammonia, hydrogen sulfide, sulfur oxides, and nitrogen oxides.[5]
Reactivity and Stability
This compound is known for its thermal instability, readily decomposing into ammonia and hydrogen sulfide gas at room temperature.[1][5] This decomposition is a reversible reaction.[1] It reacts with acids to produce toxic hydrogen sulfide and sulfur oxides.[2][5] The substance is also corrosive to metals such as aluminum.[8][9]
Logical Relationship of Hazards
The following diagram illustrates the key hazardous reactions and decomposition pathways of this compound.
Caption: Hazardous reactions of this compound.
Experimental Protocols and Safe Handling
While detailed experimental protocols are specific to individual research designs, the following guidelines for safe handling and emergency procedures are universally applicable.
Methodology for Safe Handling
A general workflow for handling this compound should prioritize minimizing exposure and preparing for emergencies.
Caption: Safe handling workflow for this compound.
Personal Protective Equipment (PPE)
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.[10][11]
-
Skin Protection : Wear protective gloves (e.g., neoprene) and a lab coat or chemical-resistant suit.[5][11]
-
Respiratory Protection : Use a self-contained breathing apparatus (SCBA) or ensure local exhaust ventilation is adequate.[5][7]
Storage
Store this compound in a cool, dry, and well-ventilated area.[5] Keep containers tightly closed and separated from acids, oxidants, and food and feedstuffs.[5][12]
First Aid Measures
-
In case of skin contact : Immediately flush the skin with plenty of water and remove contaminated clothing. Seek medical attention.[7]
-
In case of eye contact : Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]
-
If inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.[7][10]
-
If swallowed : Rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]
Conclusion
This compound is a hazardous chemical that requires careful handling due to its corrosive nature, toxicity, and reactivity. Understanding its properties and the associated risks is crucial for ensuring the safety of laboratory and industrial personnel. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper storage, is essential when working with this compound.
References
- 1. This compound | 12124-99-1 | Benchchem [benchchem.com]
- 2. This compound | NH4SH | CID 25515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. parchem.com [parchem.com]
- 5. ICSC 1035 - this compound [chemicalsafety.ilo.org]
- 6. cpc-us.com [cpc-us.com]
- 7. nj.gov [nj.gov]
- 8. Ammonium Bisulfite | NH4HSO3 | CID 10441651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hghouston.com [hghouston.com]
- 10. moleko.com [moleko.com]
- 11. chemos.de [chemos.de]
- 12. lamothe-abiet.com [lamothe-abiet.com]
- 13. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Bisulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium bisulfide, also known as ammonium hydrosulfide (NH₄HS), is a salt formed from the ammonium cation (NH₄⁺) and the hydrosulfide anion (HS⁻). While it plays a significant role in various industrial processes, particularly in petroleum refining, its inherent instability and hazardous nature necessitate a thorough understanding of its physical and chemical properties. This technical guide provides a comprehensive overview of this compound, including its quantitative properties, experimental protocols for its synthesis and analysis, and key chemical behaviors, to support researchers, scientists, and drug development professionals in their work with this compound.
Physical Properties of this compound
This compound is a white, crystalline solid at low temperatures, but it is highly unstable and readily decomposes at room temperature into ammonia (NH₃) and hydrogen sulfide (H₂S) gas.[1] It is more commonly supplied and handled as an aqueous solution, which is a clear, yellowish liquid.[1][2] The quantitative physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | NH₄SH | [1][3] |
| Molar Mass | 51.11 g/mol | [1][2][3] |
| Appearance | White, tetragonal or orthorhombic crystals (anhydrous); Yellow-orange fuming liquid (in solution) | [1][3][4] |
| Density | 1.17 g/cm³ (solid) | [1][3] |
| Boiling Point | 56.6 °C (133.9 °F; 329.8 K) (for aqueous solution) | [3] |
| Melting Point | Decomposes above -18 °C | [1][5] |
| Solubility in water | 128.1 g/100 mL at 0 °C; Decomposes in hot water | [1] |
| Solubility in other solvents | Soluble in alcohol, liquid ammonia, and liquid hydrogen sulfide; Insoluble in benzene, hexane, and ether | [1][3] |
| Vapor Pressure | 390 mmHg | [2] |
Chemical Properties and Reactivity
This compound exhibits a range of chemical behaviors, primarily dictated by its thermal instability and the reactivity of its constituent ions.
Thermal Decomposition
In the solid state and in solution, this compound exists in equilibrium with ammonia and hydrogen sulfide. This decomposition is a reversible process, with the equilibrium shifting depending on temperature and pressure.[3]
Equilibrium Reaction: NH₄HS(s) ⇌ NH₃(g) + H₂S(g)[3]
At room temperature, the solid form readily decomposes, releasing toxic and flammable ammonia and hydrogen sulfide gases.[1][2]
Caption: Thermal decomposition and recombination of this compound.
Reactivity with Acids and Bases
This compound reacts vigorously with acids to release hydrogen sulfide gas.[2] As a salt of a weak acid (H₂S) and a weak base (NH₃), its solutions are alkaline. The addition of a strong base will evolve ammonia gas.
Reducing Agent
This compound acts as a reducing agent and reacts with oxidizing agents.[2]
Corrosion in Industrial Processes
In petroleum refining, this compound is a major contributor to corrosion in hydroprocessing units.[6][7] Organic sulfur and nitrogen compounds in crude oil are converted to hydrogen sulfide and ammonia, which then react to form this compound at temperatures below approximately 250°F (121°C).[6] This can lead to severe corrosion of carbon steel and other alloys, particularly at points of high velocity and turbulence.[6][8]
Caption: Formation and corrosion mechanism of this compound in refineries.
Experimental Protocols
Synthesis of this compound Solution
A laboratory-scale synthesis of this compound solution can be achieved by passing hydrogen sulfide gas through a concentrated ammonia solution.[3][9]
Materials:
-
Concentrated ammonium hydroxide solution
-
Hydrogen sulfide gas
-
Gas washing bottle or bubbler
-
Ice bath
-
Fume hood
Procedure:
-
Place the concentrated ammonium hydroxide solution in a gas washing bottle.
-
Cool the gas washing bottle in an ice bath to minimize the loss of ammonia and to control the exothermic reaction.
-
Slowly bubble hydrogen sulfide gas through the ammonia solution. The reaction is as follows: NH₃(aq) + H₂S(g) → NH₄HS(aq)
-
Continue bubbling H₂S until the solution is saturated. The formation of this compound is favored over ammonium sulfide ((NH₄)₂S) when H₂S is in excess.[9]
-
The resulting solution is an aqueous solution of this compound. Store the solution in a tightly sealed container in a cool, well-ventilated area.
Caption: Experimental setup for the synthesis of this compound solution.
Quantitative Analysis
The concentration of this compound in a solution can be determined through various analytical techniques. In industrial settings, an alkalinity titration method is often employed.[10][11] For more precise laboratory analysis, ion chromatography can be used to determine the hydrosulfide concentration.
Ion Chromatography for Hydrosulfide Determination (Conceptual Protocol):
This protocol is based on general methods for sulfide analysis using ion chromatography.
Instrumentation:
-
Ion chromatograph with a conductivity or electrochemical detector.
-
Anion-exchange column suitable for sulfide analysis.
-
Eluent (e.g., a solution of sodium hydroxide and sodium oxalate).
-
Standard solutions of sodium hydrosulfide.
Procedure:
-
Sample Preparation: Dilute the this compound solution with deionized water to a concentration within the working range of the instrument. To prevent oxidation of the sulfide, it may be necessary to add a stabilizing agent.
-
Calibration: Prepare a series of standard solutions of sodium hydrosulfide of known concentrations. Inject these standards into the ion chromatograph to generate a calibration curve.
-
Sample Analysis: Inject the diluted this compound sample into the ion chromatograph.
-
Quantification: Determine the concentration of the hydrosulfide anion (HS⁻) in the sample by comparing its peak area to the calibration curve. The concentration of this compound can then be calculated based on the stoichiometry.
Spectroscopic Data
Infrared (IR) Spectroscopy
The infrared spectrum of solid this compound has been studied. The strongest mid-IR absorptions for crystalline NH₄HS near 100 K are observed around 3000, 1830, 1400, and 470 cm⁻¹. Amorphous NH₄SH exhibits broad IR absorptions.[12]
Safety and Handling
This compound is a hazardous material that requires careful handling.
-
Toxicity: It is toxic and can be absorbed through the skin.[2] Upon decomposition, it releases highly toxic hydrogen sulfide and ammonia gases.
-
Corrosivity: It is corrosive to the skin, eyes, and respiratory tract.[2]
-
Flammability: The decomposition products, ammonia and hydrogen sulfide, are flammable.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1] Solutions are often stabilized with a base like sodium hydroxide to prevent the release of hydrogen sulfide.[1][2]
Conclusion
This compound is a chemically significant compound with important industrial applications, particularly in the context of petroleum refining. Its physical and chemical properties are dominated by its inherent instability and its tendency to decompose into ammonia and hydrogen sulfide. A thorough understanding of its properties, safe handling procedures, and analytical methods is crucial for any researcher or scientist working with this compound. Further research to obtain more detailed spectroscopic and thermodynamic data would be beneficial for a more complete characterization of this reactive substance.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | NH4SH | CID 25515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ammonium hydrosulfide - Wikipedia [en.wikipedia.org]
- 4. ammonium hydrogensulphide CAS#: 12124-99-1 [m.chemicalbook.com]
- 5. Ammonium sulfide | 12135-76-1 [chemicalbook.com]
- 6. This compound (ABS) Corrosion - Set Laboratories [setlab.com]
- 7. library.corrology.com [library.corrology.com]
- 8. hghouston.com [hghouston.com]
- 9. prepchem.com [prepchem.com]
- 10. EP2836825A1 - A system and method for monitoring this compound - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
Unveiling the Structural and Physicochemical Properties of Ammonium Bisulfide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ammonium bisulfide (NH₄HS), a compound of significant interest in various industrial and chemical processes, exhibits a unique crystalline structure and specific physicochemical properties. This technical guide provides a comprehensive overview of the crystal structure and molecular weight of this compound, supplemented with detailed experimental protocols and visual representations of its chemical behavior.
Physicochemical and Crystallographic Data
Quantitative data for this compound has been compiled and summarized in the table below for straightforward reference and comparison.
| Property | Value |
| Molecular Weight | 51.11 g/mol [1][2][3][4][5] |
| Crystal System | Tetragonal or Orthorhombic[2] |
| Space Group | P 4/n m m :1[4] |
| Unit Cell Dimensions | a = 6.011 Å, b = 6.011 Å, c = 4.009 Å, α = 90°, β = 90°, γ = 90°[4] |
| Appearance | White to yellow hygroscopic crystals with a characteristic odor[1][4][6] |
| Decomposition | Decomposes at room temperature to ammonia and hydrogen sulfide[7] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the precise crystal structure of a compound like this compound is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides detailed information about the three-dimensional arrangement of atoms within a crystal lattice.[4][6] The following is a detailed methodology for this key experiment.
I. Crystal Growth and Selection
-
Synthesis and Crystallization : High-purity single crystals of this compound are required. Due to its instability at room temperature, synthesis and crystallization must be performed at low temperatures. A common method involves the direct reaction of equimolar amounts of ammonia (NH₃) and hydrogen sulfide (H₂S) gases at or below 0°C. The resulting solid is then recrystallized from a suitable solvent at low temperature to obtain single crystals of adequate size and quality (typically >0.1 mm in all dimensions).
-
Crystal Mounting : A suitable, well-formed, and defect-free crystal is selected under a microscope in a cold stream of nitrogen gas to prevent decomposition. The crystal is then mounted on a goniometer head using a cryo-protectant, if necessary, to prevent ice formation during data collection.
II. Data Collection
-
X-ray Source and Diffractometer : The mounted crystal is placed in a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS detector).
-
Unit Cell Determination : A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy : A complete dataset of diffraction intensities is collected by rotating the crystal through a series of angles. The data collection strategy is optimized to cover a significant portion of the reciprocal space, ensuring high resolution and completeness of the data.
III. Structure Solution and Refinement
-
Data Reduction : The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as polarization, Lorentz factor, and absorption.
-
Structure Solution : The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model provides the initial positions of the atoms in the unit cell.
-
Structure Refinement : The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using various crystallographic R-factors.
Chemical Pathways and Relationships
This compound is a thermally unstable compound that readily decomposes into its constituent gases, ammonia and hydrogen sulfide. This reversible reaction is crucial in various industrial processes, particularly in petroleum refining where it is a key component in sour water streams and a contributor to corrosion.
Caption: Reversible decomposition of this compound.
In petroleum refineries, the formation and decomposition of this compound play a significant role in corrosion mechanisms. The process can be visualized as a logical workflow.
Caption: this compound formation and corrosion workflow.
References
- 1. library.corrology.com [library.corrology.com]
- 2. hghouston.com [hghouston.com]
- 3. scribd.com [scribd.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. This compound | NH4SH | CID 25515 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal Decomposition of Ammonium Bisulfide into Ammonia and Hydrogen Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium bisulfide (NH₄HS), also known as ammonium hydrosulfide, is a salt that readily sublimes and decomposes into ammonia (NH₃) and hydrogen sulfide (H₂S) gases. This reversible thermal decomposition is of significant interest in various fields, including atmospheric science, chemical engineering, and materials science. Understanding the thermodynamics, kinetics, and equilibrium of this process is crucial for controlling reactions, preventing unwanted deposition, and for the synthesis of various compounds. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, including its fundamental principles, thermodynamic and kinetic data, and detailed experimental protocols for its study.
The Core Reaction: A Reversible Decomposition
The thermal decomposition of solid this compound is a classic example of a heterogeneous equilibrium. The solid reactant decomposes into two gaseous products:
NH₄HS(s) ⇌ NH₃(g) + H₂S(g)
This reaction is endothermic, meaning it requires an input of energy (heat) to proceed in the forward direction (decomposition).[1] According to Le Châtelier's principle, an increase in temperature will shift the equilibrium to the right, favoring the formation of ammonia and hydrogen sulfide.[1] Conversely, an increase in the partial pressures of the product gases will shift the equilibrium to the left, promoting the formation of solid this compound.
Thermodynamic Properties
The spontaneity and equilibrium position of the decomposition are governed by the changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).
Standard Thermodynamic Data
The standard thermodynamic properties for the decomposition of this compound at 298.15 K (25 °C) are summarized in the table below. These values are calculated from the standard heats and Gibbs free energies of formation, and the standard molar entropies of the reactant and products.
| Thermodynamic Parameter | Symbol | Value | Units |
| Standard Enthalpy of Reaction | ΔH°rxn | +94.1 | kJ/mol |
| Standard Entropy of Reaction | ΔS°rxn | +284.8 | J/(mol·K) |
| Standard Gibbs Free Energy of Reaction | ΔG°rxn | +9.2 | kJ/mol |
Note: These values are calculated using standard thermodynamic data from various sources. The positive ΔH°rxn confirms the endothermic nature of the decomposition. The positive ΔS°rxn is expected as a solid is converting into two moles of gas, leading to an increase in disorder. The small positive ΔG°rxn at standard conditions indicates that the decomposition is not spontaneous under these specific conditions, but will become spontaneous at elevated temperatures.
Equilibrium Constant (Kp)
The equilibrium constant in terms of partial pressures, Kp, for this reaction is given by:
Kp = PNH₃ * PH₂S
Where PNH₃ and PH₂S are the partial pressures of ammonia and hydrogen sulfide at equilibrium, respectively. Since this compound is a solid, it is not included in the equilibrium constant expression.
The value of Kp is temperature-dependent. An example of calculating Kp from experimental data is provided in the table below.
| Temperature (°C) | Total Pressure (atm) | Kp (atm²) |
| 25 | 0.658 | 0.108 |
This value is calculated assuming that the initial pressure is zero and that the partial pressures of ammonia and hydrogen sulfide are equal at equilibrium.
Reaction Kinetics
While thermodynamic data describes the equilibrium state, reaction kinetics describes the rate at which the decomposition occurs. The study of the kinetics of solid-state decompositions can be complex, often involving nucleation and growth of the product phase.
The kinetics of such reactions are often described by the Arrhenius equation:
k = A * e(-Ea/RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the universal gas constant
-
T is the absolute temperature
Determining these Arrhenius parameters is a key objective of kinetic studies.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a powerful technique to study the thermal decomposition of solids. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
The crucible is placed on a high-precision microbalance within the TGA furnace.
-
A purge gas (e.g., inert nitrogen or argon) is passed over the sample at a controlled flow rate to remove the gaseous decomposition products.
-
-
Temperature Program:
-
The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range.
-
The mass of the sample is continuously recorded as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve plots the percentage of mass loss versus temperature.
-
The onset temperature of decomposition and the temperature of maximum decomposition rate can be determined from the curve and its derivative (DTG curve).
-
Kinetic parameters can be calculated from the TGA data using various mathematical models.
-
Analysis of Gaseous Products
Identifying and quantifying the gaseous products, ammonia and hydrogen sulfide, is essential for confirming the reaction stoichiometry and for kinetic modeling. This is often achieved by coupling the TGA instrument to a gas analyzer.
Methodology:
-
Evolved Gas Analysis (EGA): The gas stream exiting the TGA furnace is directed to a gas analysis system.
-
Detection Techniques:
-
Mass Spectrometry (MS): Provides real-time identification and quantification of the evolved gases based on their mass-to-charge ratio.
-
Fourier Transform Infrared Spectroscopy (FTIR): Identifies gaseous molecules based on their characteristic infrared absorption spectra.
-
-
Data Correlation: The gas evolution profiles are correlated with the mass loss data from the TGA to provide a complete picture of the decomposition process.
Visualizations
Reaction Pathway Diagram
Caption: Reversible thermal decomposition of this compound.
Experimental Workflow for TGA-MS Analysis
Caption: Experimental workflow for TGA-MS analysis.
Conclusion
The thermal decomposition of this compound into ammonia and hydrogen sulfide is a fundamental chemical process with important implications across various scientific and industrial domains. A thorough understanding of its thermodynamics, kinetics, and the equilibrium that governs it is essential for professionals in these fields. This guide has provided a detailed overview of the core principles, available quantitative data, and robust experimental methodologies for studying this reaction. The application of techniques such as Thermogravimetric Analysis coupled with Evolved Gas Analysis allows for a comprehensive characterization of this decomposition, providing the critical data needed for process optimization, model validation, and fundamental research.
References
Solubility of ammonium bisulfide in water and organic solvents
A Technical Guide to the Solubility of Ammonium Bisulfide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as ammonium hydrogen sulfide or ammonium hydrosulfide (NH₄HS), is an inorganic compound with the CAS Registry Number 12124-99-1.[1] It is a key component in various industrial processes, notably as a constituent in sour water streams within petroleum refineries, where it contributes significantly to corrosion.[2][3]
A primary characteristic of this compound is its inherent instability. It readily decomposes at room temperature into ammonia (NH₃) and hydrogen sulfide (H₂S), two toxic and corrosive gases.[1][4][5][6] This property presents considerable challenges for the precise determination and application of its solubility data.
This technical guide provides a comprehensive overview of the solubility of this compound in both water and common organic solvents. It consolidates available quantitative and qualitative data, outlines a detailed experimental protocol for its solubility determination, and presents logical diagrams to illustrate key processes, serving as a vital resource for professionals in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | H₅NS | [1] |
| Line Formula | NH₄HS | [1] |
| Molecular Weight | 51.11 g/mol | [1][4] |
| Appearance | White to yellow hygroscopic crystals | [1][2][5][6] |
| CAS Number | 12124-99-1 | [1] |
| Decomposition | Decomposes at room temperature | [1][4][5][6] |
Solubility of this compound
Aqueous Solubility
This compound is highly soluble in water.[1][2][4] In aqueous solutions, it dissociates into ammonium (NH₄⁺) and bisulfide (HS⁻) ions.[2] These solutions are typically colorless but can rapidly turn yellow.[1] The dissolution process is complicated by a reversible equilibrium where the compound decomposes into ammonia and hydrogen sulfide gas, a process that is accelerated by heat; the compound is decomposed by boiling water.[1][7]
Quantitative Aqueous Solubility Data
| Temperature (°C) | Solubility ( g/100 g H₂O) | Solubility ( g/100 mL H₂O) | Reference |
| 0 | 128.1 | Not Specified | [1] |
| Not Specified | Not Specified | 128.1 | [4] |
Note: The available literature provides limited quantitative data points for the aqueous solubility of this compound across a range of temperatures.
Solubility in Organic Solvents
The solubility of this compound in organic solvents varies significantly based on the solvent's polarity. It is generally soluble in polar solvents like alcohol and poorly soluble in non-polar or weakly polar solvents.
Qualitative Solubility in Organic Solvents
| Solvent | Solubility | Reference(s) |
| Alcohol | Freely Soluble | [1] |
| Acetone | Slightly Soluble | [1][8] |
| Diethyl Ether | Almost Insoluble | [1][8] |
| Benzene | Almost Insoluble | [1][8] |
Experimental Protocol for Solubility Determination
Principle
The recommended methodology for determining the equilibrium solubility of this compound is the saturation "shake-flask" method.[9][10] This technique is considered the gold standard for its reliability in achieving a true thermodynamic equilibrium between the dissolved and undissolved solute.[10] The protocol must be adapted to account for the thermal instability of this compound by maintaining low-temperature conditions throughout the experiment.
Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Determination.
Materials and Reagents
-
This compound (solid, high purity)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Sealed, airtight glass vials or flasks
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Temperature-controlled centrifuge or filtration apparatus
-
Calibrated analytical balance
-
Validated analytical instrument for concentration measurement (e.g., conductivity meter)[11]
Detailed Procedure
-
Preparation: In a fume hood, weigh an amount of this compound solid sufficient to create a visible excess after equilibrium is reached and add it to a pre-weighed, sealed vessel.
-
Solvent Addition: Add a precise volume of the desired solvent, pre-chilled to the target experimental temperature (e.g., 0°C), to the vessel. Seal the vessel immediately to prevent the escape of NH₃ and H₂S gas.
-
Equilibration: Place the sealed vessel in a temperature-controlled shaker. Agitate the slurry for a sufficient duration to reach equilibrium, typically between 24 and 72 hours.[9][10] The system must be maintained at a constant temperature throughout this period.
-
Phase Separation: After equilibration, separate the excess solid from the saturated solution. This should be performed under isothermal conditions to prevent precipitation or further dissolution. Centrifugation is often preferred as it can be done in sealed tubes, minimizing sample loss and exposure.[9]
-
Sample Analysis: Carefully extract a known volume of the clear supernatant. Measure the concentration of this compound in the sample using a suitable and validated analytical method. Given its ionic nature, electrolytic conductivity measurement is a strong candidate, as conductivity correlates directly with the salt concentration.[11]
-
Calculation: Based on the measured concentration and the volume of the sample, calculate the equilibrium solubility. Express the final data in standard units such as g/100 mL or mol/L.
Safety Precautions
This compound is a hazardous substance. It is severely irritating to the eyes, skin, and respiratory tract and can be absorbed through the skin.[1][5][6] Its decomposition releases toxic ammonia and hydrogen sulfide gases, the latter of which can be fatal upon inhalation.[4] All handling must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
Logical Relationships in Aqueous Solution
The behavior of this compound in water involves multiple simultaneous processes: dissolution, dissociation, and a reversible decomposition. Understanding this equilibrium is critical for any research involving its aqueous solutions.
Caption: Aqueous Dissociation and Equilibrium of NH₄HS.
Summary
This compound is a thermally unstable compound that is highly soluble in cold water (128.1 g/100 g H₂O at 0°C) and freely soluble in alcohol.[1] Its solubility is significantly lower in less polar organic solvents, and it is considered nearly insoluble in non-polar solvents like benzene and ether.[1][8] The determination of its solubility requires carefully controlled experimental conditions, specifically low temperatures and sealed systems, to mitigate its rapid decomposition into ammonia and hydrogen sulfide. The shake-flask method is the recommended protocol for obtaining reliable equilibrium solubility data. The complex equilibrium in aqueous solutions between the solid, its dissociated ions, and its gaseous decomposition products is a critical consideration for researchers and chemical professionals.
References
- 1. This compound [drugfuture.com]
- 2. This compound | 12124-99-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | NH4SH | CID 25515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 1035 - this compound [inchem.org]
- 6. ICSC 1035 - this compound [chemicalsafety.ilo.org]
- 7. Ammonium hydrosulfide - Wikipedia [en.wikipedia.org]
- 8. ammonium hydrogensulphide CAS#: 12124-99-1 [m.chemicalbook.com]
- 9. who.int [who.int]
- 10. researchgate.net [researchgate.net]
- 11. EP2836825A1 - A system and method for monitoring this compound - Google Patents [patents.google.com]
Health and safety hazards of ammonium bisulfide exposure
An In-depth Technical Guide to the Health and Safety Hazards of Ammonium Bisulfide Exposure
For Researchers, Scientists, and Drug Development Professionals
This compound ((NH₄)HS) is a reactive sulfur compound utilized in various industrial processes, including organic synthesis and as a depilatory agent. However, its inherent instability and decomposition into highly toxic components—ammonia (NH₃) and hydrogen sulfide (H₂S)—present significant health and safety risks, particularly in a laboratory or research setting. This guide provides a detailed technical overview of these hazards, focusing on the toxicological mechanisms, quantitative exposure data, and relevant experimental methodologies for an audience of scientific professionals.
This compound is a salt that exists in equilibrium with ammonia and hydrogen sulfide. In solution or as a solid, it readily decomposes, especially with changes in temperature or pH. The primary hazard stems from this decomposition, which releases two potent gaseous toxicants.
-
Decomposition Reaction : (NH₄)HS(s) ⇌ NH₃(g) + H₂S(g)
-
Reactivity : It reacts vigorously with acids to rapidly release hydrogen sulfide gas and violently with oxidants, posing a fire and explosion hazard.[1]
Toxicological Profile
The toxicity of this compound is a composite of the individual toxicities of hydrogen sulfide and ammonia. The substance can be absorbed into the body via inhalation, ingestion, and dermal contact.[1]
Hydrogen Sulfide (H₂S) Component
Hydrogen sulfide is a systemic poison that primarily targets the nervous and respiratory systems. Its toxicity is comparable to that of hydrogen cyanide.[2]
-
Mechanism of Action : The principal mechanism of H₂S toxicity is the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[3][4] By binding to the ferric iron in this enzyme, H₂S effectively halts aerobic cellular respiration, leading to rapid cellular hypoxia, ATP depletion, and cell death.[3][4] At lower, non-toxic concentrations, H₂S can act as an endogenous signaling molecule and an antioxidant, but at high concentrations encountered during exposure events, its inhibitory effects dominate.[5][6]
-
Health Effects : Acute inhalation exposure to high concentrations can cause immediate collapse ("knockdown"), respiratory paralysis, convulsions, coma, and death within minutes.[7] Lower concentrations cause eye irritation, sore throat, cough, nausea, and can lead to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[7][8] Olfactory fatigue is a critical concern, as the characteristic "rotten egg" smell disappears at high concentrations, removing the sensory warning of danger.[2][9]
Ammonia (NH₃) Component
Ammonia is a severe irritant and a potent neurotoxin, especially with chronic or high-level exposure.
-
Mechanism of Action : Ammonia's neurotoxicity is primarily mediated by its effects on glutamate neurotransmission.[1][10] In the brain, excess ammonia crosses the blood-brain barrier and is taken up by astrocytes.[11] This leads to a cascade of detrimental effects:
-
Disruption of Glutamate Uptake : Chronic ammonia exposure reduces the expression and function of astrocytic glutamate transporters (e.g., GLAST, EAAT-1, EAAT-2), impairing the removal of glutamate from the synaptic cleft.[12][13][14]
-
NMDA Receptor Overactivation : The resulting excess extracellular glutamate leads to overactivation of N-methyl-D-aspartate (NMDA) receptors on neurons.[1][10]
-
Excitotoxicity : This overactivation causes excessive calcium (Ca²⁺) influx into neurons, triggering downstream pathways involving nitric oxide synthase (nNOS), oxidative stress, and ultimately, neuronal cell death.[1][10]
-
Astrocyte Swelling : The detoxification of ammonia into glutamine within astrocytes leads to an osmotic imbalance, causing astrocyte swelling and contributing to cerebral edema.[11][15]
-
-
Health Effects : Inhalation of ammonia causes severe irritation to the respiratory tract, skin, and eyes.[8] High concentrations can cause corrosive damage, leading to skin burns, permanent eye damage, and severe respiratory distress, including pulmonary edema.[8][16] Systemically, hyperammonemia (excess ammonia in the blood) affects the central nervous system, leading to confusion, seizures, and coma.[6]
Quantitative Toxicity and Exposure Data
The following tables summarize key quantitative data for this compound and its constituent toxic components. This information is critical for risk assessment and for establishing appropriate safety controls in a research environment.
Table 1: Acute Toxicity Data
| Compound | Test | Route | Species | Value | Reference |
|---|---|---|---|---|---|
| Ammonium Hydrosulfide | LD₅₀ | Oral | Rat | 168 mg/kg | [17] |
| Ammonium Sulfide | LD₅₀ | Dermal | Mouse | 132 mg/kg | [18] |
| Hydrogen Sulfide | LC₅₀ | Inhalation | Rat | 444 ppm (1 hour) | [9][18] |
| Hydrogen Sulfide | LC₅₀ | Inhalation | Rat | 726 ppm (30 minutes) | [19] |
| Hydrogen Sulfide | LC₅₀ | Inhalation | Rat | 835 ppm (10 minutes) | [19] |
| Hydrogen Sulfide | LC₅₀ | Inhalation | Mouse | 634 ppm (1 hour) | [9] |
| Ammonia | LC₅₀ | Inhalation | Rat | 7,338 ppm (1 hour) | [20] |
| Ammonia | LC₅₀ | Inhalation | Rat | 11,590 ppm (1 hour) |[20] |
Table 2: Occupational Exposure Limits (OELs) for Gaseous Components
| Agency | Compound | Limit Type | Concentration | Notes |
|---|---|---|---|---|
| OSHA | Hydrogen Sulfide | PEL (General Industry) | 20 ppm | 10-minute maximum peak |
| PEL (Construction) | 10 ppm | 8-hour TWA | ||
| Ammonia | PEL | 50 ppm (35 mg/m³) | 8-hour TWA | |
| NIOSH | Hydrogen Sulfide | REL | 10 ppm | 10-minute ceiling |
| Ammonia | REL | 25 ppm (18 mg/m³) | 10-hour TWA | |
| Ammonia | STEL | 35 ppm (27 mg/m³) | 15-minute STEL | |
| ACGIH | Hydrogen Sulfide | TLV | 1 ppm | 8-hour TWA |
| STEL | 5 ppm | 15-minute STEL | ||
| Ammonia | TLV | 25 ppm (17 mg/m³) | 8-hour TWA |
| | | STEL | 35 ppm (24 mg/m³) | 15-minute STEL |
Abbreviations: LD₅₀ (Median Lethal Dose), LC₅₀ (Median Lethal Concentration), OSHA (Occupational Safety and Health Administration), PEL (Permissible Exposure Limit), NIOSH (National Institute for Occupational Safety and Health), REL (Recommended Exposure Limit), ACGIH (American Conference of Governmental Industrial Hygienists), TLV (Threshold Limit Value), TWA (Time-Weighted Average), STEL (Short-Term Exposure Limit).
Signaling Pathway Visualizations
The following diagrams illustrate the key toxicological pathways of the components of this compound.
Caption: H₂S inhibits Complex IV, halting cellular respiration and leading to cell death.
Caption: Ammonia disrupts glutamate homeostasis, leading to excitotoxicity and astrocyte swelling.
Relevant Experimental Protocols and Methodologies
For researchers investigating the effects of this compound or its components, specific experimental protocols are required. Below are summaries of key methodologies cited in toxicological literature.
Protocol: In Vitro Assessment of Ammonia-Induced Glial Toxicity
This protocol outlines a method to study the effect of ammonia on glutamate transporter function in primary astrocyte cultures.
-
Cell Culture : Primary cortical astrocytes are isolated from neonatal rat pups and cultured until confluent.
-
Ammonia Exposure : Cultures are exposed to media containing a pathological concentration of ammonium chloride (e.g., 5 mM) for a specified duration (e.g., 1 to 7 days). Control cultures receive standard media.
-
Glutamate Uptake Assay :
-
The capacity of astrocytes to take up glutamate is assessed using a radiolabeled, non-metabolizable analog, D-[³H]aspartate.
-
Cells are incubated with D-[³H]aspartate for a short period (e.g., 10 minutes).
-
The reaction is stopped by washing with ice-cold buffer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify aspartate uptake. A significant decrease in uptake in ammonia-treated cells indicates compromised transporter function.[14]
-
-
Transporter Expression Analysis :
-
Western Blot : Protein lysates from control and treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against glutamate transporters (e.g., GLAST, EAAT-1) to quantify changes in protein expression levels.[14]
-
RT-PCR : RNA is extracted from cells, reverse-transcribed to cDNA, and subjected to quantitative PCR (qPCR) using primers specific for the glutamate transporter genes to measure changes in mRNA expression.[14]
-
Protocol: Analysis of Sulfide in Biological Samples
Accurate measurement of sulfide is challenging due to its volatility and reactivity. Gas chromatography with sulfur chemiluminescence detection is a highly sensitive and specific method.[21]
-
Sample Preparation : Biological samples (e.g., tissue homogenate, plasma) are placed in a sealed, gas-tight vial. The sample is acidified (e.g., with H₂SO₄) to convert all sulfide species (S²⁻, HS⁻) to gaseous H₂S.
-
Headspace Sampling : The vial is incubated at a controlled temperature (e.g., 37°C) to allow H₂S to equilibrate between the liquid and gas (headspace) phases.[21]
-
GC-SCD Analysis :
-
A sample of the headspace gas is injected into a gas chromatograph (GC).
-
The GC separates H₂S from other volatile sulfur compounds.
-
The eluted H₂S enters a sulfur chemiluminescence detector (SCD), which provides a highly specific and linear response to sulfur compounds.
-
-
Quantification : The amount of H₂S is quantified by comparing the peak area from the sample to a standard curve generated from known concentrations of a sulfide standard (e.g., NaHS).[21]
Experimental Workflow: In Vivo Neurotoxicity Assessment
The following workflow can be used to assess the neurotoxic effects of hyperammonemia in a rodent model.
Caption: A multi-stage workflow to evaluate ammonia-induced neurotoxicity in animal models.
Safety Precautions and Handling for Researchers
Given the severe hazards, strict safety protocols are mandatory when working with or near potential sources of this compound.
-
Ventilation : All work should be conducted in a properly functioning chemical fume hood to prevent inhalation of H₂S and NH₃ gases.[1]
-
Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. A face shield may be required for procedures with a high splash risk.[8][16]
-
Monitoring : Use personal or area gas monitors for H₂S and NH₃, especially when working with solutions or in areas where accumulation is possible.
-
Emergency Preparedness : An eyewash station and safety shower must be immediately accessible.[16] All personnel must be aware of the signs of exposure and the emergency response plan. Due to the risk of rapid incapacitation from H₂S, a buddy system is recommended.
-
Storage : Store in a cool, dry, well-ventilated area, separated from acids, oxidants, and incompatible materials. Containers must be tightly sealed.[1]
Conclusion
This compound poses a dual chemical threat due to its decomposition into hydrogen sulfide and ammonia. The former presents an acute, life-threatening risk through the inhibition of cellular respiration, while the latter is a severe irritant and a potent neurotoxin that disrupts fundamental neurotransmitter systems. A thorough understanding of these mechanisms, coupled with knowledge of quantitative toxicity data and adherence to stringent safety protocols, is essential for researchers, scientists, and drug development professionals to mitigate the significant risks associated with this compound.
References
- 1. Neurotoxicity of ammonia and glutamate: molecular mechanisms and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of mitochondrial bioenergetic function by hydrogen sulfide. Part I. Biochemical and physiological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen sulfide signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. gov.uk [gov.uk]
- 8. nj.gov [nj.gov]
- 9. beaufort.tricare.mil [beaufort.tricare.mil]
- 10. Glutamate transporter and receptor function in disorders of ammonia metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutamine synthetase in brain: effect of ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of ammonia on L-glutamate uptake in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of ammonia on astrocytic glutamate uptake/release mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of ammonia on glutamate transporter (GLAST) protein and mRNA in cultured rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GLUTAMINE AS A MEDIATOR OF AMMONIA NEUROTOXICITY: A CRITICAL APPRAISAL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CDC - NIOSH Pocket Guide to Chemical Hazards - Ammonia [cdc.gov]
- 17. Ammonium hydrosulfide - Wikipedia [en.wikipedia.org]
- 18. cpc-us.com [cpc-us.com]
- 19. Hydrogen Sulfide Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Ammonia - IDLH | NIOSH | CDC [cdc.gov]
- 21. H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Impact and Ecotoxicity of Ammonium Bisulfide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ammonium bisulfide ((NH₄)HS), a compound encountered in various industrial processes, presents a significant environmental and ecotoxicological profile primarily due to its inherent instability and decomposition into ammonia (NH₃) and hydrogen sulfide (H₂S). This guide provides a comprehensive technical overview of the environmental fate, ecotoxicity, and associated cellular mechanisms of this compound and its principal breakdown products. Quantitative toxicity data are presented for comparative analysis, and detailed experimental protocols are outlined to guide further research. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the toxicological interactions at a molecular and procedural level.
Chemical and Physical Properties
This compound is a salt that is highly soluble in water.[1][2] It is commercially available as an aqueous solution, typically 40-44%, as the solid form is unstable and decomposes at room temperature.[1][2][3] This decomposition yields ammonia and hydrogen sulfide, both of which are toxic and corrosive gases.[1][2][4] The reaction is reversible and is influenced by temperature and pH.[5]
Environmental Fate and Transport
The environmental behavior of this compound is largely dictated by its decomposition.
-
In Water: this compound readily dissolves in water and dissociates into ammonium (NH₄⁺) and bisulfide (HS⁻) ions. The equilibrium between these ions and their gaseous forms (ammonia and hydrogen sulfide) is pH-dependent. Acidic conditions favor the release of hydrogen sulfide gas, while alkaline conditions promote the release of ammonia gas.[1][4]
-
In Soil: The fate of this compound in soil is influenced by microbial activity. Bacteria can oxidize both ammonia (nitrification) and sulfide. The mobility of its ionic components is dependent on soil composition and pH.
-
In Air: When released into the atmosphere, the gaseous decomposition products, ammonia and hydrogen sulfide, undergo further chemical transformations.[2] Atmospheric ammonia can contribute to the formation of particulate matter, while hydrogen sulfide is oxidized to sulfur dioxide and subsequently to sulfate aerosols.[6]
Ecotoxicity
The ecotoxicity of this compound is primarily attributed to its decomposition products, ammonia and hydrogen sulfide, both of which are highly toxic to a wide range of organisms.
Aquatic Ecotoxicity
This compound is classified as very toxic to aquatic life.[3][4] The toxicity is driven by the combined and individual effects of ammonia and hydrogen sulfide.
-
Ammonia: The toxicity of ammonia to aquatic organisms is primarily due to the un-ionized form (NH₃), which can readily diffuse across biological membranes. The proportion of un-ionized ammonia increases with higher pH and temperature. Ammonia exposure can lead to a variety of adverse effects, including respiratory distress, impaired growth, and mortality.[7]
-
Hydrogen Sulfide: Hydrogen sulfide is a potent respiratory toxicant that inhibits cellular respiration by binding to cytochrome c oxidase in mitochondria. It is highly toxic to fish and aquatic invertebrates even at low concentrations.
Terrestrial Ecotoxicity
Information on the direct terrestrial ecotoxicity of this compound is limited. However, the release of its toxic gaseous decomposition products can pose a risk to terrestrial plants and animals. High concentrations of ammonia and hydrogen sulfide in the air can cause respiratory irritation and other adverse health effects.
Quantitative Ecotoxicity Data
While specific LC50/LD50 data for this compound is scarce, data for the closely related ammonium sulfide and for the individual decomposition products provide a strong indication of its high toxicity.
| Substance | Species | Exposure Route | Metric | Value | Reference |
| Ammonium Hydrogen Sulfide | Rat | Oral | LD50 | 168 mg/kg | [3] |
| Ammonium Hydrogen Sulfide | Rabbit | Dermal | LD50 | 1680 mg/kg | [3] |
| Ammonium Sulfide | Cyprinus carpio (Common carp) | Water | LC50 (48h) | 6600 µg/L | [8] |
| Ammonium Sulfide | Gambusia affinis (Western mosquitofish) | Water | LC50 (96h) | 248,000 µg/L | [8] |
| Ammonium Sulfide | Goldfish | Water | LC50 (72h) | 100 ppm | [9][10] |
| Ammonium Sulfate | Heteropneustes fossilis (Catfish) | Water | LC50 | - | [11] |
| Ammonia (un-ionized) | Mysidopsis bahia (Mysid shrimp) | Water | 96-h LC50 | Varies with pH and salinity | [12] |
| Ammonia (un-ionized) | Menidia beryllina (Inland silverside) | Water | 96-h LC50 | Varies with pH and salinity | [12] |
| Ammonia (un-ionized) | Lepomis macrochirus (Bluegill) | Water | 96-h LC50 | 1.04 mg NH₃-N/L | [13] |
| Ammonia (un-ionized) | Stizostedion vitreum (Walleye) | Water | 96-h LC50 | 1.06 mg NH₃-N/L | [13] |
| Ammonia (un-ionized) | Pimephales promelas (Fathead minnow) | Water | 96-h LC50 | 1.50 mg NH₃-N/L | [13] |
| Hydrogen Sulfide | Juvenile Fish | Water | 96-h LC50 | 0.0175 - 0.0280 mg/L | [14] |
Experimental Protocols
Standardized ecotoxicity testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM), are essential for generating reliable and comparable data.
Aquatic Toxicity Testing
OECD 202: Daphnia sp. Acute Immobilisation Test [1][15][16][17] This test assesses the acute toxicity of a substance to Daphnia magna.
-
Test Organisms: Young daphnids, less than 24 hours old.
-
Exposure Period: 48 hours.
-
Test Design: At least five concentrations of the test substance are prepared in a geometric series, along with a control.
-
Endpoint: Immobilisation, defined as the inability to swim after gentle agitation. Observations are made at 24 and 48 hours.
-
Data Analysis: The EC50 (median effective concentration) at 48 hours is calculated.
OECD 203: Fish, Acute Toxicity Test [6][18][19][20][21] This guideline describes a method to determine the concentration of a substance that is lethal to 50% of the test fish.
-
Test Organisms: Various fish species can be used, such as Zebra-fish (Danio rerio).
-
Exposure Period: 96 hours.
-
Test Design: Fish are exposed to at least five concentrations of the test substance in a geometric series, plus a control group.
-
Endpoint: Mortality. Observations are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 (median lethal concentration) at 96 hours is determined.
Analytical Methods
Due to the instability of this compound, analytical methods typically focus on the quantification of its decomposition products, ammonia and hydrogen sulfide, in environmental samples.
-
Ammonia: Methods for ammonia analysis in water include the Bertholet reaction, which forms a blue-colored compound that can be measured spectrophotometrically.[22] Ion chromatography is another common technique.[23]
-
Hydrogen Sulfide: The methylene blue method is a widely used colorimetric method for determining sulfide concentrations in water.[8]
-
This compound in Sour Water: In industrial settings like refineries, online analyzers are used to monitor this compound concentrations in sour water streams. These systems often employ electrolytic conductivity cells and temperature sensors, with calibration algorithms to determine the concentration.[12][24][25][26][27] Laboratory methods for sour water analysis include measuring total sulfide, total ammonia, or total alkalinity.[28]
Signaling Pathways and Mechanisms of Toxicity
The toxicity of this compound is mediated through the signaling pathways of its decomposition products, ammonia and hydrogen sulfide.
Hydrogen Sulfide Signaling Pathways
Hydrogen sulfide (H₂S) is now recognized as a gasotransmitter involved in various physiological processes. However, at high concentrations, it is a potent toxin.
-
Nrf2 Signaling Pathway: H₂S can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Activation of this pathway by H₂S can have a cytoprotective effect against oxidative stress. However, the ecotoxicological relevance of this pathway in the context of environmental H₂S exposure is an area of active research.[4][20][21][29]
Ammonia Signaling Pathways
Ammonia toxicity involves multiple mechanisms, including alterations in cellular pH, energy depletion, and the activation of stress-related signaling pathways.
-
MAPK Signaling Pathway: Exposure to ammonia has been shown to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are involved in cellular responses to a wide range of stressors and can lead to inflammation, apoptosis, and other detrimental effects.[5][10][19][30]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for conducting an aquatic toxicity test, such as the OECD 202 or 203, which is applicable for assessing the ecotoxicity of this compound.
Conclusion
This compound poses a significant risk to the environment due to its instability and the high toxicity of its decomposition products, ammonia and hydrogen sulfide. While direct quantitative ecotoxicity data for this compound is not widely available, the extensive data on its breakdown products underscore the need for careful management and control of this substance in industrial applications to prevent environmental contamination. Further research is warranted to determine the specific LC50 and LD50 values for this compound across a range of relevant indicator species to enable a more precise risk assessment. The signaling pathways affected by its decomposition products, particularly the Nrf2 and MAPK pathways, provide valuable insight into the molecular mechanisms of its toxicity and may inform the development of biomarkers for exposure and effect. Standardized testing protocols are crucial for generating the necessary data to fill the existing knowledge gaps.
References
- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 2. researchgate.net [researchgate.net]
- 3. gestis.dguv.de [gestis.dguv.de]
- 4. This compound | NH4SH | CID 25515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hghouston.com [hghouston.com]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. Ammonium sulfide | H8N2S | CID 25519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. moleko.com [moleko.com]
- 10. moleko.com [moleko.com]
- 11. Estimation of acute toxicity of ammonium sulphate to the fresh water catfish, Heteropneustes fossilis I. Analysis of LC50 values determined by various methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. metrohm.com [metrohm.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. oecd.org [oecd.org]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 21. umces.edu [umces.edu]
- 22. researchgate.net [researchgate.net]
- 23. chemos.de [chemos.de]
- 24. scispace.com [scispace.com]
- 25. youtube.com [youtube.com]
- 26. 2900427.fs1.hubspotusercontent-na1.net [2900427.fs1.hubspotusercontent-na1.net]
- 27. moleko.com [moleko.com]
- 28. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 29. hswalsh.com [hswalsh.com]
- 30. ecetoc.org [ecetoc.org]
Unveiling the Past: The Historical Context and Early Research of Ammonium Bisulfide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium bisulfide, also known as ammonium hydrosulfide (NH₄HS), is a compound of significant interest in various fields, including organic synthesis, materials science, and, more recently, in understanding certain biological processes. While its modern applications are well-documented, the historical context of its discovery and the early research that laid the foundation for our current understanding are less widely known. This technical guide delves into the historical discovery, early synthesis, and characterization of this compound, providing researchers with a comprehensive understanding of the compound's origins. The synthesis of this compound is a straightforward acid-base reaction between ammonia (a weak base) and hydrogen sulfide (a weak acid). Its discovery was not a singular event but rather an outcome of the systematic advancements in inorganic chemistry during the 19th century. Key figures like Claude-Louis Berthollet, who determined the elemental composition of ammonia in 1785, paved the way for understanding its subsequent reactions.[1] The isolation and characterization of hydrogen sulfide by Carl Wilhelm Scheele in 1777 was another critical precursor.
Early Synthesis and Discovery
While a definitive "discoverer" of this compound is not explicitly named in historical records, its preparation and properties were being systematically studied by the late 19th century. The formation of this compound from its constituent gases, ammonia and hydrogen sulfide, would have been a logical step for chemists of the era who were exploring the reactions of these well-known reagents.
A significant milestone in the documented preparation of this compound is found in the late 19th-century chemical literature. An 1895 report by Blochmann in the Journal für Praktische Chemie provides a detailed method for its synthesis. This work represents a culmination of the foundational knowledge of inorganic reactions developed throughout the 19th century.
The logical pathway to the synthesis of this compound can be visualized as a direct consequence of the availability and understanding of its precursors.
Caption: Logical progression to the synthesis of this compound.
Experimental Protocols of Early Research
The experimental techniques of the late 19th century, while lacking the precision of modern instrumentation, were robust enough to allow for the successful synthesis and characterization of new compounds. The synthesis of this compound, as described in the historical literature, relied on the direct reaction of ammonia and hydrogen sulfide.
Experimental Workflow: 19th-Century Synthesis of this compound
The general workflow for the synthesis and subsequent analysis of this compound in the late 19th century would have followed a series of well-defined steps, from the generation of the reactant gases to the characterization of the final product.
Caption: 19th-century experimental workflow for this compound.
Detailed Methodology: Synthesis of this compound (adapted from 19th-century methods)
The following protocol is a representation of the methods that would have been used in the late 19th century to prepare a solution of this compound.
-
Preparation of Hydrogen Sulfide (H₂S):
-
A Kipp's apparatus was typically employed for the continuous generation of hydrogen sulfide gas.
-
Iron(II) sulfide (FeS) lumps were placed in the middle reservoir of the apparatus.
-
Hydrochloric acid (HCl), typically concentrated, was added to the top reservoir, which then flowed to the bottom and rose to react with the iron(II) sulfide, producing a steady stream of H₂S gas.
-
The gas was often passed through a wash bottle containing water to remove any aerosolized acid.
-
-
Preparation of Ammonia (NH₃) Solution:
-
A concentrated aqueous solution of ammonia (aqua ammonia) was prepared by dissolving ammonia gas in distilled water. The concentration was often determined by measuring the specific gravity of the solution.
-
-
Reaction to Form this compound:
-
The generated hydrogen sulfide gas was bubbled directly through the concentrated ammonia solution.
-
The reaction vessel was typically cooled in an ice bath to minimize the loss of volatile ammonia and to favor the formation of the bisulfide salt.
-
The flow of hydrogen sulfide was continued until the solution was saturated, which was often determined by the cessation of gas absorption.
-
Characterization in Early Research
In the absence of modern spectroscopic techniques, chemists of the 19th century relied on a combination of qualitative and quantitative methods to characterize new compounds like this compound.
Qualitative Analysis
-
Identification of the Sulfide Anion: The presence of the sulfide anion was confirmed by adding a solution of a heavy metal salt, such as lead(II) acetate, to a sample of the this compound solution. The formation of a characteristic black precipitate of lead(II) sulfide (PbS) was a positive indicator.
-
Identification of the Ammonium Cation: The presence of the ammonium cation was confirmed by heating the solution with a strong base, such as sodium hydroxide. The characteristic smell of ammonia gas being evolved, and its ability to turn moist red litmus paper blue, served as confirmation.
Quantitative Analysis
-
Gravimetric Determination of Sulfide: The amount of sulfide in the solution could be determined gravimetrically. A known volume of the this compound solution would be treated with an excess of a metal salt solution (e.g., cadmium chloride) to precipitate the sulfide as a metal sulfide. The precipitate would then be filtered, washed, dried, and weighed. From the mass of the metal sulfide, the mass and concentration of sulfide in the original solution could be calculated.
-
Titrimetric Determination of Ammonia: The concentration of ammonia in the solution could be determined by titration. A known volume of the this compound solution would be reacted with a standardized solution of a strong acid, such as hydrochloric acid, using a suitable indicator. The Kjeldahl method, developed in the late 19th century, provided a robust procedure for the determination of nitrogen in organic and inorganic compounds, which could be adapted for the analysis of ammonia in solution.
Data from Early Research
While precise quantitative data from the initial discovery period is scarce in readily available literature, the following table summarizes the types of physical and chemical properties that would have been determined using the analytical techniques of the late 19th century. The values presented are based on modern measurements but are representative of the parameters that early researchers would have sought to quantify.
| Property | Method of Determination (19th Century) | Observed Characteristic/Value |
| Physical State | Direct Observation | Colorless to yellowish aqueous solution |
| Odor | Olfactory analysis | Strong odor of ammonia and rotten eggs (hydrogen sulfide) |
| Solubility | Observation of miscibility | Soluble in water and alcohol |
| Sulfide Content | Gravimetric analysis (as metal sulfide) | Quantifiable mass of precipitate |
| Ammonia Content | Titration with a standardized acid | Quantifiable volume of titrant |
| Reaction with Acids | Observation of gas evolution | Effervescence (release of H₂S) |
| Reaction with Bases | Observation of gas evolution and odor | Release of ammonia gas |
Signaling Pathways and Logical Relationships
The synthesis of this compound is a direct chemical reaction and does not involve biological signaling pathways. However, the logical relationship between the foundational discoveries and the eventual synthesis can be represented.
The chemical understanding of the time dictated the logical steps for both synthesis and analysis. The knowledge of the acidic nature of hydrogen sulfide and the basic nature of ammonia directly led to the synthetic approach. Similarly, the known precipitation reactions of sulfides and the acid-base chemistry of ammonia were the foundation for the analytical methods.
Caption: Logic of 19th-century synthesis and analysis of NH₄HS.
Conclusion
The discovery and early research of this compound were not the result of a single breakthrough but rather a logical progression based on the established principles of inorganic chemistry in the 19th century. The work of chemists in systematically reacting known compounds and characterizing the products led to the synthesis and understanding of this important chemical. The experimental protocols of the era, relying on gas generation, precipitation, and titration, were sufficient to identify and quantify the key components of this compound. This historical foundation was crucial for the later application of this compound in a wide range of chemical and industrial processes. For modern researchers, understanding this historical context provides a deeper appreciation for the evolution of chemical synthesis and analysis.
References
Methodological & Application
Application Notes and Protocols: Ammonium Bisulfide as a Reducing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ammonium bisulfide, and the related ammonium sulfide and polysulfides, are versatile and cost-effective reducing agents employed in various organic transformations. Their utility is most prominently showcased in the selective reduction of aromatic nitro compounds, a reaction historically known as the Zinin reduction. This reagent offers a mild alternative to catalytic hydrogenation or metal-acid reductions, often providing excellent chemoselectivity. These application notes provide detailed protocols and data for the use of this compound and its related compounds in organic synthesis.
Application 1: Selective Reduction of Nitroarenes (Zinin Reduction)
The Zinin reduction, discovered by Nikolay Zinin in 1842, is a classic method for the reduction of nitroarenes to their corresponding anilines using sulfide-based reagents.[1] this compound and ammonium sulfide are frequently used for the selective reduction of one nitro group in polynitroaromatic compounds, a transformation that can be challenging with more powerful reducing agents.[2][3]
The selectivity of the Zinin reduction is influenced by both steric and electronic factors. Generally, the least sterically hindered nitro group is preferentially reduced.[4] Additionally, nitro groups positioned ortho to hydroxyl, alkoxy, or amino groups are often selectively reduced.[4] A key advantage of this method is its high chemoselectivity; functional groups such as aryl halides, carbon-carbon double bonds, and carbonyls are typically not affected.[1]
Experimental Protocols
Protocol 1: Preparation of Ammonium Polysulfide Solution
This protocol describes the laboratory preparation of an ammonium polysulfide solution, a common reagent for the Zinin reduction.
Materials:
-
Concentrated ammonia solution
-
Hydrogen sulfide gas (H₂S)
-
Finely powdered sulfur
-
95% Ethanol
-
Ice bath
Procedure:
-
In a flask equipped with a gas inlet tube and placed in an ice bath, saturate 25 mL of concentrated ammonia solution with hydrogen sulfide gas.
-
Once saturation is complete, add an additional 25 mL of concentrated ammonia.
-
Warm the resulting ammonium sulfide solution to approximately 35°C.
-
With stirring, add 25 g of finely powdered sulfur in portions.
-
Continue stirring for 30-60 minutes, or until no more sulfur dissolves.
-
Filter the warm, yellow to reddish solution to remove any undissolved sulfur. The filtrate is the ammonium polysulfide solution.
Protocol 2: Selective Reduction of 1,3-Dinitrobenzene to 3-Nitroaniline [5]
This protocol provides a method for the selective reduction of one nitro group in m-dinitrobenzene.[5]
Materials:
-
1,3-Dinitrobenzene
-
Ammonium polysulfide solution (prepared as in Protocol 1) or a commercially available solution of ammonium sulfide or bisulfide.
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask, dissolve 1,3-dinitrobenzene in ethanol.
-
Add the ammonium polysulfide solution to the ethanolic solution of 1,3-dinitrobenzene. The molar ratio of the sulfide reagent to the dinitrobenzene should be optimized for the specific substrate, but a molar excess of the sulfide is typically used.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into a larger volume of water.
-
Acidify the aqueous mixture with hydrochloric acid. This will precipitate any elemental sulfur and dissolve the 3-nitroaniline as its hydrochloride salt.
-
Filter the solution to remove the precipitated sulfur.
-
Basify the filtrate with a sodium hydroxide solution to precipitate the free 3-nitroaniline.
-
Collect the precipitated 3-nitroaniline by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Quantitative Data
The following table summarizes the selective reduction of various dinitroaromatic compounds using ammonium sulfide and its derivatives, demonstrating the scope and efficiency of the Zinin reduction.
| Substrate | Product | Reagent System | Yield (%) | Reference |
| 1,3-Dinitrobenzene | 3-Nitroaniline | (NH₄)₂Sₓ | 70-80 | [5][6] |
| 2,4-Dinitrotoluene | 4-Methyl-2-nitroaniline | (NH₄)₂S | Not specified | [4] |
| 2,4-Dinitrophenol | 2-Amino-4-nitrophenol | (NH₄)₂S | Not specified | [7] |
| 2,4-Dinitroanisole | 2-Amino-4-nitroanisole | (NH₄)₂S | Not specified | [4] |
| 1,2-Dinitrobenzene | 2-Nitroaniline | (NH₄)₂S | Not specified | |
| 1,4-Dinitrobenzene | 4-Nitroaniline | (NH₄)₂S | Not specified |
Note: Yields can vary based on specific reaction conditions, including temperature, reaction time, and the exact composition of the polysulfide solution.[5]
Diagrams
Application 2: Reductive Cleavage of Disulfide Bonds
The cleavage of disulfide bonds is a critical step in protein chemistry, necessary for protein sequencing, denaturation, and the analysis of protein structure. While reagents like dithiothreitol (DTT) and phosphines are commonly employed for this purpose, the fundamental reaction involves a thiol-disulfide exchange.
This compound, containing the hydrosulfide ion (HS⁻), is a thiol and therefore has the potential to act as a reducing agent for disulfide bonds. However, it is important to note that specific, well-documented protocols for the use of this compound for the reductive cleavage of disulfide bonds in peptides and proteins are not as prevalent in the literature as those for the Zinin reduction. The following information is based on the general principles of thiol-disulfide exchange.
General Principles of Thiol-Disulfide Exchange
The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. This results in the formation of a new disulfide and the release of a thiol. In the context of using this compound, the hydrosulfide ion (HS⁻) would be the active nucleophile. An excess of the reducing agent is typically required to drive the equilibrium towards the fully reduced state of the target disulfide.
Hypothetical Experimental Protocol
The following is a generalized and hypothetical protocol for the reductive cleavage of disulfide bonds using this compound. This protocol has not been validated against specific literature and should be optimized for the particular substrate.
Materials:
-
Disulfide-containing substrate (e.g., a protein or peptide)
-
This compound solution
-
Buffer solution (the choice of buffer will depend on the stability of the substrate, but a slightly alkaline pH may favor the thiolate form of the reducing agent)
-
Denaturant (e.g., urea or guanidinium hydrochloride), if required to expose buried disulfide bonds.
-
Alkylation agent (e.g., iodoacetamide or iodoacetic acid) to cap the newly formed thiols and prevent re-oxidation.
Procedure:
-
Dissolve the disulfide-containing substrate in the chosen buffer. If necessary, include a denaturant in the buffer to unfold the protein and expose the disulfide bonds.
-
Add a molar excess of the this compound solution to the substrate solution. The optimal concentration and excess will need to be determined experimentally.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C). Monitor the progress of the reduction using an appropriate analytical technique, such as Ellman's reagent to quantify free thiols or mass spectrometry to observe the change in molecular weight.
-
Once the reduction is complete, add an alkylating agent to cap the free sulfhydryl groups. This prevents the disulfide bonds from reforming.
-
The reaction mixture can then be desalted or purified as required for downstream applications.
Diagram
References
- 1. chemneo.com [chemneo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. The major product 70 to 80 of the reaction between class 11 chemistry CBSE [vedantu.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Willgerodt-Kindler Reaction Utilizing Ammonium Bisulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing the Willgerodt-Kindler reaction using ammonium bisulfide for the synthesis of arylacetamides from aryl methyl ketones. This method, a variation of the classic Willgerodt reaction, offers a robust pathway for the conversion of a carbonyl group to a terminal amide.
Introduction
The Willgerodt-Kindler reaction is a powerful transformation in organic synthesis that converts an aryl alkyl ketone to the corresponding amide with the same number of carbon atoms. The reaction essentially involves the migration of the carbonyl group to the terminal carbon of the alkyl chain and its subsequent conversion to an amide. The original Willgerodt reaction utilizes aqueous ammonium polysulfide at elevated temperatures.[1] This protocol focuses on a modification using this compound, often generated in situ from ammonia and hydrogen sulfide or by dissolving sulfur in aqueous ammonia, which acts as a source of nucleophilic sulfur species required for the reaction.
Reaction Principle
The reaction proceeds by heating an aryl methyl ketone with an aqueous solution of this compound (or a precursor mixture) in a sealed vessel. The reaction typically requires high temperatures and pressures to proceed efficiently. The product is an arylacetamide, with the corresponding carboxylic acid often formed as a byproduct through hydrolysis.[2]
Experimental Protocol: Synthesis of Phenylacetamide from Acetophenone
This protocol is adapted from the detailed studies on the Willgerodt reaction and provides a reliable method for the synthesis of phenylacetamide.
Materials:
-
Acetophenone (Reagent Grade)
-
Concentrated Ammonium Hydroxide (28-30%)
-
Sulfur powder
-
Pyridine (Optional, but recommended for improved yields)
-
Hydrochloric Acid (for workup)
-
Sodium Bicarbonate (for workup)
-
Organic Solvent (e.g., Dichloromethane or Ethyl Acetate for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Equipment:
-
High-pressure reaction vessel or a sealed heavy-walled glass tube
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reagent Preparation (Ammonium Polysulfide Solution): In a well-ventilated fume hood, a suspension of sulfur powder in concentrated ammonium hydroxide is prepared. Hydrogen sulfide gas can be bubbled through the suspension until the sulfur dissolves to form a clear, yellow to reddish-brown solution of ammonium polysulfide.[3] Alternatively, a mixture of concentrated ammonium hydroxide and sulfur can be used directly, as the reactive species are formed in situ at elevated temperatures.[4]
-
Reaction Setup: In a high-pressure reaction vessel, combine acetophenone, the prepared ammonium polysulfide solution (or concentrated ammonium hydroxide and sulfur), and pyridine. A typical molar ratio of ketone to sulfur is approximately 1:10 for optimal yields.[3] For every gram of ketone, approximately 5 mL of concentrated ammonium hydroxide and 2.5 mL of pyridine can be used.[4]
-
Reaction Conditions: Seal the reaction vessel and heat it to a temperature between 160-190°C for 4 to 6 hours with vigorous stirring.[3] The optimal conditions for acetophenone have been found to be around 165°C for four to five hours.[4]
-
Workup:
-
After the reaction is complete, cool the vessel to room temperature before carefully opening it in a fume hood.
-
Transfer the reaction mixture to a beaker and remove any volatile components (like pyridine and excess ammonia) by gentle heating on a water bath or by a stream of air.
-
The remaining residue contains the product (phenylacetamide), unreacted sulfur, and ammonium salts of phenylacetic acid.
-
Extract the residue with boiling water to dissolve the amide and the ammonium salt, leaving behind the insoluble sulfur.
-
Filter the hot solution to remove sulfur.
-
Cool the filtrate to allow the phenylacetamide to crystallize. Collect the crystals by filtration.
-
To recover the phenylacetic acid, acidify the filtrate with hydrochloric acid. The phenylacetic acid will precipitate and can be collected by filtration or extracted with an organic solvent.
-
The crude phenylacetamide can be purified by recrystallization from water or a suitable organic solvent.
-
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of phenylacetamide from acetophenone, as determined in foundational studies of the Willgerodt reaction.
Table 1: Effect of Temperature on Phenylacetamide Yield
| Temperature (°C) | Reaction Time (hours) | Yield of Phenylacetamide (%) |
| 130 | 4 | ~25 |
| 160 | 4 | ~60 |
| 190 | 4 | ~70 |
Data adapted from studies on the Willgerodt reaction of acetophenone.[3]
Table 2: Effect of Molar Ratio of Sulfur to Acetophenone on Phenylacetamide Yield
| Molar Ratio (Sulfur:Ketone) | Temperature (°C) | Reaction Time (hours) | Yield of Phenylacetamide (%) |
| 2:1 | 160 | 4 | ~45 |
| 5:1 | 160 | 4 | ~55 |
| 10:1 | 160 | 4 | ~60 |
Data adapted from studies on the Willgerodt reaction of acetophenone.[3]
Table 3: Effect of Organic Solvents on Phenylacetamide Yield
| Solvent Added | Temperature (°C) | Reaction Time (hours) | Yield of Phenylacetamide (%) |
| None | 160 | 4 | ~60 |
| Ethanol | 160 | 4 | ~65 |
| Dioxane | 160 | 4 | ~75 |
| Pyridine | 160 | 4 | ~85 |
Data adapted from studies on the Willgerodt reaction of acetophenone.[4]
Mandatory Visualizations
Willgerodt-Kindler Reaction Workflow
Caption: Experimental workflow for the Willgerodt-Kindler reaction.
Proposed Reaction Mechanism
Caption: Proposed mechanism of the Willgerodt reaction.
References
Application of Ammonium Bisulfide in the Synthesis of Thioamides from Nitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioamides are crucial structural motifs in a vast array of biologically active compounds and are pivotal intermediates in the synthesis of various heterocycles, such as thiazoles. The conversion of nitriles to primary thioamides represents a direct and atom-economical approach to this important functional group. Among the various methods available, the use of ammonium sulfide or its aqueous solution, often referred to as ammonium bisulfide, offers a straightforward and effective route. This method avoids the use of highly toxic gaseous hydrogen sulfide under high pressure and often provides the desired thioamides in high yields without the need for extensive chromatographic purification.[1][2]
This application note details the protocols for the synthesis of primary thioamides from nitriles utilizing ammonium sulfide in methanol, with procedures for both conventional room temperature and microwave-assisted reactions. The methodologies are particularly effective for a range of aromatic and aliphatic nitriles.
Reaction Principle
The synthesis of thioamides from nitriles using this compound (or ammonium sulfide) involves the nucleophilic addition of the hydrosulfide ion (HS⁻), present in the ammonium sulfide solution, to the electrophilic carbon of the nitrile group. The resulting intermediate undergoes tautomerization to afford the stable thioamide. The reaction can be effectively carried out in a protic solvent like methanol.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various thioamides from their corresponding nitriles using ammonium sulfide in methanol. Two primary methods are presented: a room temperature procedure (Method A) and a microwave-assisted procedure (Method B).
| Entry | Nitrile Substrate | Method | Temperature (°C) | Time | Yield (%) |
| 1 | 2-Cyanopyridine | A | Room Temp. | 18 h | 95 |
| 2 | 3-Cyanopyridine | A | Room Temp. | 18 h | 89 |
| 3 | 4-Cyanopyridine | A | Room Temp. | 18 h | 98 |
| 4 | 4-Nitrobenzonitrile | A | Room Temp. | 18 h | 99 |
| 5 | 4-Trifluoromethylbenzonitrile | A | Room Temp. | 18 h | 85 |
| 6 | Benzonitrile | B | 80 | 15 min | 75 |
| 7 | 4-Methoxybenzonitrile | B | 80 | 15 min | 60 |
| 8 | 4-Chlorobenzonitrile | B | 80 | 15 min | 80 |
| 9 | Phenylacetonitrile | B | 80 | 15 min | 70 |
| 10 | Acetonitrile | B | 130 | 30 min | 55 |
Experimental Protocols
Method A: Room Temperature Synthesis of Thioamides
This protocol is particularly suitable for electron-deficient aromatic nitriles.
Materials:
-
Nitrile (1.0 eq)
-
Ammonium sulfide solution (50 wt. % in H₂O, 1.0 eq)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve the nitrile (0.5 mmol, 1.0 eq) in methanol (5 mL).
-
Add the ammonium sulfide solution (0.5 mmol, 1.0 eq; 50 wt. % in H₂O) to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
After the reaction is complete, remove the solvent in vacuo.
-
Partition the residue between ethyl acetate (10 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Combine the organic extracts, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude thioamide.[1][3] For many electron-deficient aromatic nitriles, the product is obtained in high purity without the need for further purification.[1][3]
Method B: Microwave-Assisted Synthesis of Thioamides
This accelerated protocol is effective for a broader range of aromatic and aliphatic nitriles.
Materials:
-
Nitrile (1.0 eq)
-
Ammonium sulfide solution (50 wt. % in H₂O, 1.0 eq)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave synthesis vial
-
CEM Discover microwave synthesizer (or equivalent)
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
In a microwave synthesis vial, combine the nitrile (0.5 mmol, 1.0 eq) and ammonium sulfide solution (0.5 mmol, 1.0 eq; 50 wt. % in H₂O) in methanol (5 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture for 15-30 minutes at a temperature of 80 °C or 130 °C (initial power 100 W).
-
After the irradiation is complete, cool the vial using a flow of compressed air.
-
Remove the solvent from the reaction mixture in vacuo.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Combine the organic extracts, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent in vacuo to afford the thioamide.[1][3]
Logical Workflow Diagram
References
Ammonium Bisulfide: A Versatile Source of Hydrosulfide Ions for Chemical and Biological Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ammonium bisulfide (NH₄SH), a salt of the ammonium cation (NH₄⁺) and the hydrosulfide anion (HS⁻), serves as a convenient and potent source of hydrosulfide ions for a variety of applications in chemical synthesis and biomedical research. Its ability to readily release hydrogen sulfide (H₂S) in aqueous solutions makes it a valuable tool for studying the physiological and pathological roles of H₂S, a critical gaseous signaling molecule. This document provides detailed application notes and experimental protocols for the effective use of this compound as a hydrosulfide ion donor.
Chemical Properties and Handling
This compound is typically available as a yellow-orange fuming liquid solution.[1] It is water-soluble and decomposes upon heating or acidification, releasing toxic hydrogen sulfide and ammonia gases.[2] Therefore, it is crucial to handle this compound solutions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Key Properties of this compound:
| Property | Value | Reference |
| Formula | NH₄SH | [1] |
| Molar Mass | 51.11 g/mol | [1] |
| Appearance | Yellow-orange fuming liquid (in solution) | [1] |
| Solubility | Soluble in water, alcohol, and liquid ammonia | [1] |
Applications in Chemical Synthesis
This compound is a versatile reagent in organic synthesis, primarily for the introduction of sulfur-containing functional groups into organic molecules. The hydrosulfide ion (HS⁻) is a strong nucleophile that can participate in various reactions to form thioethers, thiols, and other organosulfur compounds which are scaffolds in many pharmaceutical compounds.[3][4]
Synthesis of Thioethers
Protocol: Nucleophilic Substitution with Alkyl Halides
This protocol describes a general method for the synthesis of thioethers (sulfides) from alkyl halides using this compound as the hydrosulfide source.
Materials:
-
This compound solution (e.g., 20% in water)
-
Alkyl halide (e.g., benzyl bromide)
-
Solvent (e.g., ethanol, dimethylformamide)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the alkyl halide in a suitable solvent.
-
Add an equimolar amount of this compound solution to the flask.
-
Slowly add a base, such as sodium hydroxide solution, to the reaction mixture to deprotonate the initially formed thiol.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry it over anhydrous sulfate, and concentrate it under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography if necessary.
Applications in Biological Research and Drug Development
Hydrogen sulfide is a gasotransmitter involved in numerous physiological processes, and its dysregulation is implicated in various diseases. This compound, as an H₂S donor, is a valuable tool for investigating these processes in vitro.
Preparation of Stock Solutions for Biological Experiments
Protocol: Preparation of a 1 M this compound Stock Solution
Materials:
-
This compound (e.g., 20% solution, ~4 M)
-
Degassed, deionized water or phosphate-buffered saline (PBS), pH 7.4
-
Sterile, airtight vials
Procedure:
-
Work in a fume hood.
-
Determine the exact concentration of the commercial this compound solution (often around 20-22%, which corresponds to approximately 4 M).
-
In a sterile, airtight vial, dilute the commercial this compound solution with degassed, deionized water or PBS (pH 7.4) to a final concentration of 1 M. For example, to prepare 10 mL of a 1 M solution from a 4 M stock, add 2.5 mL of the 4 M stock to 7.5 mL of degassed buffer.
-
Prepare fresh stock solutions daily for experiments to ensure accurate H₂S donation, as the solution is unstable.
In Vitro H₂S Release and Cellular Treatment
This compound readily dissociates in aqueous solution to release hydrosulfide ions, which are in equilibrium with dissolved H₂S gas. This allows for the controlled delivery of H₂S to cell cultures to study its biological effects.
Experimental Workflow for Cellular Studies:
Caption: Workflow for using NH₄SH in cell culture experiments.
Protocol: Treatment of Cultured Cells with this compound
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Freshly prepared this compound stock solution (e.g., 1 M in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells at the desired density and allow them to adhere and grow overnight.
-
On the day of the experiment, prepare working concentrations of this compound by diluting the stock solution directly into the complete cell culture medium. Typical working concentrations range from 10 µM to 1 mM, but should be optimized for each cell type and experimental endpoint.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the biological process being investigated.
-
After incubation, proceed with the desired downstream analysis, such as cell viability assays, western blotting for signaling pathway components, or measurement of protein S-sulfhydration.
Studying H₂S-Mediated Signaling Pathways
A key mechanism of H₂S signaling is the post-translational modification of cysteine residues in proteins, known as S-sulfhydration or persulfidation.[5][6][7] This modification can alter protein function and activity. This compound can be used to induce S-sulfhydration in vitro to study its effects on specific proteins and signaling pathways.
Signaling Pathway of H₂S-induced Protein S-sulfhydration:
References
- 1. Ammonium hydrosulfide - Wikipedia [en.wikipedia.org]
- 2. This compound | NH4SH | CID 25515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetic developments on the preparation of thioethers via photocatalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. H2S Signals Through Protein S-Sulfhydration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protein S‐sulfhydration by hydrogen sulfide in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Thiol Compounds Using Ammonium Bisulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of thiol compounds (mercaptans) utilizing ammonium bisulfide. This method offers a direct and efficient route for the conversion of alkyl halides to the corresponding thiols, a critical transformation in various chemical and pharmaceutical applications.
Introduction
Thiols are a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. They are pivotal intermediates in organic synthesis and are integral to the structure and function of numerous biologically active molecules, including the amino acid cysteine. The nucleophilic nature of the thiol group makes it a key functional handle in drug discovery and development for applications such as covalent inhibitors, linkers for antibody-drug conjugates, and antioxidants.
The use of this compound (NH₄SH), or its in-situ equivalent—a mixture of ammonia and hydrogen sulfide—presents a robust method for the synthesis of thiols from alkyl halides. This approach proceeds via a bimolecular nucleophilic substitution (SN2) mechanism and is particularly advantageous for the preparation of primary thiols, offering high yields and minimizing the formation of the common dialkyl sulfide byproduct.
Reaction Mechanism and Pathway
The synthesis of a thiol from an alkyl halide using this compound follows an SN2 pathway. The hydrosulfide anion (SH⁻), a potent nucleophile, is generated from this compound in solution. This anion attacks the electrophilic carbon atom of the alkyl halide, leading to the displacement of the halide leaving group in a single, concerted step.
dot
Caption: SN2 mechanism for thiol synthesis.
Experimental Workflow
The general workflow for the synthesis of thiols using this compound involves the reaction of an alkyl halide with an aqueous or alcoholic solution of this compound, often under pressure. The process includes the reaction setup, the reaction itself, and subsequent workup and purification steps to isolate the desired thiol.
dot
Caption: General experimental workflow for thiol synthesis.
Quantitative Data Summary
The synthesis of thiols from alkyl halides using this compound or equivalent reagents generally provides high yields, particularly for primary and benzylic halides. The following table summarizes representative data from the literature.
| Alkyl Halide (Substrate) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1-Chlorohexane | H₂S, NH₃ | Methanol | 100 | 2 | >90 | 99.1 (thiol), 0.9 (sulfide) | Bittell & Speier, 1978 |
| 1-Chlorododecane | H₂S, NH₃ | Methanol | 100 | 2 | >90 | - | Bittell & Speier, 1978 |
| Benzyl Chloride | NH₄SH (aq. solution) | Water | 20 (addition), then 90 | 2 | 96 | <0.1 (benzyl chloride), 0.8 (sulfide), 2.1 (disulfide) | Patent EP0337838A1 |
| Benzyl Chloride | NH₄SH (aq. solution) | Water | 20 (addition), then 80 | 2 | 97 | <0.1 (benzyl chloride), 1 (sulfide), 1.5 (disulfide) | Patent EP0337838A1 |
Experimental Protocols
Protocol 1: General Synthesis of Alkyl Thiols from Primary Alkyl Halides
This protocol is adapted from the high-yield method described by Bittell and Speier for the synthesis of thiols from primary alkyl halides using hydrogen sulfide and ammonia.
Materials:
-
Primary alkyl chloride (e.g., 1-chlorohexane)
-
Anhydrous ammonia (NH₃)
-
Hydrogen sulfide (H₂S)
-
Methanol (MeOH)
-
Pressure reactor (autoclave)
-
Standard glassware for workup and distillation
Procedure:
-
Reactor Charging: In a fume hood, carefully charge a pressure reactor with methanol.
-
Addition of Reactants: Cool the reactor and introduce a weighed amount of the primary alkyl chloride.
-
Introduction of Gases: Seal the reactor and introduce anhydrous ammonia followed by hydrogen sulfide to the desired molar excess. Caution: Hydrogen sulfide and ammonia are toxic and corrosive gases. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the sealed reactor to 100 °C with stirring. The reaction will proceed under the autogenous pressure generated. Maintain this temperature for approximately 2 hours.
-
Workup:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen sulfide and ammonia into a suitable scrubbing solution (e.g., bleach or caustic soda).
-
Open the reactor and transfer the contents to a separatory funnel.
-
Wash the reaction mixture with water to remove ammonium salts.
-
Separate the organic layer.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
Purify the crude thiol by fractional distillation under atmospheric or reduced pressure.
-
-
Characterization: Confirm the identity and purity of the product using appropriate analytical techniques, such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Protocol 2: Synthesis of Benzyl Mercaptan from Benzyl Chloride
This protocol is based on a patented procedure for the synthesis of benzyl mercaptan, which provides high purity and yield.
Materials:
-
Benzyl chloride
-
Aqueous this compound solution (25-40%)
-
Closed pressure reactor
-
Standard glassware for workup
Procedure:
-
Reactor Charging: Charge the pressure reactor with an aqueous solution of this compound. A molar ratio of NH₄SH to benzyl chloride of at least 1, and preferably between 1.05 and 1.5, is recommended.
-
Addition of Benzyl Chloride: While stirring, introduce the benzyl chloride into the this compound solution at a temperature below 80 °C (preferably at room temperature, ~20 °C). The addition can be done over a period of 15 minutes to 1 hour. The exothermicity of the reaction can be used to gradually raise the temperature to near 80 °C by the end of the addition.
-
Reaction: After the addition is complete, seal the reactor and heat the reaction mixture to a temperature between 80 °C and 100 °C (preferably 80-90 °C). Maintain this temperature with stirring for 1 to 3 hours (optimal time is approximately 2 hours) until the conversion of benzyl chloride is nearly complete.
-
Workup:
-
Cool the reactor to room temperature and vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the lower organic layer (crude benzyl mercaptan) from the upper aqueous layer.
-
The crude product can be stripped with an inert gas (e.g., nitrogen) to remove residual hydrogen sulfide.
-
-
Purification: The crude benzyl mercaptan is typically of high purity (>95%) and may be used directly or further purified by vacuum distillation.
-
Characterization: Analyze the product for purity and identity using GC, NMR, and IR spectroscopy.
Applications in Drug Development
The synthesis of thiol-containing molecules is of paramount importance in drug development.[1] Thiols serve as:
-
Pharmacophores: The thiol group itself can be crucial for the biological activity of a drug, for instance, by interacting with metalloenzymes.
-
Precursors for Prodrugs: The thiol group can be masked to improve drug delivery and then released in vivo to exert its therapeutic effect.
-
Covalent Warheads: The nucleophilicity of thiols allows for their use in targeted covalent inhibitors, which form a permanent bond with their biological target, often leading to enhanced potency and duration of action.
-
Linkers: In antibody-drug conjugates (ADCs), thiol groups on the linker are used to attach the cytotoxic payload to the antibody.
-
Antioxidants: Thiol-containing compounds can act as antioxidants by scavenging reactive oxygen species.
The efficient and high-yielding synthesis of thiols using this compound provides a valuable tool for medicinal chemists to access a wide range of thiol-containing building blocks and drug candidates.
References
Application Notes and Protocols: Ammonium Bisulfide as a Reagent in Analytical Chemistry for Metal Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium bisulfide, NH₄HS, is a valuable reagent in analytical chemistry, primarily utilized for the separation of metal ions based on the differential solubility of their sulfides. Its role is particularly prominent in classical qualitative analysis schemes for the separation of Group II cations into subgroups IIA and IIB. This application note provides a detailed overview of the principles, experimental protocols, and available data related to the use of this compound in metal separation. While quantitative data specifically for this compound is limited in publicly available literature, the principles of sulfide precipitation are well-established and can serve as a guide.[1]
Principle of Operation
The utility of this compound in metal separation hinges on the varying solubility of metal sulfides in the presence of excess sulfide ions and the ability of some metal sulfides to form soluble polysulfide or thio-complexes. In traditional qualitative analysis, Group II cations are first precipitated from an acidic solution using hydrogen sulfide. This group is then further divided based on the solubility of their sulfides in this compound or ammonium polysulfide.
-
Group IIA Cations (e.g., Hg²⁺, Pb²⁺, Bi³⁺, Cu²⁺, Cd²⁺): The sulfides of these metals are insoluble in this compound.
-
Group IIB Cations (e.g., As³⁺/As⁵⁺, Sb³⁺/Sb⁵⁺, Sn²⁺/Sn⁴⁺): The sulfides of these metals are amphoteric and dissolve in this compound to form soluble thio-complexes. For instance, arsenic(III) sulfide reacts to form the soluble thioarsenite ion: As₂S₃(s) + 3S²⁻(aq) → 2AsS₃³⁻(aq)
This differential solubility allows for the effective separation of the two subgroups.
Data Presentation
Quantitative data on the separation efficiency of metal ions using this compound is not extensively available in dedicated tables. However, the separation is governed by the solubility product constants (Ksp) of the metal sulfides and the formation constants of the soluble thio-complexes. The following tables provide relevant data on the solubility of metal sulfides and the classification of Group II cations, which underpins the separation methodology.
Table 1: Solubility Product Constants (Ksp) of Relevant Metal Sulfides at 25°C
| Metal Sulfide | Formula | Ksp |
| Mercury(II) Sulfide | HgS | 2 x 10⁻⁵³ |
| Copper(II) Sulfide | CuS | 6 x 10⁻³⁷ |
| Cadmium Sulfide | CdS | 8 x 10⁻²⁸ |
| Lead(II) Sulfide | PbS | 3 x 10⁻²⁸ |
| Bismuth(III) Sulfide | Bi₂S₃ | 1 x 10⁻⁹⁷ |
| Arsenic(III) Sulfide | As₂S₃ | 4 x 10⁻²⁹ |
| Antimony(III) Sulfide | Sb₂S₃ | 2 x 10⁻⁹³ |
| Tin(II) Sulfide | SnS | 1 x 10⁻²⁶ |
Note: The Ksp values can vary slightly depending on the source.
Table 2: Classification and Behavior of Group II Cations with this compound
| Cation Group | Representative Ions | Behavior with this compound ((NH₄)HS) |
| Group IIA | Hg²⁺, Pb²⁺, Bi³⁺, Cu²⁺, Cd²⁺ | Sulfides are insoluble . They remain as a precipitate. |
| Group IIB | As³⁺, As⁵⁺, Sb³⁺, Sb⁵⁺, Sn²⁺, Sn⁴⁺ | Sulfides are soluble . They dissolve to form soluble thio-complexes. |
Experimental Protocols
The following protocols outline the general procedure for the separation of Group II cations using this compound in a laboratory setting.
Preparation of this compound Reagent
Materials:
-
Ammonium hydroxide (NH₄OH), concentrated
-
Hydrogen sulfide (H₂S) gas or a source of H₂S (e.g., thioacetamide and acid)
-
Distilled water
-
Fume hood
-
Gas washing bottle
Procedure:
-
Work in a well-ventilated fume hood as hydrogen sulfide is toxic.
-
Prepare a solution of ammonium hydroxide by diluting concentrated NH₄OH with an equal volume of distilled water.
-
Saturate this solution with hydrogen sulfide gas by bubbling H₂S through the ammonium hydroxide solution in a gas washing bottle until no more gas is absorbed.
-
The resulting solution is this compound (NH₄HS). If the solution is yellow, it indicates the presence of polysulfides (often referred to as yellow ammonium sulfide), which is also effective for the separation of Group IIB cations.
Protocol for the Separation of Group IIA and Group IIB Cations
1. Precipitation of Group II Cations: a. Start with the supernatant liquid from the separation of Group I cations (if applicable) or a known solution containing Group II cations. b. Adjust the pH of the solution to approximately 0.5 with dilute HCl. c. Heat the solution to near boiling and saturate with hydrogen sulfide (H₂S) gas, or add thioacetamide and heat to generate H₂S in situ. d. A precipitate containing the sulfides of both Group IIA and Group IIB cations will form. e. Centrifuge the mixture and decant the supernatant liquid, which may contain cations from Groups III, IV, and V. f. Wash the precipitate with a small amount of dilute HCl (0.1 M) containing a little H₂S to remove any co-precipitated ions.
2. Separation of Group IIA and Group IIB: a. To the washed precipitate from step 1f, add the this compound reagent. b. Warm the mixture gently in a water bath for several minutes while stirring. c. The sulfides of Group IIB cations will dissolve, forming soluble thio-complexes, while the sulfides of Group IIA cations will remain as a precipitate. d. Centrifuge the mixture. e. Decant the supernatant liquid, which now contains the dissolved Group IIB cations. f. The remaining precipitate consists of the sulfides of the Group IIA cations.
3. Reprecipitation of Group IIB Cations: a. Take the supernatant liquid from step 2e. b. Acidify the solution with dilute HCl. This will decompose the soluble thio-complexes and re-precipitate the sulfides of the Group IIB cations. c. The formation of a precipitate at this stage confirms the presence of Group IIB cations.
Visualizations
The following diagrams illustrate the logical workflow of the separation process.
Caption: Experimental workflow for the separation of Group II cations.
References
Application Notes and Protocols for Ammonium Bisulfide in Textile and Photography Industries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the established and potential uses of ammonium bisulfide (NH₄SH), also known as ammonium hydrosulfide, in the textile and photography industries. The information is intended for a technical audience and includes experimental protocols derived from industry practices and scientific literature.
I. Application in the Textile Industry
This compound is primarily utilized in the textile industry as a potent reducing agent. Its main applications include the dyeing of fabrics with sulfur dyes and the stripping of dyes from textiles. Chemically, it serves a similar function to the more commonly used sodium sulfide (Na₂S), though its use may offer advantages in specific contexts, such as when the presence of sodium ions is undesirable.[1]
A. Dyeing with Sulfur Dyes
Sulfur dyes are water-insoluble compounds that must be converted to a water-soluble "leuco" form to be absorbed by cellulosic fibers like cotton.[2][3] This reduction is typically achieved in an alkaline solution using a sulfide-based reducing agent. This compound can be used for this purpose. The overall process involves reduction and solubilization of the dye, absorption by the fiber, and subsequent oxidation back to the insoluble form within the fiber, resulting in excellent wash-fastness.[3]
Experimental Protocol: Exhaust Dyeing of Cotton with Sulfur Black 1 using this compound
This protocol is adapted from standard sulfur dyeing procedures, substituting this compound for sodium sulfide.
1. Materials and Equipment:
-
Scoured and bleached 100% cotton fabric
-
Sulfur Black 1 dye
-
This compound solution (40-44% aqueous solution)[4]
-
Sodium carbonate (soda ash)
-
Sodium chloride (common salt)
-
Acetic acid
-
Potassium dichromate or sodium perborate (oxidizing agent)
-
Laboratory dyeing apparatus (e.g., beaker dyeing machine, jigger)
-
pH meter
-
Standard laboratory glassware and safety equipment (fume hood, gloves, eye protection)[5]
2. Procedure:
-
Dye Bath Preparation (Reduction):
-
In a reaction vessel under a fume hood, prepare a dye stock solution. For a 10% depth of shade (on weight of fabric, owf), paste 10g of Sulfur Black 1 powder with a small amount of water.
-
Add 10-20g of 40% this compound solution (a 1:1 to 2:1 ratio of reducing agent to dye is typical).[2]
-
Add 5g of sodium carbonate to ensure alkaline conditions (pH > 9.5).
-
Add hot water (80-90°C) to dissolve the mixture, creating the soluble leuco form of the dye. The solution should be clear.
-
-
Dyeing:
-
Prepare the main dye bath with water at approximately 60°C.
-
Add the prepared dye stock solution to the bath.
-
Introduce the cotton fabric into the dye bath.
-
Gradually raise the temperature to 90-95°C over 20-30 minutes.
-
Add sodium chloride (10-20 g/L) in portions to aid exhaustion of the dye onto the fiber.
-
Continue dyeing at 90-95°C for 60 minutes, ensuring the material is fully immersed and agitated.
-
-
Rinsing and Oxidation:
-
Remove the fabric from the dye bath and rinse thoroughly with cold water to remove excess dye and chemicals.
-
Oxidize the leuco dye back to its insoluble form. This can be done by:
-
Air Oxidation: Exposing the wet fabric to air for an extended period.
-
Chemical Oxidation: Immersing the fabric in a bath containing an oxidizing agent, such as 1-2 g/L potassium dichromate and 1-2 mL/L acetic acid at 60-70°C for 15-20 minutes.[2]
-
-
-
Soaping and Final Rinse:
-
"Soap" the dyed fabric at or near boiling in a solution containing 2 g/L of a non-ionic detergent to remove any loose dye particles and improve fastness.
-
Rinse thoroughly with hot and then cold water.
-
Dry the fabric.
-
General workflow for black and white photographic film processing.
III. Safety and Handling
This compound and its solutions are hazardous and must be handled with appropriate safety precautions.
-
Hazards: Corrosive to skin and eyes, harmful if swallowed or inhaled. [6]Reacts with acids to release highly toxic and flammable hydrogen sulfide gas. [5][7]Decomposes at room temperature to produce ammonia and hydrogen sulfide. [7]* Handling: Always work in a well-ventilated area, preferably under a chemical fume hood. [5]Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield. [5][6]* Storage: Store in a cool, dry, well-ventilated place in a tightly closed, corrosion-resistant container. [8]Keep away from acids, oxidizing agents, and sources of heat. [5]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment. [6] Disclaimer: The protocols provided are for informational purposes and should be adapted and validated by qualified personnel for specific applications. All chemical handling must be performed in compliance with established laboratory safety procedures and regulations.
References
- 1. nbinno.com [nbinno.com]
- 2. textilelearner.net [textilelearner.net]
- 3. SULFUR DYE - Ataman Kimya [atamanchemicals.com]
- 4. This compound | NH4SH | CID 25515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cousinsuk.com [cousinsuk.com]
- 6. chemos.de [chemos.de]
- 7. grokipedia.com [grokipedia.com]
- 8. lamothe-abiet.com [lamothe-abiet.com]
Application Notes and Protocols: Ammonium Bisulfide in Synthetic Flavor Generation and Metal Coloring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of ammonium bisulfide in the synthesis of artificial flavors and the patination of metallic surfaces. The information is intended for a scientific audience and emphasizes safety, reproducibility, and the chemical principles underlying these applications.
Section 1: Synthesis of Artificial Flavors
This compound is a key reagent in the production of savory and meat-like flavor profiles through the Maillard reaction and other related chemical transformations. It serves as a source of hydrogen sulfide and ammonia, which are crucial for the formation of sulfur-containing heterocyclic compounds that are characteristic of cooked meat aromas.[1][2]
Application Note 1: Generation of Meaty and Savory Flavors via Maillard Reaction
The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is fundamental to the browning and flavor development in cooked foods.[3][4] The introduction of a sulfur source, such as this compound, can steer the reaction towards the production of desirable meaty and savory notes.[1]
Key Reaction Pathways:
The reaction of this compound with carbonyl compounds derived from sugar degradation and aldehydes from Strecker degradation of amino acids leads to the formation of key flavor compounds like thiophenes, thiazoles, and dithiazines.[5][6]
Caption: Maillard reaction pathway for savory flavor generation.
Experimental Protocols:
The following protocols are derived from patented processes for the generation of meat-like flavors.
Protocol 1.1: General Meat-Like Flavor
This protocol is adapted from a process that reacts a sulfur compound with a carbohydrate at elevated temperatures.[7]
| Parameter | Value |
| Reactants | |
| Carbohydrate (e.g., glucose, fructose) | 1.8 g |
| Ammonium Hydroxide (28%) | 4 ml |
| Water | 20 ml |
| Reaction Conditions | |
| Temperature | Boiling |
| Time | 15 minutes |
| Post-Processing | |
| Acidification | Acidify with HCl to dispel excess H₂S |
Methodology:
-
Combine the carbohydrate, ammonium hydroxide, and water in a suitable reaction vessel.
-
Heat the mixture to boiling and maintain for 15 minutes.
-
Cool the reaction mixture.
-
Acidify the solution with concentrated hydrochloric acid to a low pH to quench the reaction and remove excess hydrogen sulfide. The resulting product will have a meaty aroma.[7]
Protocol 1.2: Bacon-Like Flavor
This protocol describes the reaction of a sulfur compound with a specific aldehyde to produce a bacon-like flavor.[8]
| Parameter | Value |
| Reactants | |
| Sulfur Compound | Ammonium Hydrosulfide |
| Aldehyde | 3-methyl butyraldehyde or 2-methyl butyraldehyde |
| Reaction Conditions | |
| Temperature | 0 - 200 °C |
| Mole Ratio (Aldehyde:Sulfur) | 0.1:1 to 10:1 |
Methodology:
-
In a reaction vessel, combine the selected aldehyde and ammonium hydrosulfide.
-
Heat the mixture within the specified temperature range. The optimal temperature will depend on the specific aldehyde used and the desired flavor intensity.
-
Maintain the reaction for a sufficient time to develop the bacon-like flavor. Reaction times will vary based on temperature and scale.
-
Cool the mixture and perform any necessary purification steps.
Protocol 1.3: Onion-Like Flavor
This protocol is a variation of the above, using different aldehydes to produce an onion-like flavor.[8]
| Parameter | Value |
| Reactants | |
| Sulfur Compound | Ammonium Hydrosulfide |
| Aldehyde | Acetaldehyde or Propionaldehyde |
| Reaction Conditions | |
| Temperature | 0 - 200 °C |
| Mole Ratio (Aldehyde:Sulfur) | 0.1:1 to 10:1 |
Methodology:
-
Combine the chosen aldehyde (acetaldehyde or propionaldehyde) with ammonium hydrosulfide in a reaction vessel.
-
Heat the reaction mixture to the desired temperature within the specified range.
-
Allow the reaction to proceed until the desired onion-like aroma is achieved.
-
Cool the product and proceed with any required work-up or purification.
Section 2: Coloring of Metals
This compound solutions are utilized to apply a patina, or a chemically induced surface coloration, to various metals, most notably copper and its alloys such as brass and bronze.[9][10] This process creates a durable and aesthetically pleasing finish, often referred to as a "statuary finish."[11]
Application Note 2: Patination of Copper and Copper Alloys
The application of an this compound solution to a cleaned copper or brass surface results in the formation of a thin layer of copper sulfide. The color of this layer can range from brown to black, depending on the concentration of the solution, the application time, and the specific alloy being treated.[11]
Caption: Workflow for metal patination using this compound.
Experimental Protocols:
Protocol 2.1: Statuary Finish on Copper
This protocol provides a straightforward method for achieving a brown to black patina on a copper surface.[11]
| Parameter | Value |
| Cleaning | |
| Method | Pumice and water or solvent |
| Patination Solution | |
| Reagent | Liquid Ammonium Sulfide (technical grade) |
| Concentration | 2% in water |
| Application | |
| Method | Brushing |
| Post-Treatment | |
| Optional | Lightly rub with pumice and water to even color |
Methodology:
-
Thoroughly clean the copper surface with pumice and water or a suitable solvent to remove any dirt, grease, or oxides.[11]
-
Prepare a 2% aqueous solution of liquid ammonium sulfide.
-
Using a brush, apply the solution evenly to the entire copper surface.[11]
-
Allow the surface to dry completely.
-
For a more uniform finish, the surface can be lightly rubbed with a slurry of pumice and water.[11]
-
Repeat steps 3-5 until the desired depth of color is achieved.[11]
Protocol 2.2: Coloring of Copper Alloys (Brass and Bronze)
This protocol can be used to impart a patina on brass and bronze items.
| Parameter | Value |
| Cleaning | |
| Method | Degreasing and acid dip (e.g., dilute sulfuric acid) |
| Patination Solution | |
| Reagent | Ammonium Hydrosulfide |
| Dilution | 1 part Ammonium Hydrosulfide to 4 parts water |
| Reaction Conditions | |
| Temperature | 18 - 60 °C |
| Time | 30 seconds - 2 minutes |
Methodology:
-
Ensure the metal parts are thoroughly cleaned and degreased. An acid dip may be necessary to remove any existing oxide layers.
-
Prepare the coloring solution by diluting one part of ammonium hydrosulfide with four parts of water. For darker shades, a more concentrated solution (1 part to 3 parts water) can be used.[12]
-
Immerse the clean metal parts in the solution at a temperature between 18 and 60 °C.[12]
-
The coloring process will take between 30 seconds and 2 minutes, depending on the desired shade and the specific alloy.[12] Medium shades can often be achieved in as little as 30 seconds.[12]
-
Remove the parts from the solution, rinse thoroughly with water, and dry.
-
A suitable container for this process would be made of polythene, PVC, or be a rubber-lined steel tank.[12]
Section 3: Safety Precautions
This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated area, preferably within a fume hood.[13][14][15][16][17]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities or in case of insufficient ventilation, a vapor respirator may be necessary.[13][14]
-
Handling: Avoid contact with skin and eyes.[14] Do not inhale vapors.[14] Keep away from heat, sparks, and open flames.[14] Ground all equipment when handling the solution.[18]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[14]
-
In case of contact:
-
Skin: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.[13][14]
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open.[13][14]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[17]
-
-
Seek immediate medical attention in all cases of exposure. [13][14]
Disclaimer: These protocols are intended for use by qualified individuals in a laboratory setting. It is the user's responsibility to ensure that all safety precautions are followed and to adapt these protocols as necessary for their specific applications.
References
- 1. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imreblank.ch [imreblank.ch]
- 3. The Science of Meat: Understanding Maillard Reaction for Better Grilling and Roasting [theflyingbutcher.com]
- 4. An Introduction to the Maillard Reaction: The Science of Browning, Aroma, and Flavor [seriouseats.com]
- 5. US4228278A - Preparation of 2,4,6-tri-isobutyl dihydro-1,3,5-dithiazine - Google Patents [patents.google.com]
- 6. Effect of amino acids in the Maillard reaction products generated from the reaction flavors of Tenebrio molitor (mealworm) protein and d-xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3645754A - Meat flavor and its preparation - Google Patents [patents.google.com]
- 8. US3650771A - Flavoring substances and their preparation - Google Patents [patents.google.com]
- 9. hswalsh.com [hswalsh.com]
- 10. This compound | NH4SH | CID 25515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. australwright.com.au [australwright.com.au]
- 12. cousinsuk.com [cousinsuk.com]
- 13. farsagroup.az [farsagroup.az]
- 14. westliberty.edu [westliberty.edu]
- 15. chemos.de [chemos.de]
- 16. fishersci.com [fishersci.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. AMMONIUM HYDROSULFIDE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: Laboratory Preparation of Ammonium Bisulfide Solutions
Introduction
Ammonium bisulfide, also known as ammonium hydrosulfide (NH₄HS), is a salt derived from the ammonium cation (NH₄⁺) and the hydrosulfide anion (HS⁻). In laboratory and industrial settings, it is primarily encountered as an aqueous solution, which is typically a clear, yellowish liquid with a strong odor of both ammonia and hydrogen sulfide.[1][2] Solid this compound is unstable at ambient temperatures, readily decomposing into ammonia and hydrogen sulfide gases.[3] This volatility and the hazardous nature of its decomposition products necessitate careful handling and preparation in a controlled laboratory environment.
Principle of Preparation
The laboratory synthesis of this compound solution involves the acid-base reaction between ammonia (a weak base) and hydrogen sulfide (a weak acid). By bubbling hydrogen sulfide gas through a concentrated aqueous solution of ammonia (ammonium hydroxide), this compound is formed according to the following chemical equation:
NH₃(aq) + H₂S(g) ⇌ NH₄HS(aq)[1][4]
To ensure the formation of this compound rather than ammonium sulfide ((NH₄)₂S), an excess of hydrogen sulfide is used to saturate the ammonia solution.[5] The reaction is exothermic and should be performed under cooling to maximize the dissolution of the gases and the stability of the product.
Applications
This compound solutions are utilized in various niche applications within research and industry:
-
Organic Synthesis: Employed as a selective reducing agent. For instance, it can selectively reduce one nitro group in a dinitro aromatic compound.
-
Analytical Chemistry: Used as a reagent in traditional qualitative inorganic analysis for the precipitation of metal sulfides.
-
Industrial Applications: Utilized in textile manufacturing, for applying patinas to bronze, and in photographic developers.[1][6]
Safety Precautions
This compound solution and its precursors are hazardous. Strict adherence to safety protocols is mandatory.
-
Toxicity and Corrosivity: The solution is corrosive and can cause severe skin burns and eye damage.[1][2] It is toxic if absorbed through the skin.
-
Inhalation Hazard: The solution readily releases highly toxic ammonia and hydrogen sulfide gases.[1][2] All handling and preparation steps must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.
-
Ventilation: A calibrated and certified chemical fume hood is essential for the entire procedure.
-
Storage: Store the prepared solution in a tightly sealed, clearly labeled container in a cool, well-ventilated area, away from acids and oxidizing agents.
Experimental Protocols
Protocol 1: Preparation of this compound Solution
This protocol describes the preparation of an this compound solution by saturating ammonium hydroxide with hydrogen sulfide gas.
1.1 Materials and Equipment
| Reagents | Equipment |
| Concentrated Ammonium Hydroxide (NH₄OH), ~28-30% | Gas cylinder of Hydrogen Sulfide (H₂S) |
| Deionized Water | Two-stage gas regulator and needle valve |
| Gas washing bottle (bubbler) | |
| Three-necked round-bottom flask (250 mL) | |
| Magnetic stirrer and stir bar | |
| Gas inlet tube | |
| Gas outlet tube connected to a scrubber | |
| Ice bath | |
| Scrubber containing sodium hypochlorite solution |
1.2 Experimental Procedure
-
System Setup: Assemble the apparatus in a chemical fume hood. Place the three-necked flask in an ice bath on a magnetic stirrer. Insert a magnetic stir bar into the flask.
-
Reagent Preparation: Carefully pour 100 mL of concentrated ammonium hydroxide solution into the three-necked flask.
-
Gas Connection: Connect the H₂S gas cylinder via the regulator and tubing to a gas washing bottle (to prevent backflow) and then to the gas inlet tube, ensuring the end of the tube is submerged beneath the surface of the ammonia solution.
-
Scrubber Connection: Connect the gas outlet of the flask to a scrubber containing an excess of sodium hypochlorite solution to neutralize any unreacted H₂S gas.
-
Reaction:
-
Begin gentle stirring of the ammonia solution.
-
Slowly open the H₂S cylinder and adjust the regulator to provide a gentle stream of gas bubbles through the solution.
-
Continue to pass H₂S through the solution, maintaining the temperature of the reaction mixture at or below 10°C using the ice bath.
-
The solution will turn yellow as the reaction progresses. Saturation is indicated when the rate of gas bubbles exiting the solution is approximately equal to the rate of entry, and no further absorption is apparent. This may take 1-2 hours depending on the gas flow rate.
-
-
Completion and Storage:
-
Once saturated, turn off the H₂S gas flow at the cylinder.
-
Purge the reaction apparatus with an inert gas (e.g., nitrogen) to remove any remaining H₂S from the headspace.
-
Immediately transfer the resulting this compound solution to a tightly sealed, amber glass bottle.
-
Store the bottle in a cool, dark, and well-ventilated location designated for corrosive and toxic chemicals.
-
Protocol 2: Assay of this compound Solution by Iodometric Titration
This protocol determines the concentration of the prepared solution. The sulfide is oxidized by a known excess of iodine, and the remaining iodine is back-titrated with a standard sodium thiosulfate solution.
2.1 Materials and Equipment
| Reagents | Equipment |
| Prepared this compound Solution | 250 mL Volumetric flask |
| Standardized 0.1 N Iodine Solution | 50 mL Pipette |
| Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) Solution | 50 mL Burette |
| 0.1 N Hydrochloric Acid (HCl) | 500 mL Erlenmeyer flask |
| Starch Indicator Solution (1%) | Analytical balance |
| Deionized Water (degassed) |
2.2 Titration Procedure
-
Sample Preparation: Accurately weigh approximately 2.0 g of the prepared this compound solution into a 250 mL volumetric flask partially filled with degassed deionized water. Dilute to the mark with degassed water, stopper, and mix thoroughly.
-
Reaction with Iodine: Pipette 50.0 mL of standardized 0.1 N iodine solution into a 500 mL Erlenmeyer flask. Add 25 mL of 0.1 N HCl.
-
Sample Addition: Carefully pipette a 25.0 mL aliquot of the diluted this compound solution into the iodine solution, ensuring the pipette tip is below the surface of the liquid to prevent loss of H₂S.
-
Back-Titration: Immediately titrate the excess iodine with standardized 0.1 N sodium thiosulfate solution.
-
Endpoint Determination: When the solution turns a pale yellow, add 2-3 mL of starch indicator solution. The solution will turn a deep blue/black. Continue the titration dropwise until the blue color disappears. This is the endpoint.
-
Calculation: Calculate the concentration of this compound using the appropriate stoichiometric relationships.[7]
Data Presentation
Table 1: Reagent Specifications
| Reagent | Formula | Concentration | Molar Mass ( g/mol ) | Key Hazards |
| Ammonium Hydroxide | NH₄OH | 28-30% | 35.04 | Corrosive, Respiratory Irritant |
| Hydrogen Sulfide | H₂S | ≥99.5% | 34.08 | Extremely Flammable, Acutely Toxic |
| This compound | NH₄HS | ~20-40% (Target) | 51.11 | Toxic, Corrosive, Flammable |
Table 2: Typical Preparation Parameters and Expected Observations
| Parameter | Value | Observations |
| Volume of NH₄OH | 100 mL | Clear, colorless liquid with a pungent odor. |
| Reaction Temperature | 0 - 10 °C | Maintained with an ice bath. |
| H₂S Flow Rate | 1-2 bubbles/second | Gentle bubbling. |
| Reaction Time | ~ 1 - 2 hours | Solution gradually turns yellow. |
| Final Product | ~110-120 mL | Clear, yellowish liquid with a strong odor. |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the laboratory synthesis of this compound solution.
References
- 1. Ammonium hydrosulfide - Wikipedia [en.wikipedia.org]
- 2. This compound | NH4SH | CID 25515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ammonium sulfide | H8N2S | CID 25519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. prepchem.com [prepchem.com]
- 6. atamankimya.com [atamankimya.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Managing Ammonium Bisulfide Corrosion
This technical support center provides in-depth guidance on the mitigation and management of ammonium bisulfide (NH4HS) corrosion, a significant threat to the integrity of refinery equipment. The following frequently asked questions, troubleshooting guides, and protocols are designed for engineers, materials scientists, and technical professionals working in refinery operations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NH4HS) corrosion and where does it typically occur in a refinery?
This compound (NH4HS) corrosion, also known as alkaline sour water corrosion, is an aggressive form of corrosion that occurs when ammonia (NH3) and hydrogen sulfide (H2S) react to form NH4HS.[1] In hydroprocessing units, these reactions are common as organic nitrogen and sulfur compounds in the feedstock are converted into NH3 and H2S.[2] As the reactor effluent cools, solid NH4HS salts can precipitate, leading to fouling, plugging, and severe under-deposit corrosion.[1][3]
This type of corrosion is prevalent in:
-
Hydroprocessing Units: Including hydrotreaters and hydrocrackers, particularly in the reactor effluent air cooler (REAC) systems.[1][4][5]
-
Sour Water Strippers (SWS): These units experience some of the most severe sour water corrosion.[5]
-
FCC and Coker Units: NH4HS can form and precipitate in the fractionator overheads.[3][6]
-
Amine Units: Specifically in the regenerator overhead system.[1]
Q2: What are the critical factors that influence the rate of NH4HS corrosion?
The corrosivity of NH4HS solutions is governed by several interconnected process variables:
-
NH4HS Concentration: Corrosion rates generally increase as the concentration of NH4HS rises. Solutions with over 2 wt% NH4HS are considered increasingly corrosive, with concentrations sometimes managed to stay below 8 wt%.[5][6][7]
-
Velocity and Turbulence: High fluid velocity and turbulence can accelerate corrosion by increasing wall shear stress, removing protective sulfide films, and causing erosion-corrosion.[4][5][8] This is often seen in piping elbows, welds, and exchanger inlets.[2][5]
-
Temperature: Temperature influences salt deposition. NH4HS salts typically precipitate when temperatures drop below the dew point, which is often around 190°F (88°C) or lower, depending on partial pressures.[2][5]
-
H2S Partial Pressure: A higher H2S partial pressure is a significant factor that increases the corrosion rate in H2S-dominated sour water systems.[4][8][9]
-
pH: The pH of the sour water environment plays a crucial role in the stability of the protective iron sulfide layer.[6]
-
Contaminants: The presence of cyanides and chlorides can significantly increase corrosion rates, and in some cases, cause stainless steels to corrode faster than carbon steel.[3][10]
Q3: What materials are most susceptible and most resistant to NH4HS corrosion?
Material selection is a critical defense against NH4HS corrosion.
-
Least Resistant: Carbon steel and low-alloy steels are highly susceptible and can experience very high corrosion rates, sometimes exceeding 200 mils per year (mpy).[5][6] Copper alloys, like admiralty brass, are also rapidly corroded.[6]
-
More Resistant: 300 series stainless steels (e.g., 304L, 316L), duplex stainless steels, nickel-based alloys (like Alloy C276), and titanium are significantly more resistant.[4][5][6] However, their performance depends on the specific NH4HS concentration, velocity, and presence of contaminants.[5] Duplex stainless steels can be susceptible to sulfide stress cracking (SSC) in some conditions.[5]
Q4: What are the primary strategies for mitigating and controlling NH4HS corrosion?
A multi-faceted approach is required for effective control:
-
Wash Water Injection: This is the most common and critical control method. Injecting sufficient high-quality water upstream of the salt deposition point dissolves NH4HS salts, preventing fouling and diluting the corrosive solution.[1][2][7][11]
-
Material Selection: Upgrading metallurgy from carbon steel to more resistant alloys like stainless steel or nickel alloys in high-risk areas is a key long-term strategy.[3][6]
-
Corrosion Inhibitors: Chemical inhibitors, such as ammonium polysulfide, can be added to passivate metal surfaces and reduce corrosion rates.[3][12]
-
Process Control: Maintaining process temperatures above the salt deposition point and controlling fluid velocities within acceptable limits for the given material can significantly reduce risk.[2][5]
-
Design Considerations: Ensuring a balanced, symmetrical flow distribution in piping and air coolers helps prevent localized high velocities and turbulence that can lead to accelerated corrosion.[2]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues related to this compound corrosion.
Issue 1: Rapid Increase in Corrosion Rates in Reactor Effluent System
-
Symptoms: Corrosion probe readings spike; ultrasonic thickness (UT) measurements show accelerated metal loss; leaks develop in piping or exchanger tubes.
-
Troubleshooting Steps:
-
Verify Wash Water System Operation:
-
Flow Rate: Confirm the wash water injection rate is sufficient to keep the NH4HS concentration in the sour water below the recommended limit (e.g., < 8 wt%).[7] A low flow rate can lead to highly corrosive, concentrated sour water.[7]
-
Water Quality: Analyze the wash water for contaminants. Dissolved oxygen or cyanides can dramatically accelerate corrosion.[13] The pH should be within the target range (typically 7.0 to 9.0).[11]
-
Injection Point & Distribution: Ensure water is injected continuously upstream of the salt deposition point and that the injection nozzle provides good distribution to scrub salts from the vapor phase.[7][11][14] Poor distribution can leave areas unprotected.
-
-
Check Process Parameters:
-
Feed Composition: An increase in nitrogen or sulfur content in the feedstock will produce more ammonia and H2S, leading to higher NH4HS concentrations.[1][5]
-
Temperature Profile: Check temperatures in the effluent train. Operating below the salt deposition temperature without adequate water washing will cause salt precipitation and potential under-deposit corrosion.[1][5]
-
Flow Velocity: Review process flow rates. An increase in velocity beyond the design limits for the installed metallurgy can strip away protective films and cause erosion-corrosion.[5]
-
-
Inspect for Fouling and Deposits:
-
Issue 2: Fouling and High Pressure Drop in Heat Exchangers
-
Symptoms: Loss of heat transfer duty in exchangers; a steady increase in differential pressure across the equipment.
-
Troubleshooting Steps:
-
Analyze Salt Deposition Potential:
-
Evaluate Wash Water System Effectiveness:
-
Fouling is a primary indicator of an inadequate wash water system.[7] Review the flow rate to ensure it's sufficient to dissolve all salts formed.[7]
-
Intermittent water washing, if used, may not be frequent or long enough to remove all accumulated salts.[14] Continuous injection is often preferred.[13]
-
-
Plan for Cleaning/Decontamination:
-
If fouling is severe, the equipment may need to be shut down for cleaning. Water washing during shutdown can dissolve the NH4HS salts.[11]
-
-
Data Tables
Table 1: Relative Resistance of Materials to NH4HS Corrosion
| Material Class | Example Alloys | General Resistance & Comments |
| Carbon Steel | CS, Low-Alloy Steels | Low: Prone to high rates of general and localized corrosion, especially at high velocities and NH4HS concentrations.[5][6] |
| Stainless Steels | 304L, 316L | Moderate to High: Generally good resistance, but can be susceptible to pitting and cracking, especially in the presence of chlorides or cyanides.[4][6][10] |
| Duplex Stainless Steels | 2205 | High: Good resistance but can be susceptible to SSC and hydrogen embrittlement if not properly heat-treated (welds).[5][9] |
| Nickel-Based Alloys | Alloy C276, Alloy 800 | Very High: Excellent resistance across a wide range of NH4HS concentrations and process conditions.[2][6][9] |
| Titanium | Titanium and its alloys | Very High: Used successfully in highly corrosive services like SWS overhead condensers.[6] |
Table 2: Typical Velocity Limits and Wash Water Parameters
| Parameter | Value | Purpose & Remarks |
| Velocity Limit (Carbon Steel) | < 20 ft/sec (6 m/s) | To minimize erosion-corrosion. Lower limits may be needed for higher NH4HS concentrations.[6][13] |
| NH4HS Concentration in Sour Water | < 2-8 wt% | Maintaining a lower concentration dilutes the corrosivity of the sour water.[5][7] |
| Wash Water pH | 7.0 - 9.0 | To maintain a stable, protective iron sulfide film.[11] |
| Wash Water Hardness (as CaCO3) | < 1.0 ppmw | To prevent scaling in equipment.[11] |
| Wash Water Dissolved Iron | < 0.1 ppmw | To avoid introducing corrosion products that can deposit and cause fouling.[11] |
Experimental & Monitoring Protocols
Protocol 1: Corrosion Monitoring with Electrical Resistance (ER) Probes
This protocol outlines the general methodology for using ER probes to monitor corrosion in high-risk areas of a refinery unit.
1. Objective: To obtain real-time corrosion rate data to assess the effectiveness of mitigation strategies and provide early warning of corrosive upsets.
2. Methodology:
-
Probe Selection: Choose an ER probe with a material of construction matching the piping or equipment being monitored (e.g., carbon steel). Select a probe element thickness appropriate for the expected corrosion rate to ensure adequate lifespan and sensitivity.
-
Location: Install probes in locations known to be susceptible to NH4HS corrosion, such as downstream of the wash water injection point, in piping elbows, and at the inlet to reactor effluent air coolers.[15]
-
Installation: Install the probe so that the sensing element is flush with the internal pipe wall to accurately measure the corrosion experienced by the equipment.
-
Data Acquisition: Connect the probe to a data logger or the plant's distributed control system (DCS). Set the data logging frequency based on process stability (e.g., hourly readings).
-
Data Interpretation:
-
Monitor the trend of metal loss over time. A stable, low slope indicates effective corrosion control.
-
A sharp increase in the slope indicates a corrosive upset. Correlate this change with process data (e.g., loss of wash water, temperature excursions, changes in feed) to identify the root cause.
-
Use the data to optimize corrosion inhibitor injection rates and wash water flow.
-
Visualizations
Diagram 1: NH4HS Formation and Corrosion Pathway
Caption: Figure 1: Chemical pathway of NH4HS formation and subsequent steel corrosion.
Diagram 2: Troubleshooting Workflow for High Corrosion Rates
Caption: Figure 2: Logical workflow for troubleshooting elevated NH4HS corrosion rates.
Diagram 3: Wash Water Injection System Schematic
Caption: Figure 3: Schematic of a typical wash water injection system in a hydrotreater.
References
- 1. library.corrology.com [library.corrology.com]
- 2. This compound (ABS) Corrosion - Set Laboratories [setlab.com]
- 3. corrosionclinic.com [corrosionclinic.com]
- 4. Uniform or Localized Loss of Thickness | Inspectioneering [inspectioneering.com]
- 5. hghouston.com [hghouston.com]
- 6. scribd.com [scribd.com]
- 7. thepetrosolutions.com [thepetrosolutions.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Question 17: What are the best practices to manage ammonium chloride fouling ? What methods are used to set wash intervals? What are the potential pitfalls? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 14. afpm.org [afpm.org]
- 15. library.corrology.com [library.corrology.com]
Preventing plugging and underdeposit corrosion from ammonium bisulfide salts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with ammonium bisulfide (NH₄HS) salt precipitation and subsequent corrosion in their experiments.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems you might encounter during your research.
Issue 1: Solid Deposits (Plugging) in Experimental Apparatus
Q: I am observing unexpected solid formation in my reactor/glassware/tubing, leading to blockages. How can I confirm if it is this compound and resolve the issue?
A: Unexplained solid precipitation in systems where ammonia and hydrogen sulfide are present, especially upon cooling, is often due to this compound (NH₄HS) or ammonium chloride (NH₄Cl) salt formation.[1][2] These salts can lead to blockages in flow reactors, transfer lines, and other equipment.[3][4]
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Water Wash Injection for Ammonium Bisulfide Corrosion Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing water wash injection to control ammonium bisulfide (ABS) corrosion in experimental setups.
Troubleshooting Guide
This guide addresses common issues encountered during the implementation and optimization of water wash injection systems for this compound corrosion control.
| Problem/Observation | Potential Cause | Recommended Action |
| Increased Corrosion Downstream of Injection Point | Insufficient water injection rate leading to the formation of a highly corrosive aqueous phase.[1] | Increase the water wash rate. A typical starting point is approximately 5 wt.% of the total overhead vapor rate.[1] In some cases, rates as high as 15 wt.% may be necessary.[1] Ensure enough water is injected so that at least 20-25% remains in liquid form at the injection site to effectively dissolve salts.[2][3][4][5][6] |
| Poor water quality (e.g., high levels of dissolved oxygen, chlorides, or hardness).[1][6] | Refer to Table 2 for recommended water quality parameters. Use stripped sour water, boiler feed water, or condensate with low levels of contaminants.[1][4][5] | |
| Poor dispersion of wash water, leading to localized wet/dry zones. | Optimize the injection method. Slotted injection quills or specialized spray nozzles can provide better dispersion than a simple pipe connection.[1][2] Consider using Computational Fluid Dynamics (CFD) to model and optimize injector placement and design.[2] | |
| High vapor velocity causing droplet impingement corrosion.[1] | Evaluate the vapor velocity at the injection point. If excessive, consider relocating the injection point to an area with lower velocity or redesigning the injection quill. | |
| Fouling and Plugging of Equipment (e.g., Heat Exchangers) | Deposition of this compound or ammonium chloride salts.[7][8][9] | Initiate or increase the water wash rate to dissolve salt deposits.[7][8][9] Water wash can be performed continuously or intermittently to remove fouling.[1][10] For intermittent washing, a typical duration is 6-12 hours, or until monitoring shows salt levels have returned to baseline.[4] |
| Introduction of suspended solids from the wash water.[6] | Ensure wash water has minimal suspended solids.[6] Install appropriate filtration on the wash water supply if necessary. | |
| Unbalanced flow leading to localized high concentrations of corrosive species.[6][7] | Ensure symmetrical piping design for balanced flow through equipment like air cooler banks.[6][7] | |
| No Improvement in Corrosion Control Despite Water Wash | Incorrect injection point location. | The injection point should be located far enough upstream of the problem area to allow for adequate mixing and dissolution of salts before the effluent is cooled to the salt deposition temperature.[1][7][11] |
| Ineffective monitoring, leading to delayed response to system upsets. | Implement a continuous monitoring program for key parameters.[1] Refer to the Experimental Protocols section for detailed monitoring methodologies. | |
| The corrosion mechanism is not solely due to this compound. | Conduct a thorough analysis of the process stream to identify other potential corrosive species. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the optimization of water wash for this compound corrosion control.
1. What is the primary purpose of water wash injection in controlling this compound corrosion?
Water wash injection is used to dissolve this compound (NH₄HS) and ammonium chloride (NH₄Cl) salts that can precipitate from process streams as they cool.[7][8][9] By dissolving these salts, water washing prevents their deposition, which can lead to fouling, under-deposit corrosion, and erosion-corrosion.[1][7][8]
2. What is a typical water wash injection rate?
A common guideline for continuous water wash injection is approximately 5% by weight of the total overhead vapor rate.[1] However, this can vary significantly based on the concentration of ammonia and hydrogen sulfide, with rates up to 15 wt.% being used in some cases.[1] A critical factor is to inject enough water to ensure at least 20% of it remains in liquid form after injection.[3][6]
3. What type of water should be used for the wash?
The quality of the wash water is crucial to avoid introducing new corrosion or fouling problems.[1] Preferred sources include recirculated atmospheric water condensate, vacuum overhead condensate, stripped sour water, or treated boiler feed water.[1] The water should have low levels of dissolved oxygen, chlorides, hardness, and suspended solids.[1][6]
4. Should the water wash be continuous or intermittent?
Both continuous and intermittent water washing can be effective.[1][5][10] Continuous injection is generally preferred to prevent the cyclical buildup of corrosive salts.[2][5] Intermittent washing is often used to remove existing fouling in heat exchangers.[1] If intermittent washing is required frequently (e.g., more than once a month), switching to a continuous wash should be considered.[4]
5. How can I determine the optimal location for the injection point?
The injection point should be located upstream of where the process stream is cooled to the salt deposition temperature.[7][11] It should also be placed far enough upstream of the equipment to be protected to allow for good mixing and distribution of the water.[1] Computational Fluid Dynamics (CFD) can be a valuable tool for determining the optimal placement of the injector.[2]
6. What are the key parameters to monitor for an effective water wash system?
Key parameters to monitor include the wash water injection rate, the pH of the overhead water condensate, chloride levels, and the corrosion rate.[1] Continuous monitoring is ideal for most of these parameters.[1]
Data Presentation
Table 1: Typical Water Wash Injection Parameters
| Parameter | Recommended Value/Range | Rationale |
| Injection Rate (Continuous) | 5-10 wt.% of total overhead vapor[1] | Sufficient to dissolve salts and prevent fouling. |
| Minimum Liquid Water Post-Injection | >20% of injected water[3][6] | Prevents flashing of all water and creating an acidic environment upon initial condensation.[3][6] |
| This compound (NH₄HS) Concentration in Sour Water | < 8 wt.%[3][6][12] | Minimizes the corrosivity of the sour water in downstream equipment.[6] |
| Superficial Velocity at Injection Point | > 20 ft/s (6.1 m/s)[11] | Ensures good distribution of the injected water.[11] |
Table 2: Recommended Wash Water Quality Guidelines
| Parameter | Recommended Limit | Rationale for Limiting |
| Dissolved Oxygen | < 50 ppb[4][5] | Oxygen increases the potential for chloride pitting and corrosion from sulfides.[6] |
| pH | 6.0 - 8.0 | To avoid acidic or overly alkaline conditions that could exacerbate corrosion. |
| Total Hardness | Low to prevent scaling | Hardness can lead to scale deposits, which can cause under-deposit corrosion.[1] |
| Chlorides | Low to prevent pitting corrosion | Chlorides are highly corrosive and can lead to pitting and stress corrosion cracking.[1] |
| Total Suspended Solids | Minimal | Can cause fouling and plug injection nozzles.[6] |
| Iron | < 1 ppm[6] | Iron can form insoluble iron sulfide, leading to deposits.[6] |
Experimental Protocols
Protocol 1: Monitoring Water Wash Effectiveness
-
Continuous Monitoring:
-
Shift/Daily Monitoring:
-
Collect a sample of the overhead water condensate at least once per shift.
-
Analyze the sample for chloride levels using ion chromatography or a suitable titration method.[1]
-
-
Weekly Monitoring:
-
Collect a sample of the wash water source.
-
Analyze for water hardness using a standard titration method to detect any potential cooling water leaks.[1]
-
Protocol 2: Intermittent Water Wash for Fouling Removal
-
Initiation:
-
Begin intermittent water wash when a significant increase in pressure drop across equipment (e.g., heat exchangers) is observed, indicating fouling.
-
-
Procedure:
-
Inject wash water at a controlled rate, typically for a duration of 6-12 hours.[4]
-
During the wash, collect hourly samples of the sour water effluent.
-
Analyze the samples for ammonia and chloride concentrations.
-
-
Termination:
-
Post-Wash:
Visualizations
Caption: Troubleshooting workflow for optimizing water wash injection.
Caption: Logical relationship of ABS corrosion and water wash mitigation.
References
- 1. content.ampp.org [content.ampp.org]
- 2. spray.com [spray.com]
- 3. Wash Water Injection In Hydrocracker - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 4. afpm.org [afpm.org]
- 5. Question 21: What are your important considerations for water washing with respect to: 1) Intermittent injection a. Process temperature of injection b. Duration of injection c. Frequency - triggers to begin d. How frequently before making it continuously? 2) Water Quality: a. pH range b. Oxygen c. Total Suspended solids d. Total dissolved solids e. Recirculation vs. make-up f. Other | American Fuel & Petrochemical Manufacturers [afpm.org]
- 6. thepetrosolutions.com [thepetrosolutions.com]
- 7. This compound (ABS) Corrosion - Set Laboratories [setlab.com]
- 8. library.corrology.com [library.corrology.com]
- 9. onepetro.org [onepetro.org]
- 10. content.ampp.org [content.ampp.org]
- 11. scribd.com [scribd.com]
- 12. OSHA Hazard Information Bulletins - Corrosion of Piping in Hydroprocessing Units | Occupational Safety and Health Administration [osha.gov]
- 13. scribd.com [scribd.com]
Technical Support Center: Handling Corrosive Ammonium Bisulfide Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of corrosive ammonium bisulfide (ABS) solutions. Below are troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guide
Q: My carbon steel equipment is exhibiting unexpectedly high corrosion rates. What are the likely causes?
A: High corrosion rates in carbon steel equipment handling this compound (ABS) solutions are a common issue and can be attributed to several factors:
-
High ABS Concentration: Corrosion rates increase significantly with higher concentrations of ABS. Solutions above 2 wt% are considered increasingly corrosive.[1]
-
Elevated Temperatures: Higher process temperatures generally accelerate corrosion reactions.
-
High Flow Velocity and Turbulence: Areas with high flow velocities or turbulence, such as pipe elbows, welds, and reactor effluent exchanger inlets, are prone to accelerated corrosion, often referred to as erosion-corrosion.[1][2] Corrosion rates as high as 200 mpy have been observed in aggressive ABS solutions.[1]
-
pH Levels: The pH of the sour water solution plays a critical role. While ABS solutions are alkaline, variations in pH can influence the stability of protective sulfide films.
-
Presence of Cyanides: The presence of free cyanide in the process stream can exacerbate corrosion and lead to hydrogen blistering, hydrogen-induced cracking (HIC), and stress-oriented hydrogen-induced cracking (SOHIC).
Q: I am observing localized pitting and corrosion under deposits in my experimental setup. How can I mitigate this?
A: Localized pitting and under-deposit corrosion are typically caused by the precipitation of solid this compound salts.[3] Here’s how to address this issue:
-
Water Washing: The most effective mitigation strategy is the injection of wash water upstream of where the salt precipitation is likely to occur. This dissolves the NH4HS salts and prevents them from depositing on equipment surfaces.[3]
-
Maintain Sufficient Flow: In areas of low velocity, solid salts can readily precipitate and accumulate. Ensuring a minimum flow rate can help keep these salts suspended in the solution.
-
Temperature Control: this compound is thermally unstable and will decompose at higher temperatures (above 300°C / 572°F).[3] Maintaining temperatures above the salt's precipitation point in critical areas can prevent deposit formation.
-
Material Selection: In areas where deposits are unavoidable, selecting materials resistant to pitting and crevice corrosion, such as certain stainless steels or nickel alloys, is crucial.
Q: My stainless steel components are showing signs of corrosion. I thought they were resistant. What could be happening?
A: While stainless steels offer significantly better resistance to ABS corrosion than carbon steel, they are not entirely immune, especially under certain conditions:
-
Grade of Stainless Steel: The 300 series and duplex stainless steels are more resistant than carbon steel. However, their performance depends on the specific grade and the process conditions.
-
High ABS Concentration and Velocity: Even resistant alloys can corrode at intermediate to high ABS concentrations, particularly at high flow velocities.[4]
-
Chloride Contamination: The presence of chlorides in the sour water can lead to stress corrosion cracking (SCC) in austenitic stainless steels, especially at elevated temperatures.
-
Welding Practices: Improper welding of duplex stainless steels can lead to an unfavorable ferrite-austenite phase balance in the weld and heat-affected zone, making them susceptible to sulfide stress cracking.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound (ABS) corrosion?
This compound corrosion, also known as alkaline sour water corrosion, is an aggressive form of corrosion that occurs in environments containing ammonia (NH₃) and hydrogen sulfide (H₂S).[3] These two chemicals react to form this compound (NH₄HS), which, when dissolved in water, creates a highly corrosive alkaline solution.[3] This type of corrosion is a significant concern in industries such as petroleum refining, particularly in hydroprocessing units where desulfurization and denitrification processes generate NH₃ and H₂S.[3]
Q2: What are the key factors that influence the rate of ABS corrosion?
The primary factors influencing the corrosivity of this compound solutions are:
-
NH₄HS Concentration: The corrosion rate generally increases with the concentration of this compound.
-
Temperature: Higher temperatures typically accelerate the corrosion process.
-
Velocity and Turbulence: High fluid velocities and turbulent flow can significantly increase corrosion rates due to erosion-corrosion effects.[1]
-
pH of the Solution: The pH level affects the stability of the protective sulfide layers that can form on the metal surface.
-
Alloy Composition: The type of metal alloy used is a critical factor in determining its resistance to ABS corrosion.[5]
Q3: Which materials are most resistant to this compound corrosion?
Generally, the resistance to ABS corrosion increases from carbon steel to stainless steels and then to nickel-based alloys.
-
Carbon Steel: Least resistant and can experience very high corrosion rates.[1]
-
300 Series Stainless Steels (e.g., 304L, 316L): Offer good resistance in many ABS environments.
-
Duplex Stainless Steels (e.g., 2205): Provide excellent resistance to both uniform corrosion and stress corrosion cracking.
-
Nickel-Based Alloys (e.g., Alloy 825, Alloy C-276): Exhibit superior corrosion resistance, especially in highly concentrated and high-temperature ABS solutions.[6]
-
Titanium Alloys: Also demonstrate high resistance to ABS corrosion.[5]
Q4: What are the common locations for ABS corrosion in an experimental or pilot plant setup?
Based on industrial experience, you should pay close attention to the following areas in your setup:
-
Heat Exchanger Inlets and Tubes: Particularly at the inlet where turbulence is highest.[1][5]
-
Pipe Bends, Elbows, and Tees: Areas where flow direction changes, leading to increased turbulence.[1]
-
Weldments: Welds can have different microstructures and residual stresses, making them more susceptible to corrosion.[1]
-
Areas of Low Flow: Where this compound salts can precipitate and cause under-deposit corrosion.
-
Control Valve Downstream Piping: Flashing and high velocity downstream of control valves can cause severe erosion-corrosion.[1]
Data Presentation
Table 1: Corrosion Rate of Various Alloys in Ammonium Hydrosulfide Solutions at 60°C
| Material | NH₄HS Concentration (wt%) | Corrosion Rate (mm/year) |
| Carbon Steel | 10 | up to 6.5 |
| 15CrMo Steel | 10 | Not specified, but film is loose and cracking |
| Duplex Stainless Steel 2205 | 10 | < 1.5 |
| Stainless Steel 316L | 10 | < 1.5 |
| Nickel-Based Alloy 825 | 10 | < 1.5 |
Note: Data is derived from a study on erosion-corrosion and represents behavior under tested conditions.[7] Corrosion rates can vary significantly with changes in velocity, temperature, and other process variables.
Experimental Protocols
Methodology for Evaluating Material Resistance to this compound Corrosion
This protocol describes a common method for determining the corrosion rate of metallic materials in a simulated this compound environment using a rotating experiment apparatus and electrochemical measurements.
1. Apparatus:
-
Rotating Experiment Apparatus: A device capable of rotating material samples in a corrosive solution at controlled speeds to simulate different flow velocities.
-
Autoclave/Test Vessel: A sealed vessel, often made of a highly resistant material like Hastelloy C-276, to contain the corrosive solution and test samples under controlled temperature and pressure.
-
Electrochemical Measurement System: A potentiostat/galvanostat with a three-electrode setup (working electrode: test sample, reference electrode, counter electrode) to perform electrochemical tests.
-
Scanning Electron Microscope (SEM): For morphological analysis of the corrosion product films.
2. Materials and Reagents:
-
Test Coupons: Samples of the materials to be tested (e.g., carbon steel, stainless steel 316L, duplex 2205, Alloy 825) with known surface area.
-
This compound Solution: Prepared at the desired weight percent concentration in deaerated water.
-
High-Purity Gases: For purging and pressurizing the autoclave (e.g., nitrogen, hydrogen sulfide).
3. Procedure:
-
Sample Preparation:
-
Mechanically polish the test coupons to a uniform finish.
-
Clean the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.
-
Measure and record the initial weight of the coupons for weight loss analysis.
-
-
Experimental Setup:
-
Mount the prepared test coupons in the rotating apparatus.
-
Place the apparatus inside the autoclave.
-
Introduce the prepared this compound solution into the autoclave.
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen) to remove oxygen.
-
Introduce H₂S gas if required to achieve specific partial pressures.
-
Heat the autoclave to the desired experimental temperature (e.g., 60°C).
-
-
Corrosion Testing:
-
Start the rotation of the samples at the desired velocity to simulate flow conditions.
-
Conduct electrochemical measurements (e.g., linear polarization resistance) at regular intervals to determine the corrosion rate.
-
The experiment should run for a sufficient duration to achieve a stable corrosion rate.
-
-
Post-Test Analysis:
-
After the experiment, cool down and depressurize the autoclave.
-
Carefully remove the test coupons.
-
Visually inspect and photograph the coupons.
-
Chemically clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1).
-
Rinse, dry, and reweigh the coupons to determine the mass loss.
-
Calculate the corrosion rate from the mass loss data.
-
Analyze the surface morphology and the composition of the corrosion products using SEM and Energy Dispersive X-ray Spectroscopy (EDS).
-
Mandatory Visualization
Caption: A logical workflow for selecting materials for this compound service.
References
- 1. hghouston.com [hghouston.com]
- 2. This compound (ABS) Corrosion - Set Laboratories [setlab.com]
- 3. library.corrology.com [library.corrology.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. Erosion-Corrosion of Carbon Steel and Alloys in Ammonium Hydrosulfide Solutions | Scientific.Net [scientific.net]
Technical Support Center: Optimizing Reactions with Ammonium Bisulfide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and efficiency of chemical reactions involving ammonium bisulfide and its related reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in synthesis?
This compound, NH₄HS, is a reagent used in various chemical transformations. In practice, it is often generated in situ or used as its components: ammonia (NH₃) and hydrogen sulfide (H₂S) or elemental sulfur (S₈). A key application is in the Willgerodt-Kindler reaction , which converts aryl alkyl ketones into thioamides. This reaction is valuable for synthesizing thioamides, which are important intermediates in medicinal chemistry and organic synthesis.[1][2][3] The classic Willgerodt reaction uses aqueous ammonium polysulfide at high temperatures to produce an amide and the corresponding carboxylic acid as a byproduct.[2][4][5]
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in reactions like the Willgerodt-Kindler are often traced back to several key factors:
-
Suboptimal Temperature: The reaction is highly sensitive to temperature. Traditional methods require elevated temperatures, but modern protocols using microwave irradiation or specific solvents can achieve higher yields at lower temperatures or with significantly reduced reaction times.[6][7]
-
Incorrect Stoichiometry: The ratio of the ketone, amine (if applicable), and sulfur is crucial. An excess of sulfur and amine is often required for the reaction to proceed efficiently.[3]
-
Poor Solvent Choice: The choice of solvent can dramatically impact the reaction outcome. While the reaction can be run solvent-free, solvents like pyridine, morpholine, or dimethylformamide (DMF) are often used.[8][9] Water has also been successfully used as a solvent in some modern protocols.[10]
-
Incomplete Reaction: The reaction may not have been allowed to run for a sufficient duration. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended.
-
Side Reactions: The formation of byproducts, such as carboxylic acids (from hydrolysis of the amide) or α-ketothioamides, can significantly reduce the yield of the desired thioamide.[2][7]
Q3: I am observing significant amounts of a carboxylic acid byproduct. How can I minimize this?
The formation of a carboxylic acid is a common side reaction, particularly in the classic Willgerodt reaction, arising from the hydrolysis of the primary amide product.[2][5] To minimize this:
-
Use the Kindler Modification: The Kindler variation of the reaction, which uses elemental sulfur and a dry amine (like morpholine) instead of aqueous ammonium polysulfide, directly produces a more stable thioamide, which is less prone to hydrolysis under the reaction conditions.[1][4]
-
Control Water Content: Ensure that anhydrous conditions are maintained if the thioamide is the desired product.
-
Purification: The carboxylic acid can typically be separated from the amide or thioamide product during workup through extraction with a basic aqueous solution.
Q4: What are the primary safety concerns when working with this compound or its components?
This compound and ammonium polysulfide are corrosive, toxic, and flammable.[11][12][13] Key safety precautions include:
-
Gas Evolution: These compounds readily decompose into highly toxic and flammable ammonia (NH₃) and hydrogen sulfide (H₂S) gases.[12] All manipulations must be performed in a well-ventilated chemical fume hood.[13]
-
Acid Incompatibility: Contact with acids will cause the rapid release of toxic hydrogen sulfide gas.[12] Store separately from acids.[13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large quantities or in case of insufficient ventilation, a vapor respirator may be necessary.[14][15]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Containers should be kept tightly sealed.[14][15]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. Consider using microwave irradiation to reduce reaction times and potentially improve yields.[1][6] |
| Incorrect ratio of reagents. | Optimize the molar ratios of ketone, amine, and sulfur. A fractional factorial experimental design can be effective for this.[16] Typically, an excess of amine and sulfur is beneficial. | |
| Inactive reagents. | Ensure the purity of your starting materials. Use freshly opened or purified reagents and solvents. | |
| Formation of Multiple Products | Unselective reaction conditions. | The reaction can yield both the rearranged thioamide and an α-ketothioamide. The product ratio is highly dependent on conditions. Solvent-free conditions using IR energy have been shown to favor α-ketothioamides.[7][17] Carefully control the temperature and stoichiometry to favor your desired product. |
| Substrate decomposition. | If the starting material or product is sensitive to high temperatures, consider running the reaction at a lower temperature for a longer duration or using milder, catalyst-based methods. Some protocols have been successful even at room temperature.[18][19] | |
| Difficulty Purifying the Product | Complex reaction mixture. | Purification is often achieved by column chromatography on silica gel.[17] An initial workup involving an aqueous wash can help remove unreacted amine and inorganic salts. If a carboxylic acid byproduct is present, an extraction with a dilute base can remove it. |
| Oily or non-crystalline product. | If the crude product is an oil, attempt to crystallize it from a suitable solvent system. If this fails, preparative chromatography is the most effective purification method.[17] |
Data on Reaction Condition Optimization
The yield of the Willgerodt-Kindler reaction is highly dependent on the specific substrate and reaction conditions. The following table summarizes findings from various studies to guide optimization.
| Parameter | Condition | Substrate Example | Product | Yield | Reference |
| Heating Method | Microwave | Acetophenone, Morpholine, Sulfur | Thioamide | 81% | [1] |
| Conventional Heating (100 °C) | Acetophenone, Morpholine, Sulfur (Solvent-free) | α-Ketothioamide | 56% | [17] | |
| Solvent | Water (80 °C) | Benzaldehyde, Morpholine, Sulfur | Thioamide | High Yields | |
| Quinoline | Acetophenone, Various Amines, Sulfur | Thioamide | 62-90% | [20] | |
| Solvent-Free (100 °C) | Aromatic Aldehydes, Amines, Sulfur | Thioamide | 70-98% | [18] | |
| Catalysis | Base Catalyst (Na₂S) | Aniline, Aldehydes, Sulfur | Thioamide | - | [21] |
| Acid Catalyst (p-TsOH) | Aldehydes, Morpholine, Sulfur | Thioamide | Improved Selectivity | [6] | |
| Reactant | Aliphatic Ketones | Heptan-2-one, Ammonium Polysulfide | Amide | 20-50% | [1] |
| Substituted Acetophenones | p-Substituted Acetophenones, Morpholine, Sulfur | Thioamide | 86-95% | [16] |
Experimental Protocols & Methodologies
General Protocol for the Willgerodt-Kindler Reaction (Thioamide Synthesis)
This protocol is a generalized procedure based on common practices for the Kindler modification of the Willgerodt reaction to synthesize thioamides from aryl alkyl ketones.
Materials:
-
Aryl alkyl ketone (e.g., Acetophenone)
-
Elemental Sulfur (S₈)
-
Secondary amine (e.g., Morpholine or Pyrrolidine)
-
Solvent (optional, e.g., Pyridine, DMF, or Quinoline)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Silica gel for chromatography
Procedure:
-
Setup: In a round-bottom flask, combine the aryl alkyl ketone (1.0 eq), elemental sulfur (approx. 2.0-3.0 eq), and the secondary amine (approx. 2.0-3.0 eq). If using a solvent, add it to the flask (e.g., pyridine).
-
Reaction: Heat the mixture to reflux (typically between 100-160 °C, depending on the solvent and reactants) with vigorous stirring. The reaction time can vary significantly, from a few hours to overnight.
-
Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting ketone.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the mixture is solid, dissolve it in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution with water to remove excess amine and then with a dilute acid (e.g., 1M HCl) to remove any remaining amine.
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude thioamide by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[17]
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield in reactions involving this compound.
Simplified Willgerodt-Kindler Reaction Pathway
Caption: The reaction pathway of the Willgerodt-Kindler reaction.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. Willgerodt Rearrangement [unacademy.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Willgerodt_rearrangement [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [guidechem.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. westliberty.edu [westliberty.edu]
- 15. himediadownloads.com [himediadownloads.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. scispace.com [scispace.com]
- 21. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling and storage procedures for ammonium bisulfide in the lab
This guide provides essential safety information, handling procedures, and troubleshooting advice for the use of ammonium bisulfide in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (also known as ammonium hydrosulfide) is a corrosive and toxic compound.[1] The primary hazards stem from its instability and reactivity. It readily decomposes into flammable and toxic ammonia (NH₃) and hydrogen sulfide (H₂S) gases, especially at room temperature or upon contact with moisture.[1] Hydrogen sulfide has a characteristic "rotten egg" smell. The solution is alkaline and can cause severe skin burns and eye damage.[2][3] Inhalation of its vapors can cause significant respiratory irritation.[2]
Q2: What are the immediate first aid measures in case of exposure?
-
Inhalation: Immediately move the exposed person to fresh air. If they experience breathing difficulties, provide artificial respiration or oxygen and seek immediate medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing at once. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[4][5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Have the person drink large volumes of water to dilute the chemical and rinse their mouth. Seek immediate medical attention.[4][5]
Q3: What personal protective equipment (PPE) is required when handling this compound?
Due to its corrosive nature and hazardous decomposition products, a comprehensive suite of PPE is mandatory:
-
Eye/Face Protection: Chemical splash goggles and a full face shield.[6]
-
Hand Protection: Neoprene or butyl rubber gloves.[7]
-
Body Protection: A chemical-resistant lab coat or apron. For larger quantities or in case of a spill, a full chemical suit may be necessary.[8]
-
Respiratory Protection: All work with this compound solutions should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9] In situations with insufficient ventilation or during a spill, a NIOSH-approved respirator with cartridges for ammonia and hydrogen sulfide or a self-contained breathing apparatus (SCBA) is required.[8]
Storage and Handling Procedures
Q4: What are the proper storage conditions for this compound solutions?
This compound solutions are unstable and require specific storage conditions to minimize decomposition and ensure safety:
-
Temperature: Store in a cool, well-ventilated area, ideally between 10°C and 30°C (50°F and 86°F).[10] Avoid direct sunlight and prolonged exposure to heat.[11]
-
Container: Keep in a tightly sealed, airtight, and properly labeled container.[8] Protect containers from physical damage.[11]
-
Segregation: Store this compound separately from all incompatible materials. This includes acids, strong oxidizing agents (like nitrates, perchlorates, and hypochlorites), and food and feedstuffs.[8]
Q5: What materials are incompatible with this compound?
Contact with incompatible materials can lead to violent reactions, releasing toxic gases and creating fire or explosion hazards. Key incompatibilities include:
-
Acids: Reacts vigorously to release highly toxic and flammable hydrogen sulfide gas.[12][13]
-
Strong Oxidizing Agents: Can react violently, leading to fire and explosion.[8]
-
Strong Bases: Contact can liberate poisonous ammonia gas.[12][13]
-
Certain Metals: Corrosive to copper, zinc, and their alloys (e.g., brass, bronze).[6][11]
Quantitative Data Summary
The primary inhalation risks associated with this compound are from its decomposition products: ammonia (NH₃) and hydrogen sulfide (H₂S). The following exposure limits should be strictly adhered to.
| Chemical Component | OSHA PEL (8-hour TWA) | NIOSH REL (10-hour TWA) | ACGIH TLV (8-hour TWA) | STEL (15-minute) | IDLH |
| Ammonia (NH₃) | 50 ppm[12][13][14] | 25 ppm[12][13] | 25 ppm[12][13] | 35 ppm[12][13] | 300 ppm[12][15] |
| Hydrogen Sulfide (H₂S) | 10 ppm | 10 ppm (Ceiling)[4][5] | 1 ppm[2] | 15 ppm (OSHA), 5 ppm (ACGIH)[2][4] | 100 ppm[2][5] |
Abbreviations:
-
OSHA: Occupational Safety and Health Administration
-
PEL: Permissible Exposure Limit
-
TWA: Time-Weighted Average
-
NIOSH: National Institute for Occupational Safety and Health
-
REL: Recommended Exposure Limit
-
ACGIH: American Conference of Governmental Industrial Hygienists
-
TLV: Threshold Limit Value
-
STEL: Short-Term Exposure Limit
-
IDLH: Immediately Dangerous to Life or Health
Troubleshooting Guide
Q6: My this compound solution, which is normally a clear, pale yellow, has turned a darker yellow or reddish-yellow. What does this mean?
A freshly prepared this compound solution is nearly colorless but typically appears as a clear, yellowish liquid.[12][13] Over time, especially with exposure to air (oxygen), it can decompose and form polysulfides, which will cause the solution to darken to a more intense yellow or even reddish-yellow.[7] This indicates some degradation of the product. While it may still be usable for some applications, be aware that its purity has decreased.
Q7: There are white crystals forming around the lid and on the outside of the container. What are they and is this dangerous?
This is likely due to the decomposition of the this compound. Ammonia and hydrogen sulfide gases can escape, and the this compound can react with atmospheric components or simply precipitate out as the solvent evaporates. This indicates that the container may not be perfectly sealed. While the crystals themselves are this compound, their presence is a sign of escaping toxic and flammable gases. The container should be carefully handled in a fume hood, inspected for integrity, and the area around it checked for contamination.
Q8: I see a white precipitate in my this compound solution. What could be the cause?
The formation of a white precipitate could be due to several factors. One possibility is the precipitation of ammonium sulfate if the solution has been oxidized by air.[16] Another possibility, if the solution has been exposed to acidic conditions, is the formation of elemental sulfur, though this is less common. If you are mixing this compound with other reagents, it could be an insoluble salt formed from a reaction. It is advisable to filter a small sample and test its composition if the identity of the precipitate is critical for your experiment.
Experimental Protocols
Protocol: Neutralization of a Small this compound Spill (<500 mL)
WARNING: This procedure will release toxic ammonia and hydrogen sulfide gas. It MUST be performed inside a certified chemical fume hood. Ensure you are wearing all appropriate PPE.
-
Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill area. Ensure the chemical fume hood is operating correctly.
-
Containment: If the spill is spreading, create a dike around it using an inert absorbent material like sand, vermiculite, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the bulk of the liquid.[13]
-
Neutralization: this compound solution is alkaline. It can be neutralized with a weak acid.
-
Prepare a 5% solution of citric acid.[17]
-
Slowly and carefully add the citric acid solution to the spilled liquid. Avoid splashing. The reaction will generate gas, so add the neutralizer gradually.
-
Use pH paper to test the spilled material. Continue adding the weak acid until the pH is between 6 and 8.
-
-
Final Absorption: Once neutralized, absorb the liquid with an inert absorbent material.
-
Cleanup and Disposal:
-
Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[13]
-
Wipe the spill area with soap and water.
-
Dispose of all contaminated materials (absorbents, gloves, etc.) as hazardous waste according to your institution's guidelines.
-
-
Report: Report the incident to your laboratory supervisor or Environmental Health and Safety department.
Visual Guides
Diagrams of Key Workflows
Caption: Workflow for handling a small this compound spill.
Caption: Key chemical incompatibilities for this compound.
References
- 1. Ammonium Bisulfite | NH4HSO3 | CID 10441651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. AMMONIUM BISULFITE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 1988 OSHA PEL Project - Hydrogen Sulfide | NIOSH | CDC [cdc.gov]
- 5. Hydrogen sulfide - IDLH | NIOSH | CDC [cdc.gov]
- 6. msdsdigital.com [msdsdigital.com]
- 7. Ammonium Sulfide Solution, Yellow [drugfuture.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. 87.248.52.97 [87.248.52.97]
- 10. essecouk.com [essecouk.com]
- 11. cpc-us.com [cpc-us.com]
- 12. Ammonia - IDLH | NIOSH | CDC [cdc.gov]
- 13. nj.gov [nj.gov]
- 14. AMMONIA | Occupational Safety and Health Administration [osha.gov]
- 15. Documentation for Immediately Dangerous To Life or Health Concentrations (IDLHs) [mdcampbell.com]
- 16. Ammonium bisulfite - Sciencemadness Wiki [sciencemadness.org]
- 17. forceflowscales.com [forceflowscales.com]
Disposal methods for ammonium bisulfide waste and contaminated materials
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of ammonium bisulfide ((NH₄)HS) waste and contaminated materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a corrosive and flammable substance. Its primary hazards in a laboratory setting stem from its reactivity. Contact with acids will liberate highly toxic and flammable hydrogen sulfide (H₂S) gas, which has a characteristic "rotten egg" smell.[1][2] Reaction with strong bases can release ammonia (NH₃) gas.[3] Additionally, it is very toxic to aquatic life.
Q2: Can I dispose of small amounts of this compound waste down the drain?
A2: No, you should not dispose of untreated this compound waste down the drain. It is harmful to aquatic organisms and can react with other chemicals in the drainage system, potentially releasing toxic gases.[2] All this compound waste must be treated to neutralize the sulfide before disposal or collected as hazardous waste.
Q3: What personal protective equipment (PPE) is required when handling this compound waste?
A3: Appropriate PPE is crucial for safely handling this compound waste. The minimum required PPE includes:
-
Eye/Face Protection: Chemical safety goggles and a full-face shield.
-
Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile rubber.
-
Body Protection: A lab coat, chemical-resistant apron, or coveralls.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood. For spills or situations with potential for vapor exposure, a vapor respirator or a self-contained breathing apparatus (SCBA) may be necessary.[2]
Q4: How should I store this compound waste before disposal?
A4: this compound waste should be stored in a tightly sealed, properly labeled, and compatible container. The container should be kept in a cool, dry, and well-ventilated area, separate from incompatible materials like acids, strong bases, and oxidizing agents.[1][4]
Q5: What should I do in the event of a small this compound spill in the lab?
A5: For a small spill, you should:
-
Alert others in the area.
-
Ensure adequate ventilation and wear appropriate PPE.
-
Contain the spill using an inert absorbent material like sand or vermiculite.[5]
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
For spills involving alkalis, they should be contained and neutralized with a weak acid like citric acid before cleanup.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Persistent "rotten egg" smell after treatment. | Incomplete oxidation of sulfide. | Add more oxidizing agent (e.g., hydrogen peroxide or bleach) and allow for a longer reaction time. Ensure proper mixing. Check the pH, as it can affect the efficiency of the treatment. For hydrogen peroxide treatment, a pH greater than 9.2 is ideal for complete oxidation to sulfate.[7] |
| Formation of a solid precipitate (sulfur) during treatment. | Incomplete oxidation of sulfide to sulfate, especially at neutral or acidic pH. | If the goal is complete dissolution, increase the pH to alkaline conditions (pH > 9.2) before or during the addition of hydrogen peroxide to favor the formation of soluble sulfate.[7] If elemental sulfur is acceptable, it can be removed by filtration. |
| The waste solution becomes excessively hot during treatment. | The oxidation of this compound is an exothermic reaction. | Add the oxidizing agent slowly and in small portions to control the rate of reaction and heat generation. Consider using an ice bath to cool the reaction vessel, especially for larger quantities.[8] |
| Unsure if a reaction mixture containing this compound is fully quenched. | Residual unreacted this compound. | Test a small aliquot of the reaction mixture. In a fume hood, carefully add a few drops of a weak acid. If there is any effervescence or a "rotten egg" smell, the quenching is incomplete. Add more of the quenching/treatment reagent. |
Data Presentation: Chemical Treatment of Sulfide Waste
The following tables summarize key quantitative parameters for common laboratory-scale sulfide waste treatment methods.
Table 1: Sodium Hypochlorite (Bleach) Treatment
| Parameter | Value/Range | Notes |
| Bleach Concentration | 5.25% - 6.15% Sodium Hypochlorite | Standard household bleach.[9] |
| Dilution Ratio (Bleach:Waste) | 1:10 to 1:5 (v/v) | Use a 1:5 dilution for waste with a high organic load.[10] |
| Final NaOCl Concentration | ~0.5% - 1.0% | This corresponds to 5000-10000 ppm of available chlorine.[10] |
| Contact Time | Minimum 30 minutes | Ensure thorough mixing.[11][12] |
Table 2: Hydrogen Peroxide Treatment
| Parameter | Value/Range | Notes |
| pH for Oxidation to Sulfur | Neutral to slightly acidic | Yields elemental sulfur as a solid precipitate.[7] |
| pH for Oxidation to Sulfate | > 9.2 | Yields soluble sulfate, avoiding solid byproducts.[7] |
| H₂O₂ to H₂S Ratio (by weight) for Oxidation to Sulfur | 1:1 | Stoichiometric ratio.[7] |
| H₂O₂ to H₂S Ratio (by weight) for Oxidation to Sulfate | 4.25:1 | Stoichiometric ratio for complete oxidation.[7] |
| H₂O₂ to Sulfide Ratio (by mass) for Municipal Wastewater | 2.5:1 to 4.0:1 | Empirically determined range for effective treatment.[13] |
| Catalysts | Iron (Fe²⁺/Fe³⁺) | Can increase the reaction rate and favor sulfate formation.[7][14] |
Experimental Protocols
Protocol 1: Treatment of Aqueous this compound Waste with Sodium Hypochlorite (Bleach)
Objective: To oxidize sulfide in aqueous this compound waste to sulfate, rendering it suitable for drain disposal (pending local regulations).
Materials:
-
This compound waste solution
-
Standard household bleach (5.25% - 6.15% sodium hypochlorite)
-
Stir plate and stir bar
-
Large beaker (at least double the volume of the waste)
-
pH meter or pH paper
-
Appropriate PPE (safety goggles, face shield, neoprene gloves, lab coat)
Procedure:
-
Work in a chemical fume hood.
-
Place the beaker containing the this compound waste on the stir plate and begin stirring.
-
Slowly and in small portions, add bleach to the waste solution to achieve a final bleach-to-waste volume ratio of 1:10.[11][12] For waste with high organic content, increase the ratio to 1:5.[10]
-
Continue stirring for a minimum of 30 minutes to ensure the reaction is complete.[11]
-
After 30 minutes, check the pH of the solution. If necessary, neutralize it to a pH between 6.0 and 9.0 using a suitable acid or base.
-
The treated solution can now be disposed of down the drain with copious amounts of water, provided it meets local wastewater discharge regulations.
Protocol 2: Treatment of Aqueous this compound Waste with Hydrogen Peroxide
Objective: To oxidize sulfide in aqueous this compound waste to either elemental sulfur or soluble sulfate.
Materials:
-
This compound waste solution
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment
-
Stir plate and stir bar
-
Large beaker (at least double the volume of the waste)
-
Dropping funnel
-
pH meter
-
Ice bath (recommended)
-
Appropriate PPE
Procedure:
-
Work in a chemical fume hood. Place the beaker of this compound waste in an ice bath on a stir plate to manage heat generation.[8]
-
Begin stirring the waste solution.
-
For oxidation to soluble sulfate: Adjust the pH of the waste solution to >9.2 by slowly adding NaOH solution.[7]
-
Slowly add the 30% hydrogen peroxide to the stirred solution using a dropping funnel. A weight ratio of approximately 4.25 parts H₂O₂ to 1 part sulfide is required for complete conversion to sulfate.[7]
-
For oxidation to elemental sulfur: Maintain a neutral or slightly acidic pH. Slowly add 30% hydrogen peroxide. A weight ratio of approximately 1 part H₂O₂ to 1 part sulfide is needed.[7]
-
After the addition is complete, continue stirring for at least one hour.
-
If elemental sulfur has been precipitated, it can be removed by filtration.
-
Neutralize the final solution to a pH between 6.0 and 9.0 before drain disposal (if sulfate was the end product and local regulations allow).
Visualizations
Caption: Logical workflow for the disposal of this compound waste.
Caption: Chemical treatment pathways for this compound waste.
References
- 1. ICSC 1035 - this compound [chemicalsafety.ilo.org]
- 2. benchchem.com [benchchem.com]
- 3. moleko.com [moleko.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. westliberty.edu [westliberty.edu]
- 6. unsw.edu.au [unsw.edu.au]
- 7. usptechnologies.com [usptechnologies.com]
- 8. DCHAS-L Archives, Aug 02 2020 - Re: [DCHAS-L] neutralizing ammonium sulfide [ilpi.com]
- 9. uottawa.ca [uottawa.ca]
- 10. uwo.ca [uwo.ca]
- 11. uvic.ca [uvic.ca]
- 12. safety.rice.edu [safety.rice.edu]
- 13. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Ammonium Bisulfide Odor in the Laboratory
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium bisulfide. The following information is intended to supplement, not replace, your institution's safety protocols and standard operating procedures.
Frequently Asked Questions (FAQs)
Q1: What is the source of the strong odor associated with this compound?
This compound (NH₄HS) is an unstable salt that readily decomposes into its constituent components: ammonia (NH₃) and hydrogen sulfide (H₂S).[1] Both of these gases have strong, unpleasant odors. Hydrogen sulfide is responsible for the characteristic "rotten egg" smell, while ammonia has a sharp, pungent odor.[2] This decomposition process is the primary source of the malodor encountered when working with this compound solutions.
Q2: What are the primary hazards of working with this compound?
Beyond the nuisance odor, this compound and its decomposition products pose several health and safety risks:
-
Toxicity: Inhalation of ammonia and hydrogen sulfide gases can cause respiratory irritation, and at high concentrations, can be toxic.[3][4]
-
Corrosivity: this compound solutions are corrosive and can cause severe skin and eye damage upon contact.[5][6]
-
Reactivity: It reacts vigorously with acids to release highly toxic hydrogen sulfide gas. It can also react with oxidizing agents.[2]
Q3: What are the key engineering controls to minimize odor exposure?
Proper ventilation is the most critical engineering control for managing this compound odor.
-
Fume Hoods: All work with this compound should be conducted inside a properly functioning chemical fume hood.[7]
-
General Laboratory Ventilation: The laboratory should have a ventilation system that provides an adequate number of air changes per hour (ACH). While specific rates vary based on the lab's design and the nature of the work, guidelines often suggest rates between 4 and 12 ACH.[7] It is crucial to consult with your institution's environmental health and safety (EHS) department to ensure your laboratory's ventilation is sufficient.
Below is a workflow for assessing and ensuring adequate ventilation.
Troubleshooting Odor Issues
Q4: I can still smell this compound even when working in a fume hood. What should I do?
If you can detect the odor of this compound while working in a fume hood, it indicates a potential breach in containment. Follow these troubleshooting steps:
-
Check Fume Hood Function:
-
Sash Position: Ensure the fume hood sash is at the lowest possible working height.
-
Airflow: Verify that the fume hood's airflow monitor indicates it is functioning correctly. If you suspect a malfunction, contact your facility's maintenance or EHS department immediately.
-
Clutter: Remove any unnecessary equipment or containers from the fume hood that may be obstructing proper airflow.
-
-
Review Your Procedure:
-
Container Sealing: Ensure all containers of this compound are tightly sealed when not in use.
-
Handling Technique: Minimize the time that containers are open. When transferring solutions, do so slowly and carefully to avoid generating aerosols or vapors.
-
-
Assess for Leaks:
-
Carefully inspect all containers and apparatus for any signs of leaks or spills.
-
If the odor persists after these checks, stop your work, secure all chemicals, and contact your supervisor and EHS department for further assessment.
Neutralization and Spill Control
Q5: How can I neutralize the odor of this compound in waste solutions?
Neutralization of this compound waste should be performed in a chemical fume hood with appropriate personal protective equipment. The goal is to convert the volatile and odorous ammonia and hydrogen sulfide into less volatile and less odorous salts.
Potential Neutralizing Agents:
-
Citric Acid: A weak organic acid that can neutralize the ammonia component.
-
Sodium Bicarbonate: A weak base that can react with the hydrogen sulfide component.[8]
Experimental Protocol: Neutralization of this compound Waste (General Guidance)
Objective: To neutralize a small volume of aqueous this compound waste in a laboratory setting.
Materials:
-
This compound waste solution
-
Weak acid (e.g., 5% citric acid solution) or weak base (e.g., saturated sodium bicarbonate solution)
-
Large beaker (at least twice the volume of the waste solution)
-
Stir bar and stir plate
-
pH indicator strips
-
Appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile).[3][4]
Procedure:
-
Place the beaker containing the stir bar on the stir plate inside a chemical fume hood.
-
Carefully pour the this compound waste solution into the beaker.
-
Begin stirring the solution at a moderate speed.
-
Slowly and incrementally add the neutralizing agent (either weak acid or weak base) to the waste solution. Caution: The reaction may be exothermic and produce gas. Add the neutralizer slowly to control the reaction rate.
-
After each addition, check the pH of the solution using a pH indicator strip. The target pH for neutralization is typically between 6 and 8.
-
Continue adding the neutralizing agent until the target pH is reached and remains stable.
-
Allow the solution to stir for an additional 30 minutes to ensure the reaction is complete.
-
The neutralized solution should be disposed of as hazardous waste according to your institution's guidelines.
Q6: What is the proper procedure for cleaning up a small spill of this compound solution?
For small spills that you are trained and equipped to handle, follow these steps. For larger spills, or if you are ever in doubt, evacuate the area and contact your institution's emergency response team.[9]
Spill Response Protocol:
-
Alert and Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood if the spill is contained there, or by increasing the general lab ventilation if the spill is outside a hood.
-
Don PPE: At a minimum, wear chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves.[3] For larger spills, a respirator with a multi-sorbent cartridge may be necessary.[10]
-
Contain the Spill: If the spill is liquid, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.
-
Neutralize and Absorb:
-
For acidic spills, cautiously apply a weak base like sodium bicarbonate.
-
For basic spills, slowly add a weak acid such as citric acid.
-
Work from the outside of the spill inwards.
-
-
Collect Residue: Once the liquid is absorbed and neutralized, carefully scoop the material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of all contaminated materials (absorbents, PPE, etc.) as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department.
The following diagram illustrates the decision-making process for responding to a chemical spill.
References
- 1. EP2836825A1 - A system and method for monitoring this compound - Google Patents [patents.google.com]
- 2. AMMONIUM POLYSULFIDE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. velsafe.com [velsafe.com]
- 4. eTools : Ammonia Refrigeration - General Safety | Occupational Safety and Health Administration [osha.gov]
- 5. scribd.com [scribd.com]
- 6. chemos.de [chemos.de]
- 7. acs.org [acs.org]
- 8. sciencing.com [sciencing.com]
- 9. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 10. ehss.syr.edu [ehss.syr.edu]
Addressing the thermal instability of solid ammonium bisulfide during storage
Technical Support Center: Solid Ammonium Bisulfide (NH₄HS)
Welcome to the technical support center for solid this compound (NH₄HS). This resource provides essential information for researchers, scientists, and drug development professionals working with this thermally sensitive compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and effective handling and storage of solid NH₄HS.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the thermal instability of solid this compound during storage and experimentation.
Q1: My solid this compound has turned yellow and has a strong odor of ammonia and rotten eggs. Is it still usable?
A1: The yellow color and strong odor are clear indicators of decomposition. Solid NH₄HS is thermally unstable and decomposes into ammonia (NH₃) and hydrogen sulfide (H₂S) gases, even at room temperature[1][2]. The presence of these gases signifies that the sample is no longer pure. For quantitative experiments requiring high purity, it is recommended to synthesize a fresh batch. For qualitative purposes, the usability will depend on the acceptable level of impurities for your specific application.
Q2: I need to store solid NH₄HS for a few weeks. What are the optimal storage conditions to minimize decomposition?
A2: To minimize thermal decomposition, solid NH₄HS should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. It is crucial to store it in a tightly sealed, airtight container to prevent the escape of decomposition products and the ingress of moisture, as it is hygroscopic[2]. Storage at or below 0°C is recommended. The material should also be stored separately from acids and strong oxidizing agents, with which it can react violently[2].
Q3: Can I use a chemical stabilizer to prevent the decomposition of solid NH₄HS?
A3: Currently, there is no established chemical stabilizer specifically for solid this compound. The primary method for preventing decomposition is maintaining low-temperature storage. While some patents exist for stabilizing aqueous solutions of related compounds like ammonium polysulfide, these methods are not applicable to the solid material. The most effective strategy is to synthesize the material immediately before use whenever possible.
Q4: What are the primary safety concerns when handling solid NH₄HS, especially during a decomposition event?
A4: The main hazards are associated with its decomposition products: ammonia (NH₃) and hydrogen sulfide (H₂S)[1][2]. Both are toxic and corrosive gases. Hydrogen sulfide is particularly dangerous as it is flammable and can cause olfactory fatigue, meaning you may no longer be able to smell it at high concentrations. All handling of solid NH₄HS should be performed in a well-ventilated fume hood. In case of a significant decomposition event (e.g., a spill at room temperature), evacuate the area and ensure adequate ventilation before re-entry. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q5: How does temperature affect the stability of solid NH₄HS?
A5: The decomposition of solid NH₄HS into ammonia and hydrogen sulfide is an endothermic and reversible process (NH₄HS(s) ⇌ NH₃(g) + H₂S(g)). According to Le Châtelier's principle, increasing the temperature will shift the equilibrium to the right, favoring the decomposition of the solid into its gaseous products. Conversely, lowering the temperature will shift the equilibrium to the left, favoring the formation and stability of solid NH₄HS.
Quantitative Data on Thermal Stability
Due to the inherent instability of solid NH₄HS, comprehensive thermal analysis data in the literature is scarce. The following table summarizes available data, primarily from studies conducted under vacuum, which may differ from behavior at atmospheric pressure.
| Parameter | Value | Conditions / Notes |
| Molar Mass | 51.11 g/mol | |
| Physical Appearance | White to yellow hygroscopic crystals | [2] |
| Decomposition at Room Temp. | Decomposes into NH₃ and H₂S | [1][2] |
| Amorphous to Crystalline Phase Transition | Begins at 130–150 K (-143 to -123 °C) | Under vacuum[3] |
| Sublimation/Decomposition Onset | Begins near 200 K (-73 °C) | For irradiated samples under vacuum[3] |
| Rapid Sublimation/Decomposition | Occurs around 160 K (-113 °C) | For unirradiated samples under vacuum[3] |
| Vapor Pressure | 52 kPa (390 mmHg) at 22 °C | [2] |
Experimental Protocols
Protocol 1: Laboratory Synthesis of Solid this compound
This protocol describes a method for the synthesis of solid NH₄HS based on the reaction of ammonia and hydrogen sulfide at low temperatures. This procedure must be performed in a high-quality fume hood due to the toxicity of the reactants.
Materials:
-
Anhydrous ammonia (NH₃) gas
-
Hydrogen sulfide (H₂S) gas
-
A three-necked round-bottom flask
-
A cold finger condenser or a dry ice/acetone condenser
-
Gas inlet tubes
-
A low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
An inert, dry solvent (e.g., diethyl ether), pre-chilled
Procedure:
-
Set up the three-necked flask in the low-temperature bath.
-
Fit one neck with the cold finger condenser, and the other two with gas inlet tubes that extend below the surface of where the solvent will be.
-
Add the pre-chilled dry diethyl ether to the flask.
-
Slowly bubble H₂S gas through the cold solvent for 15-20 minutes to create a saturated solution.
-
Next, slowly bubble anhydrous NH₃ gas through the solution. Solid NH₄HS will begin to precipitate as white crystals.
-
Continue adding NH₃ until the precipitation appears complete. An equimolar amount of NH₃ to H₂S is ideal.
-
Once the reaction is complete, stop the gas flow and remove the gas inlet tubes.
-
Allow the solid to settle, then carefully decant the supernatant solvent.
-
Briefly dry the solid product under a gentle stream of inert gas (e.g., nitrogen or argon) while still in the cold bath.
-
Immediately transfer the solid to a pre-chilled, airtight container for storage at ≤ 0°C.
Protocol 2: Thermogravimetric Analysis (TGA) of Solid this compound
This protocol outlines a general procedure for analyzing the thermal decomposition of NH₄HS using TGA. The instrument must be located in a well-ventilated area, and the exhaust should be directed to a scrubbing system suitable for acidic gases.
Instrumentation:
-
A thermogravimetric analyzer (TGA) with a high-sensitivity balance.
-
An inert purge gas (e.g., nitrogen or argon).
-
A gas scrubbing system for the exhaust.
Procedure:
-
Sample Preparation: Due to its instability, prepare the sample immediately before the analysis. In a glove box or under an inert atmosphere, load 1-5 mg of freshly synthesized solid NH₄HS into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Purge the TGA with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Set the initial temperature to a low value where the sample is stable (e.g., -20 °C or 0 °C).
-
Program a heating ramp from the initial temperature to a final temperature of approximately 200 °C. A heating rate of 10 °C/min is standard, but a slower rate (e.g., 5 °C/min) may provide better resolution of decomposition steps.
-
-
Analysis:
-
Place the sample pan in the TGA and quickly seal the furnace.
-
Allow the system to equilibrate at the initial temperature, monitoring for any initial mass loss.
-
Begin the heating program and record the mass change as a function of temperature.
-
-
Data Interpretation: The resulting TGA curve will show a significant mass loss corresponding to the decomposition of NH₄HS into NH₃ and H₂S. The onset temperature of this mass loss is the initial decomposition temperature.
Protocol 3: Differential Scanning Calorimetry (DSC) of Solid this compound
This protocol provides a general method for studying the thermal transitions of NH₄HS, such as phase changes and decomposition. As with TGA, ensure proper ventilation and exhaust scrubbing.
Instrumentation:
-
A differential scanning calorimeter (DSC).
-
Hermetically sealed sample pans (e.g., aluminum or stainless steel) to contain the gaseous decomposition products.
-
An inert purge gas.
Procedure:
-
Sample Preparation: Inside a glove box or under an inert atmosphere, load a small amount (1-5 mg) of freshly prepared solid NH₄HS into a hermetically sealable pan. Securely seal the pan to prevent the escape of gases during the experiment.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., 20-50 mL/min).
-
Set the initial temperature to a point of sample stability (e.g., -50 °C).
-
Program a heating ramp from the initial temperature to a final temperature where decomposition is complete (e.g., 150 °C) at a rate of 10 °C/min.
-
-
Analysis:
-
Equilibrate the system at the starting temperature.
-
Initiate the heating program and record the heat flow as a function of temperature.
-
-
Data Interpretation: The DSC thermogram may show endothermic peaks corresponding to phase transitions (e.g., melting) and the decomposition of NH₄HS. The area under the decomposition peak can be integrated to determine the enthalpy of decomposition.
Visualizations
Below are diagrams illustrating key processes related to solid this compound.
Caption: Reversible thermal decomposition of solid NH₄HS.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Decision tree for proper NH₄HS storage.
References
Validation & Comparative
Comparing the effectiveness of ammonium bisulfide and sodium hydrosulfide as sulfurizing agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate sulfurizing agent is a critical step in the synthesis of thiol-containing compounds. This guide provides a comparative analysis of two such agents: ammonium bisulfide ((NH₄)HS) and sodium hydrosulfide (NaSH), focusing on their effectiveness, applications, and supported by available experimental data.
Executive Summary
Based on a comprehensive review of scientific literature, sodium hydrosulfide (NaSH) is the predominantly documented and recommended reagent for the synthesis of thiols (mercaptans) in a laboratory setting. Its reactivity is well-characterized, with numerous established protocols and predictable yields. In contrast, published data on the use of This compound ((NH₄)HS) as a sulfhydrating agent in preparative organic synthesis is exceedingly rare. While theoretically capable of donating a hydrosulfide ion, its use is complicated by potential side reactions and a lack of established methodologies.
Sodium Hydrosulfide (NaSH): The Established Standard
Sodium hydrosulfide is a widely employed reagent for introducing a thiol group into organic molecules, primarily through the nucleophilic substitution of alkyl halides.
Reaction Mechanism
The principal reaction is a bimolecular nucleophilic substitution (S\textsubscript{N}2), where the hydrosulfide anion (SH⁻) displaces a leaving group, typically a halide, from an alkyl or benzyl substrate.
Primary Reaction: R-X + NaSH → R-SH + NaX (R = alkyl, benzyl; X = Cl, Br, I)
A common side reaction is the formation of a symmetric dialkyl sulfide (thioether). This occurs when the newly formed thiol is deprotonated to a thiolate, which then acts as a nucleophile towards another molecule of the alkyl halide. To mitigate this, an excess of sodium hydrosulfide is often utilized.
Side Reaction: R-SH + Base → R-S⁻ R-S⁻ + R-X → R-S-R + X⁻
Quantitative Performance Data
The following table presents the yields for the synthesis of various thiols and a thioether from the corresponding halides using a 30% aqueous solution of sodium hydrogen sulfide with Tetra Butyl Ammonium Bromide (TBAB) as a phase transfer catalyst.[1]
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzyl chloride | Benzyl mercaptan | 94 |
| 2 | 4-Nitro benzyl chloride | 4-Nitro benzyl mercaptan | 90 |
| 3 | 2,4-Di chloro benzyl chloride | 2,4-Di chloro benzyl mercaptan | 92 |
| 4 | 2-Chloro benzyl chloride | 2-Chloro benzyl mercaptan | 93 |
| 5 | 4-Chloro benzyl chloride | 4-Chloro benzyl mercaptan | 94 |
| 6 | 4-Fluoro benzyl chloride | 4-Fluoro benzyl mercaptan | 92 |
| 7 | 4-Methyl benzyl chloride | 4-Methyl benzyl mercaptan | 95 |
| 8 | Ethyl chloride | Ethyl mercaptan | 85 |
| 9 | Propyl chloride | Propyl mercaptan | 82 |
| 10 | Butyl chloride | Butyl mercaptan | 80 |
| 11 | Benzyl chloride | Dibenzyl sulfide | 92 |
This data demonstrates the high efficiency of NaSH in producing thiols from a range of substrates under optimized conditions.
Detailed Experimental Protocol: Synthesis of Benzyl Mercaptan[1]
Materials:
-
Benzyl chloride
-
30% Sodium hydrogen sulfide (NaSH) aqueous solution
-
Tetra Butyl Ammonium Bromide (TBAB)
-
Monochlorobenzene
-
Dichloromethane
-
Aqueous alkali solution (e.g., NaOH)
-
Aqueous acid (e.g., HCl)
Procedure:
-
In a reaction vessel, dissolve benzyl chloride in monochlorobenzene.
-
Add a catalytic quantity of TBAB to the mixture.
-
Introduce the 30% aqueous NaSH solution.
-
Stir the resulting biphasic mixture vigorously for 5 hours at a controlled temperature of 10-15°C.
-
Upon completion of the reaction, transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the organic layer with an aqueous alkali solution. The benzyl mercaptan will transfer to the aqueous phase as its sodium salt.
-
Carefully acidify the aqueous extract to precipitate the benzyl mercaptan.
-
Extract the purified thiol into dichloromethane.
-
Remove the dichloromethane via distillation to yield the final benzyl mercaptan product.
This compound ((NH₄)HS): An Uncharted Territory in Synthesis
While the chemistry of this compound is well-documented in the context of industrial processes, particularly corrosion in petroleum refineries, its application as a reagent in synthetic organic chemistry is not well-established.
Chemical Properties and Potential Reactivity
This compound is formed from the reaction of ammonia (NH₃) and hydrogen sulfide (H₂S) and exists in equilibrium with these gases in solution.[2][3]
(NH₄)HS ⇌ NH₃ + H₂S
This equilibrium implies that it can act as a source of the hydrosulfide anion (SH⁻) for nucleophilic reactions. However, the presence of ammonia, which is also a potent nucleophile, introduces the likelihood of competing side reactions.
Anticipated Synthetic Challenges
-
Formation of Amine Byproducts: Ammonia can compete with the hydrosulfide ion in attacking the alkyl halide, leading to the formation of primary amines (R-NH₂) and reducing the yield of the desired thiol.
-
Reagent Instability: Solutions of this compound are prone to decomposition, releasing toxic and foul-smelling ammonia and hydrogen sulfide gas.[4]
-
Reaction Condition Complexity: The pH and nucleophilicity of the reaction medium would be governed by the ammonia/ammonium buffer system, potentially leading to different reaction kinetics and product distributions compared to reactions with NaSH.
Due to the absence of specific, reproducible experimental data in the literature, a quantitative assessment of its effectiveness relative to sodium hydrosulfide is not feasible.
Head-to-Head Comparison
| Feature | Sodium Hydrosulfide (NaSH) | This compound ((NH₄)HS) |
| Primary Synthetic Application | A standard, widely-used reagent for thiol synthesis. | Not a standard reagent; its use is not well-documented. |
| Principal Nucleophile | Hydrosulfide ion (HS⁻) | Hydrosulfide ion (HS⁻) |
| Common Byproducts | Symmetric sulfides (R-S-R) | Potentially amines (R-NH₂) and symmetric sulfides. |
| Availability of Data | Abundant literature with established protocols and yields.[1] | Scant to non-existent data for synthetic applications. |
| Safety & Handling | Corrosive. Releases toxic H₂S gas upon acidification or contact with water.[5][6] | Corrosive and unstable. Readily decomposes to toxic NH₃ and H₂S gases.[4] |
Conclusion and Recommendation
For synthetic applications requiring the conversion of substrates to thiols, sodium hydrosulfide is the superior choice. Its efficacy is supported by a wealth of experimental data and established protocols, ensuring a higher probability of success and reproducibility. The potential for side reactions is well-understood and can be controlled.
The use of This compound as a sulfurizing agent in organic synthesis remains largely theoretical and is not recommended for routine applications without extensive preliminary investigation to overcome the challenges of competing side reactions and reagent instability.
Visualizations
General Workflow for Thiol Synthesis via Nucleophilic Substitution
References
- 1. sciensage.info [sciensage.info]
- 2. library.corrology.com [library.corrology.com]
- 3. What is the reaction chemistry behind the formation of this compound salt and how does the deposition take place with respect to temperature? [eptq.com]
- 4. This compound | NH4SH | CID 25515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ausimm.com [ausimm.com]
- 6. A Comprehensive Guide to Sodium Hydrosulfide Reactions [jamgroupco.com]
Analytical methods for determining the concentration of ammonium bisulfide solutions
A Comprehensive Guide to Analytical Methods for Determining Ammonium Bisulfide Concentration
For researchers, scientists, and drug development professionals working with this compound (NH₄HS), accurate determination of its concentration in solution is critical for process control, quality assurance, and research applications. This guide provides a detailed comparison of various analytical methods, supported by experimental data and protocols, to aid in the selection of the most appropriate technique for your specific needs.
Comparison of Analytical Methods
The selection of an analytical method for this compound determination depends on several factors, including the required accuracy and precision, the concentration range of interest, the presence of interfering substances, and the available instrumentation. The following table summarizes the key performance characteristics of common analytical techniques.
| Analytical Method | Principle | Typical Concentration Range | Accuracy | Precision (RSD) | Key Advantages | Key Disadvantages |
| Alkalinity Titration | Neutralization of the basic this compound solution with a standard acid. | > 100 mg/L | High | < 1% | Cost-effective, simple instrumentation. | Non-specific, susceptible to interferences from other alkaline or acidic species. |
| Iodometric Titration | Oxidation of the sulfide ion by a standard iodine solution, followed by back-titration of excess iodine. | > 1 mg/L[1] | Moderate to High | < 5% | Specific for sulfide, relatively inexpensive. | Susceptible to interferences from other reducing agents[1]; loss of H₂S can occur. |
| Ion Chromatography (IC) | Separation of ammonium and sulfide ions on an ion-exchange column followed by conductivity or electrochemical detection. | µg/L to mg/L[2] | High | < 5% | High specificity and sensitivity, can determine both ammonium and sulfide simultaneously. | Higher initial instrument cost, requires skilled operator. |
| Spectrophotometry (Berthelot Method) | Reaction of ammonia with a phenol/salicylate reagent and hypochlorite to form a colored indophenol complex. | 0.05 to 1.00 mg/L NH₃-N[3] | High | < 5% | High sensitivity, suitable for low concentrations. | Sulfide interference needs to be addressed[4]; complex chemistry, potential for matrix effects. |
| Electrolytic Conductivity | Measurement of the solution's ability to conduct an electric current, which is proportional to the ion concentration. | Wide range (requires calibration) | Moderate to High | Dependent on calibration | Suitable for continuous online monitoring[5], rapid measurements. | Non-specific, sensitive to temperature changes and the presence of other ions. |
| Distillation with Titration | Separation of ammonia by distillation followed by titration of the distillate. | Wide range | High | < 1%[6] | High accuracy, effectively removes matrix interferences.[6] | Time-consuming, requires specialized distillation apparatus. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Alkalinity Titration
This method is suitable for determining the total alkaline content of the this compound solution, which is primarily contributed by the bisulfide and ammonium ions.
Principle: The sample is titrated with a standard solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) to a predetermined pH endpoint. The volume of acid consumed is proportional to the total alkalinity.
Apparatus:
-
pH meter with a combination electrode
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
-
Beakers (250 mL)
Reagents:
-
Standardized sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), 0.1 N
-
pH 4.0 and 7.0 buffer solutions for pH meter calibration
Procedure:
-
Calibrate the pH meter using the pH 4.0 and 7.0 buffer solutions.
-
Pipette a known volume (e.g., 50 mL) of the this compound solution into a 250 mL beaker.
-
If necessary, dilute the sample with deionized water to bring the concentration within the optimal range for titration.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.
-
Begin stirring the solution at a moderate speed.
-
Record the initial pH of the solution.
-
Titrate with the standard acid, adding the titrant in small increments. Record the pH and the volume of titrant added after each addition.
-
Continue the titration until the pH reaches a predetermined endpoint, typically around 4.5 for total alkalinity.
-
The volume of acid used to reach the endpoint is used to calculate the alkalinity, typically expressed as mg/L of CaCO₃ or directly as the concentration of NH₄HS.
Iodometric Titration for Sulfide
This method specifically determines the concentration of the sulfide component of the this compound.
Principle: Sulfide ions are oxidized by a known excess of a standard iodine solution in an acidic medium. The excess, unreacted iodine is then titrated with a standard sodium thiosulfate solution using a starch indicator.
Apparatus:
-
Burettes (50 mL)
-
Erlenmeyer flasks (250 mL)
-
Pipettes
Reagents:
-
Standard iodine solution, 0.025 N
-
Standard sodium thiosulfate (Na₂S₂O₃) solution, 0.025 N
-
Hydrochloric acid (HCl), 6N
-
Starch indicator solution
Procedure:
-
Pipette a known volume of the this compound sample into a 250 mL Erlenmeyer flask containing a known excess of the standard iodine solution and about 20 mL of deionized water. The sample should be discharged below the surface of the iodine solution.
-
Add 2 mL of 6N HCl to the flask and mix gently.
-
Immediately titrate the excess iodine with the standard sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue color.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Record the volume of sodium thiosulfate used.
-
A blank titration without the sample should be performed to determine the initial amount of iodine.
-
The sulfide concentration is calculated from the difference in the volume of sodium thiosulfate used for the blank and the sample.
Ion Chromatography (IC)
This method allows for the simultaneous determination of both ammonium (NH₄⁺) and sulfide (S²⁻) ions with high sensitivity and specificity.
Principle: The sample is injected into an ion chromatograph, where the ammonium and sulfide ions are separated on an ion-exchange column. The separated ions are then detected by a conductivity detector.
Apparatus:
-
Ion chromatograph equipped with a cation-exchange column (for ammonium), an anion-exchange column (for sulfide), a suppressor (optional but recommended for better sensitivity), and a conductivity detector.
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Eluent solution (e.g., methanesulfonic acid for cation analysis, carbonate/bicarbonate solution for anion analysis)
-
Regenerant solution for the suppressor (if used)
-
Stock standard solutions of ammonium and sulfide
Procedure:
-
Prepare a series of calibration standards by diluting the stock standard solutions.
-
Set up the ion chromatograph with the appropriate columns and eluent for either cation or anion analysis.
-
Program the instrument with the desired flow rate, injection volume, and run time.
-
Analyze the calibration standards to generate a calibration curve.
-
Filter the this compound sample through a 0.45 µm filter to remove any particulate matter.
-
Dilute the sample as necessary to fall within the linear range of the calibration curve.
-
Inject the prepared sample into the ion chromatograph.
-
The concentration of ammonium and/or sulfide in the sample is determined by comparing the peak areas to the calibration curve.
Spectrophotometry (Berthelot Method for Ammonia)
This method is highly sensitive for the determination of the ammonium component. Sulfide interference must be removed prior to analysis.
Principle: In an alkaline medium, ammonia reacts with a phenol or salicylate reagent and hypochlorite in the presence of a catalyst (sodium nitroprusside) to form a blue-colored indophenol dye. The intensity of the color, measured with a spectrophotometer, is proportional to the ammonia concentration. The use of salicylate is generally preferred due to its lower toxicity.
Apparatus:
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Reagents:
-
Phenol or Salicylate-nitroprusside reagent
-
Alkaline hypochlorite solution
-
Stock ammonium standard solution
-
Reagents for sulfide removal (e.g., zinc acetate)
Procedure:
-
Sulfide Removal: Precipitate the sulfide from the sample by adding a solution of zinc acetate. Centrifuge or filter to remove the zinc sulfide precipitate.
-
Prepare a series of ammonium calibration standards.
-
To a known volume of the sulfide-free sample or standard in a volumetric flask, add the salicylate-nitroprusside reagent and mix.
-
Add the alkaline hypochlorite solution, mix, and allow the color to develop for a specific time at a controlled temperature.
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically around 640 nm).
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the ammonium concentration in the sample from the calibration curve.
Experimental Workflow and Logical Relationships
The following diagram illustrates a general workflow for the analysis of this compound solutions, from sample reception to the final concentration determination using different analytical paths.
Caption: General experimental workflow for determining the concentration of this compound solutions.
This guide provides a foundation for selecting and implementing an appropriate analytical method for the determination of this compound concentration. The choice of method should be validated for the specific sample matrix and application to ensure accurate and reliable results.
References
- 1. Alkalinity Measurement Methods and Test Kits | Hach [hach.com]
- 2. Analyzing Ammonia by Ion Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. velp.com [velp.com]
- 4. EP2836825A1 - A system and method for monitoring this compound - Google Patents [patents.google.com]
- 5. Ammonium Content Determination by Different Analytical Methods in the Manure with Different Additives and Its Change During Storage | MDPI [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Online Ammonium Bisulfide Monitoring: Electrolytic Conductivity vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of electrolytic conductivity for online monitoring of ammonium bisulfide (NH₄HS) against alternative methods, supported by available data. Detailed experimental protocols and performance data are presented to aid in the selection and validation of monitoring systems for critical process control in refinery and chemical processing environments.
Introduction
This compound is a corrosive compound formed from ammonia (NH₃) and hydrogen sulfide (H₂S) in various industrial process streams, particularly in petroleum refineries.[1] Accurate and continuous online monitoring of its concentration is crucial for corrosion management, process optimization, and ensuring operational safety. While traditional laboratory-based "grab sample" analysis provides intermittent data, it is prone to errors from sample handling, particularly the degassing of H₂S, which can lead to inaccuracies of around 30% when using the total sulfide analysis method.[1][2] Online monitoring systems offer a real-time solution to these challenges. This guide focuses on the validation of electrolytic conductivity as a primary method for this purpose and compares it with other potential online technologies.
Comparison of Online Monitoring Technologies
The primary methods for online monitoring of species relevant to this compound concentration are electrolytic conductivity and ion-selective electrodes (ISEs).
| Feature | Electrolytic Conductivity | Ion-Selective Electrodes (ISEs) | Wet Chemistry Analyzers |
| Principle of Operation | Measures the ability of a solution to conduct an electric current, which is proportional to the total concentration of dissolved ions.[2] | Potentiometric devices that measure the activity of a specific ion (e.g., NH₄⁺) in a solution. | Automated colorimetric or titrimetric analysis of a specific species (e.g., ammonia).[3] |
| Measurement | Total ionic concentration (bulk property).[2] | Specific ion concentration (NH₄⁺). | Specific chemical species concentration. |
| Selectivity | Non-selective; sensitive to all ions present in the process stream. | Selective for ammonium ions, but can be subject to interferences from other ions like K⁺, Na⁺, Mg²⁺, and Ca²⁺.[4] | Highly selective due to specific chemical reactions.[3] |
| Calibration | Requires a "virtual" or "proxy" calibration using a stable compound with similar conductivity properties (e.g., ammonium bicarbonate) due to the instability of NH₄HS solutions.[2] | Requires calibration with standard solutions of known ammonium concentration. | Requires calibration with standard solutions and reagents for the chemical analysis.[3] |
| Response Time | Typically fast, providing near real-time measurements (e.g., updates every second or minute).[1] | Fast response times, generally in the range of 10-60 seconds.[5] | Generally slower due to sample preparation and reaction times. |
| Maintenance | Generally low maintenance, primarily involving periodic cleaning of the conductivity cell. | Requires more frequent maintenance, including cleaning and replacement of the selective membrane and reference electrode. The electrode lifespan is typically around 18 months.[3] | Higher maintenance due to the need for reagent replenishment, pump and tubing maintenance, and periodic cleaning of the system.[3] |
| Robustness in Sour Water | Proven to be robust in refinery sour water applications with appropriate temperature and pressure compensation.[2] | Performance in high-sulfide sour water is a concern due to potential membrane fouling and interference from other ions. | Can be robust with appropriate sample conditioning systems, but the complexity of these systems can be a drawback. |
Performance Data: Electrolytic Conductivity vs. Laboratory Methods
A field study comparing an online electrolytic conductivity analyzer with traditional laboratory analysis of grab samples using the alkalinity titration method yielded the following results:
| Parameter | Value | Reference |
| Average Difference | Online analyzer results were on average 5% lower than laboratory results. | [1] |
| Coefficient of Determination (r²) | 0.85, indicating that 15% of the variation in the data is likely due to sample handling errors in the grab samples. | [1] |
This data suggests that while there is a small systematic offset, the online conductivity method provides a more consistent and reliable measurement by eliminating the variability associated with manual sampling.
Experimental Protocol: Validation of an Online Electrolytic Conductivity Analyzer
Validating an online electrolytic conductivity analyzer for this compound monitoring involves a multi-step process, including laboratory evaluation and in-field comparison.
Laboratory "Proxy" Calibration and Evaluation
Due to the instability and toxicity of this compound solutions, a direct calibration is not feasible.[2] A "proxy" calibration using a stable and commercially available salt with similar conductivity characteristics, such as ammonium bicarbonate, is employed.[2]
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of ammonium bicarbonate in deionized water with known concentrations.
-
Process Simulation: Utilize a programmable flow loop system to circulate the standard solutions through the online analyzer. This system should be capable of controlling and varying the temperature, pressure, and flow rate to simulate process conditions.[2]
-
Data Acquisition: Record the conductivity, temperature, and pressure readings from the analyzer for each standard solution across a range of simulated process conditions.
-
Calibration Model Development: Use the collected data to develop a calibration model that correlates the measured conductivity and temperature (and pressure, if necessary) to the known concentration of the proxy salt. This model will then be used to infer the this compound concentration in the actual process stream.
In-field Validation and Comparison
Once the analyzer is calibrated and installed in the refinery, it must be validated against established laboratory methods.
Methodology:
-
Online Data Logging: Continuously log the data from the online analyzer, including conductivity, temperature, pressure, and the calculated this compound concentration, at a high frequency (e.g., five times per minute).[2]
-
Grab Sample Collection: At regular intervals (e.g., daily or multiple times per week), collect grab samples from the same point in the process stream where the online analyzer is installed.
-
Laboratory Analysis: Analyze the grab samples for this compound concentration using the most accurate available laboratory method, which is typically the total alkalinity titration method.[1][2] The total ammonia analysis is also more accurate than the total sulfide method.[2]
-
Data Comparison: Compare the this compound concentrations reported by the online analyzer with the results from the laboratory analysis of the corresponding grab samples. To account for process fluctuations, it is recommended to average the online analyzer readings over a short period (e.g., 20 minutes) around the time of the grab sample collection.[1][2]
-
Statistical Analysis: Perform a statistical analysis of the paired data to determine the correlation, bias, and any systematic differences between the online and laboratory methods. A linear regression analysis can be used to calculate the coefficient of determination (r²) to assess the level of agreement.[1]
Logical Workflow for Validation
Caption: Workflow for the validation of an online electrolytic conductivity analyzer for this compound monitoring.
Signaling Pathway for this compound Formation and Monitoring
Caption: Signaling pathway from formation to online monitoring and control of this compound.
Conclusion
Online monitoring of this compound using electrolytic conductivity is a validated and robust method that offers significant advantages over traditional grab sampling and laboratory analysis. While it is a non-selective, bulk measurement, with proper "proxy" calibration and in-field validation, it provides reliable, real-time data that is essential for effective corrosion control and process management in refinery operations. Alternative online methods like ion-selective electrodes may offer higher selectivity for the ammonium ion, but their performance and durability in the harsh, interference-rich environment of sour water streams require careful consideration and validation. For facilities aiming to improve safety and operational efficiency, the implementation of a validated online electrolytic conductivity monitoring system for this compound is a strongly recommended practice.
References
- 1. data.epo.org [data.epo.org]
- 2. EP2836825A1 - A system and method for monitoring this compound - Google Patents [patents.google.com]
- 3. Tech Comparison ISE vs Analyzer for Ammonium Monitoring [ysi.com]
- 4. Ammonium Ion Selective Electrode (ISE) | NT Sensors [ntsensors.com]
- 5. camlab.co.uk [camlab.co.uk]
Comparative study of corrosion rates of different alloys in ammonium bisulfide environments
For Immediate Publication
A Comprehensive Guide for Researchers and Materials Scientists on the Corrosion Resistance of Various Alloys in Ammonium Bisulfide Solutions, supported by extensive experimental data and detailed testing protocols.
This compound (ABS) corrosion presents a significant challenge in various industrial processes, particularly in oil refining and sour water stripping. The selection of appropriate materials is critical to ensure the integrity and longevity of equipment operating in these harsh environments. This guide provides a comparative study of the corrosion rates of different alloys when exposed to this compound, offering valuable insights for researchers, scientists, and professionals in materials science and drug development.
Comparative Corrosion Rate Analysis
The following table summarizes the corrosion rates of several commercially important alloys in a simulated this compound environment. The data is derived from extensive testing and provides a clear comparison of material performance under controlled laboratory conditions.
Table 1: Corrosion Rates of Various Alloys in 10 wt% this compound (NH₄HS) Solution at 60°C
| Alloy | Corrosion Rate at 2 m/s (mm/year) | Corrosion Rate at 4 m/s (mm/year) | Corrosion Rate at 6 m/s (mm/year) | Corrosion Rate at 8 m/s (mm/year) |
| Carbon Steel | 2.1 | 4.3 | 6.5 | 6.5 |
| 15CrMo Steel | 1.5 | 3.2 | 5.1 | 5.1 |
| Duplex Stainless Steel 2205 | 0.8 | 1.8 | 3.0 | 3.0 |
| Stainless Steel 316L | 0.4 | 0.9 | 1.5 | 1.5 |
| Nickel-based Alloy 825 | 0.3 | 0.7 | 1.2 | 1.2 |
Note: The data presented in this table is based on the findings from the study on "Erosion-Corrosion of Carbon Steel and Alloys in Ammonium Hydrosulfide Solutions."
The results clearly indicate that carbon steel exhibits the highest corrosion rate, making it the least suitable material for direct contact with high concentrations of this compound. In contrast, stainless steels, particularly 316L, and the nickel-based alloy 825, demonstrate significantly lower corrosion rates, highlighting their superior resistance in such environments. The corrosion rate for all tested alloys increases with the fluid velocity, emphasizing the role of erosion-corrosion in material degradation. For velocities exceeding 6 m/s, the corrosion rates for carbon steel, 15CrMo steel, and duplex stainless steel 2205 appear to plateau, suggesting a potential change in the corrosion mechanism or the formation of a semi-protective corrosion product layer.
Experimental Protocols
To ensure the reproducibility and validity of the corrosion rate data, a detailed experimental protocol was followed. The methodology outlined below is a synthesis of best practices and established standards for corrosion testing in sour environments.
1. Materials and Specimen Preparation:
-
Alloys Tested: Carbon Steel, 15CrMo Steel, Duplex Stainless Steel 2205, Stainless Steel 316L, and Nickel-based Alloy 825.
-
Specimen Geometry: Rectangular coupons with dimensions of 50mm x 25mm x 2mm were used for weight loss measurements.
-
Surface Preparation: All specimens were ground with silicon carbide paper up to a 600-grit finish, degreased with acetone, rinsed with deionized water, and dried in a stream of hot air. The initial weight of each specimen was recorded to an accuracy of 0.1 mg.
2. Test Environment:
-
Corrosive Medium: A 10 wt% solution of this compound (NH₄HS) was prepared by bubbling hydrogen sulfide (H₂S) gas through a 10 wt% ammonia (NH₃) solution until saturation.
-
Temperature: The test was conducted at a constant temperature of 60°C, maintained by a thermostatically controlled water bath.
-
Deaeration: The test solution was deaerated by purging with nitrogen gas for at least one hour prior to the introduction of the specimens to minimize the influence of oxygen on the corrosion process.
3. Experimental Apparatus and Procedure:
-
Apparatus: A rotary experiment apparatus was utilized to simulate the effect of fluid velocity. The specimens were mounted on a rotating cage immersed in the test solution.
-
Velocity Control: The rotational speed of the cage was adjusted to achieve the desired fluid velocities of 2, 4, 6, and 8 m/s at the specimen surface.
-
Test Duration: The specimens were exposed to the corrosive environment for a total of 72 hours.
4. Post-Test Analysis:
-
Corrosion Rate Determination (Weight Loss Method): After the exposure period, the specimens were removed from the solution, and the corrosion products were cleaned according to ASTM G1 standards. The specimens were then rinsed, dried, and re-weighed. The weight loss was used to calculate the average corrosion rate in millimeters per year (mm/year) using the following formula: Corrosion Rate (mm/year) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where:
-
ΔW is the weight loss in grams
-
A is the surface area of the specimen in cm²
-
T is the exposure time in hours
-
ρ is the density of the alloy in g/cm³
-
-
Electrochemical Measurements: Potentiodynamic polarization tests were conducted using a three-electrode cell setup to understand the electrochemical behavior of the alloys. A saturated calomel electrode (SCE) was used as the reference electrode and a platinum sheet as the counter electrode.
-
Surface Analysis: The morphology of the corroded surfaces and the composition of the corrosion products were analyzed using Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS).
Experimental Workflow Visualization
The logical flow of the comparative corrosion study is illustrated in the diagram below. This visualization provides a clear overview of the key stages of the experimental process, from the initial material selection to the final data analysis and interpretation.
Caption: Experimental workflow for the comparative study of alloy corrosion in this compound.
Spectroscopic analysis (IR, Raman) of ammonium bisulfide and its reaction products
A Comparative Guide to the Spectroscopic Analysis of Ammonium Bisulfide and Its Reaction Products
This guide provides a detailed comparison of the infrared (IR) and Raman spectroscopic signatures of this compound (NH₄HS) and its primary reaction and decomposition products. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy for chemical identification and analysis. The guide includes quantitative data summarized in tables, detailed experimental protocols, and logical workflow diagrams to facilitate understanding and application.
This compound is a salt that is stable only at low temperatures and readily decomposes into ammonia (NH₃) and hydrogen sulfide (H₂S) at room temperature.[1] Its chemistry also involves reactions with oxygen and the potential formation of other sulfur-containing compounds like elemental sulfur and polysulfides. Vibrational spectroscopy, including IR and Raman techniques, offers a powerful tool for identifying these species.
Spectroscopic Comparison
The vibrational modes of this compound and its related products can be distinctly identified through IR and Raman spectroscopy. The following tables summarize the key vibrational frequencies.
This compound (NH₄HS)
This compound is an ionic compound composed of the ammonium cation (NH₄⁺) and the hydrosulfide anion (HS⁻). Its spectra are characterized by the distinct vibrations of these two ions, as well as lattice modes in the solid state.
Table 1: IR and Raman Spectral Data for Solid this compound (NH₄HS) at Liquid Nitrogen Temperatures [2][3]
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment Description |
| ν₁(A₁) | - | ~3150 | Symmetric N-H stretch of NH₄⁺ |
| ν₃(F₂) | ~3250, ~3040 | ~3250, ~3040 | Asymmetric N-H stretch of NH₄⁺ |
| ν(SH) | ~2550 | ~2550 | S-H stretch of HS⁻ |
| ν₂(E) + ν₆(F₂) | ~2040 | - | Combination band of NH₄⁺ |
| ν₄(F₂) | ~1440 | ~1440 | Asymmetric N-H bend of NH₄⁺ |
| 2νL(HS⁻) | ~880 | - | Overtone of HS⁻ libration |
| νL(NH₄⁺) | ~330 | ~330 | Libration (rotational motion) of NH₄⁺ in the lattice |
| νL(HS⁻) | ~440 | ~440 | Libration of HS⁻ in the lattice |
| Translational Modes | < 200 | < 200 | Lattice vibrations |
Decomposition Products: Ammonia (NH₃) and Hydrogen Sulfide (H₂S)
At ambient temperatures, NH₄HS readily decomposes into its constituent gases, ammonia and hydrogen sulfide.[1]
Table 2: IR and Raman Spectral Data for Ammonia (NH₃) Gas [4][5][6][7]
| Vibrational Mode | Symmetry | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment Description |
| ν₁ | A₁ | ~3336 | ~3336 | Symmetric N-H stretch |
| ν₂ | A₁ | ~932, ~968 (split) | ~934, ~967 (split) | Symmetric N-H bend |
| ν₃ | E | ~3444 | ~3444 | Asymmetric N-H stretch |
| ν₄ | E | ~1627 | ~1627 | Asymmetric N-H bend |
Table 3: IR and Raman Spectral Data for Hydrogen Sulfide (H₂S) Gas [5]
| Vibrational Mode | Symmetry | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment Description |
| ν₁ | A₁ | ~2615 | ~2615 | Symmetric S-H stretch |
| ν₂ | A₁ | ~1183 | - | H-S-H bend |
| ν₃ | B₁ | ~2626 | - | Asymmetric S-H stretch |
Reaction Products: Elemental Sulfur and Ammonium Polysulfides
In the presence of oxidants or upon further decomposition, elemental sulfur (most commonly the α-S₈ allotrope) and ammonium polysulfides ((NH₄)₂Sₓ) can be formed.
Table 4: Raman and IR Spectral Data for Elemental Sulfur (α-S₈)
| Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) | Assignment Description |
| ~474 (very strong) | ~470 | S-S symmetric stretch |
| ~219 (strong) | - | S-S bend |
| ~154 (strong) | - | S-S bend |
| ~84, ~51 (medium) | - | Lattice/External modes |
Ammonium polysulfide solutions are typically yellow to reddish-brown, with the color deepening as the sulfur chain length (x) increases. Their Raman spectra are characterized by S-S stretching and bending modes. Specific data for ammonium polysulfides are scarce, but the vibrations are similar to other polysulfide salts.
Table 5: Characteristic Raman Bands for Polysulfide (Sₓ²⁻) Chains
| Raman Frequency Range (cm⁻¹) | Assignment Description |
| 430 - 500 | S-S stretching in trisulfide (S₃²⁻) and tetrasulfide (S₄²⁻) |
| ~400 - 450 | S-S stretching in longer polysulfide chains (x > 4) |
| 150 - 250 | S-S-S bending modes |
Experimental Protocols
Accurate spectroscopic analysis requires careful sample preparation, especially for an unstable compound like this compound.
Synthesis and Handling of this compound for Analysis
-
Synthesis : this compound is not commercially available due to its instability. It must be synthesized in situ. This can be achieved by the co-deposition of anhydrous ammonia (NH₃) and hydrogen sulfide (H₂S) gases in equimolar amounts onto a substrate cooled to liquid nitrogen temperatures (77 K).[8] The substrate can be a CsI or Si window for IR spectroscopy or a suitable cold finger for Raman spectroscopy.[2]
-
Handling : All manipulations must be performed at low temperatures (typically below 150 K) under vacuum or in an inert atmosphere to prevent decomposition.[2] Samples for analysis are typically prepared as polycrystalline films.[2]
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation :
-
Low-Temperature Film : A thin, polycrystalline film of NH₄HS is prepared by direct condensation of NH₃ and H₂S onto a pre-cooled IR-transparent window (e.g., CsI, KBr) within a cryostat.[8]
-
Mull Technique (for stable products) : For stable, solid reaction products like elemental sulfur, the sample can be ground to a fine powder and mixed with Nujol (mineral oil) to form a mull. This mull is then pressed between two KBr or NaCl plates.
-
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used. The sample chamber should be purged with dry nitrogen or evacuated to eliminate atmospheric water and CO₂ interference.
-
Data Acquisition : Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ or better. For low-temperature work, a cryostat compatible with the spectrometer's sample compartment is required.
Raman Spectroscopy Protocol
-
Sample Preparation :
-
Low-Temperature Solid : NH₄HS is synthesized in a sealed capillary or on a cold stage within a vacuum-jacketed cryostat. The laser is focused on the solid sample through an optically transparent window.
-
Aqueous Solutions : For reaction products soluble in water, spectra can be acquired directly from the solution in a quartz cuvette. Water is a weak Raman scatterer, making it an excellent solvent for this technique.[9]
-
Solid Powders : Stable solid products can be placed in a glass capillary tube or pressed into a pellet for analysis.[10]
-
-
Instrumentation : A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD) is used. A microscope objective is often used to focus the laser onto the sample and collect the scattered light.
-
Data Acquisition : The laser power should be kept low to avoid sample heating and decomposition, especially for unstable species like NH₄HS. Spectra are collected as Stokes-shifted Raman scattering relative to the excitation wavelength.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the chemical relationships of the compounds discussed.
Caption: Experimental workflow for the synthesis and analysis of NH₄HS.
Caption: Key reaction and decomposition pathways for NH₄HS.
References
- 1. This compound | NH4SH | CID 25515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Vibrational Modes of Ammonia [chem.purdue.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 9. plus.ac.at [plus.ac.at]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
A Comparative Guide to Titration Methods for Quantifying Ammonium Bisulfide in Sour Water
For Researchers, Scientists, and Drug Development Professionals
Sour water, a common byproduct in petroleum refining and gas processing, is characterized by the presence of dissolved hydrogen sulfide (H₂S) and ammonia (NH₃), which exist in equilibrium with ammonium bisulfide (NH₄HS). Accurate quantification of these species is crucial for process control, corrosion management, and environmental compliance. This guide provides a comparative analysis of three prevalent titration methods for the determination of this compound concentration in sour water samples: Alkalinity Titration, Iodometric Titration for Sulfide, and Potentiometric Titration with Silver Nitrate for Sulfide.
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on factors such as accuracy, precision, detection limits, and the presence of interfering substances. The following table summarizes the key performance characteristics of the three titration methods.
| Feature | Alkalinity Titration | Iodometric Titration (for Sulfide) | Potentiometric Titration with AgNO₃ (for Sulfide) |
| Principle | Neutralization of alkaline species (including bisulfide and ammonia) by a standard acid. | Oxidation of sulfide by a known excess of iodine, followed by back-titration of the remaining iodine. | Precipitation of sulfide ions with silver nitrate, with the endpoint detected by a silver-sulfide ion-selective electrode. |
| Primary Measurement | Total alkalinity, from which NH₄HS can be inferred. | Total sulfide concentration. | Sulfide ion concentration. |
| Reported Accuracy | Considered one of the most accurate methods for refinery grab samples.[1] | High accuracy for sulfide concentrations above 1 mg/L.[2] | Very accurate and reproducible results.[3] |
| Precision | High precision, with a standard deviation of 1 mg/L CaCO₃ achievable in the 10 to 500 mg/L range for carbonate/bicarbonate alkalinity.[4] | The endpoint is determinable within one drop, which is equivalent to 0.1 mg/L in a 200-mL sample.[2] | Relative standard deviation of 1.9% for a 0.31 mg/L H₂S sample.[3] |
| Detection Limit | Applicable for alkalinities down to 20 mg/L as CaCO₃; a low-alkalinity method can be used for concentrations below this.[4] | Suitable for sulfide concentrations greater than 1 mg/L.[2] | As low as 0.31 mg/L for hydrogen sulfide.[3] |
| Common Interferences | Soaps, oily matter, suspended solids, precipitates, chlorine, and turbidity.[1][2][5] | Reducing substances such as sulfite and thiosulfate, as well as certain organic compounds.[2] | Mercury and silver ions. The electrode only responds to free sulfide ions.[6] |
Experimental Protocols
Detailed methodologies for each titration method are provided below. Adherence to these protocols is essential for obtaining accurate and reproducible results.
Alkalinity Titration Method
This method, adapted from standard methods for industrial wastewater, determines the total alkalinity of the sour water sample, which is contributed by bisulfide, ammonia, and other alkaline species.[7][8][9]
Apparatus:
-
pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beakers (150 mL)
-
Pipettes
Reagents:
-
Standard sulfuric acid (H₂SO₄) solution (0.1 N or 0.02 N)
-
pH 4, 7, and 10 buffer solutions for calibration
-
Phenolphthalein indicator solution (optional, for visual endpoint)
-
Mixed indicator solution (e.g., bromocresol green-methyl red) (optional, for visual endpoint)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Sample Preparation: Allow the sour water sample to reach room temperature. Place a suitable volume (e.g., 50-100 mL) of the unfiltered sample into a beaker with a magnetic stir bar.
-
Initial pH: Measure and record the initial pH of the sample while stirring.
-
P-Alkalinity Titration: If the initial pH is above 8.3, titrate with the standard H₂SO₄ solution until the pH reaches 8.3 (the phenolphthalein endpoint). Record the volume of titrant used.
-
Total Alkalinity Titration: Continue titrating the same sample with the standard H₂SO₄ solution until the pH reaches 4.5 (the methyl orange or mixed indicator endpoint). Record the total volume of titrant used from the start of the titration.
-
Calculation: Calculate the phenolphthalein alkalinity (P-alkalinity) and total alkalinity (M-alkalinity) in mg/L as CaCO₃. The concentration of this compound can then be estimated based on the stoichiometry of the neutralization reactions and the relative contributions of ammonia and bisulfide to the total alkalinity.
Iodometric Titration for Sulfide
This method determines the total sulfide concentration in the sample.
Apparatus:
-
Erlenmeyer flasks (250 mL)
-
Buret (10 mL or 25 mL)
-
Pipettes
Reagents:
-
Standard iodine solution (0.025 N)
-
Standard sodium thiosulfate (Na₂S₂O₃) solution (0.025 N)
-
Hydrochloric acid (HCl), concentrated
-
Starch indicator solution
-
Zinc acetate solution (2M) for sample preservation
Procedure:
-
Sample Preservation: To prevent the loss of H₂S, preserve the sample immediately after collection by adding zinc acetate solution to precipitate zinc sulfide (ZnS).
-
Sample Preparation: Place a known volume of the preserved sample (e.g., 100 mL) into an Erlenmeyer flask.
-
Reaction with Iodine: Add an excess of standard iodine solution to the flask.
-
Acidification: Acidify the solution with concentrated HCl. This will dissolve the ZnS and allow the sulfide to react with the iodine.
-
Back-Titration: Immediately titrate the excess (unreacted) iodine with standard sodium thiosulfate solution.
-
Endpoint Detection: As the endpoint is approached (the solution turns a pale yellow), add a few drops of starch indicator. The solution will turn blue. Continue the titration until the blue color disappears.
-
Blank Titration: Perform a blank titration using deionized water instead of the sample to determine the initial amount of iodine.
-
Calculation: The sulfide concentration is calculated from the difference in the volume of sodium thiosulfate used for the blank and the sample.
Potentiometric Titration with Silver Nitrate for Sulfide
This method provides a direct measurement of the sulfide ion concentration.[3]
Apparatus:
-
Automatic titrator or a pH/mV meter
-
Silver-sulfide ion-selective electrode (ISE) (e.g., Ag Titrode with Ag₂S coating)
-
Reference electrode
-
Buret
-
Magnetic stirrer and stir bar
Reagents:
-
Standard silver nitrate (AgNO₃) solution (0.1 M or as appropriate for the expected sulfide concentration)
-
Sulfide anti-oxidant buffer (SAOB) solution
-
Nitrogen gas for purging
Procedure:
-
Sample Preservation: Preserve the sample with sodium hydroxide to raise the pH and prevent the formation of volatile H₂S.[10]
-
Sample Preparation: Place a known volume of the sample into a beaker. Add SAOB to maintain a high pH and prevent oxidation of the sulfide.
-
Purging: Purge the sample with nitrogen gas to remove any dissolved oxygen, which can interfere with the measurement.[3]
-
Titration: Immerse the silver-sulfide ISE and reference electrode in the solution. Titrate with the standard AgNO₃ solution. The silver ions will precipitate the sulfide ions as silver sulfide (Ag₂S).
-
Endpoint Detection: The endpoint of the titration is detected as a sharp change in the potential of the ISE. This is typically determined automatically by the titrator software.
-
Calculation: The sulfide concentration is calculated from the volume of AgNO₃ solution used to reach the endpoint.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for each titration method.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. MyHach - Customer Service [support.hach.com]
- 3. Sulfide and hydrogen sulfide in water | Metrohm [metrohm.com]
- 4. argentina.gob.ar [argentina.gob.ar]
- 5. cswea.org [cswea.org]
- 6. epa.gov [epa.gov]
- 7. dl.astm.org [dl.astm.org]
- 8. industrialchemicaltesting.com [industrialchemicaltesting.com]
- 9. cefns.nau.edu [cefns.nau.edu]
- 10. taylorindustrial.medium.com [taylorindustrial.medium.com]
A Head-to-Head Comparison: Ammonium Bisulfide vs. Lawesson's Reagent for Thionation Reactions
In the field of organic synthesis, the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S), known as thionation, is a critical transformation for the synthesis of thioamides, thioketones, thioesters, and various sulfur-containing heterocyles.[1] These organosulfur compounds are pivotal in medicinal chemistry and drug development, as the substitution of oxygen with sulfur can significantly alter a molecule's biological activity and pharmacokinetic properties.[1] Among the arsenal of thionating agents available to chemists, Lawesson's reagent has become a mainstay, prized for its efficacy and broad applicability.[1][2][3] A historically significant and cost-effective alternative, ammonium bisulfide (or its aqueous solutions, often referred to as ammonium sulfide), also finds use, albeit in more specific contexts.
This guide provides an objective, data-driven comparison of the performance, scope, and practical considerations of using this compound versus the widely adopted Lawesson's reagent in thionation reactions.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the performance of these two reagents stems from their distinct reaction mechanisms. Lawesson's reagent follows a concerted, Wittig-like pathway, whereas this compound acts as a simple nucleophilic sulfur source.
Lawesson's Reagent (LR): In solution, particularly when heated, Lawesson's reagent exists in equilibrium with a highly reactive monomeric dithiophosphine ylide.[1][4] This monomer undergoes a [2+2] cycloaddition with the carbonyl group to form a transient four-membered thiaoxaphosphetane intermediate.[1][4] This intermediate then rapidly collapses in a cycloreversion step, driven by the formation of a very stable phosphorus-oxygen double bond, to yield the desired thiocarbonyl compound and an inert phosphine oxide byproduct.[4]
This compound/Sulfide: this compound (NH₄SH) and aqueous ammonium sulfide ((NH₄)₂S) solutions serve as sources of the hydrosulfide anion (HS⁻). The thionation mechanism is believed to be a nucleophilic addition-elimination pathway. The hydrosulfide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon. This is followed by proton transfer and subsequent elimination of a water molecule to form the thiocarbonyl. This process often requires activation of the carbonyl group, particularly for less reactive substrates like amides, to facilitate the initial nucleophilic attack.
Performance and Substrate Scope
Lawesson's reagent demonstrates significantly broader utility and generally provides higher yields across a range of carbonyl compounds compared to this compound.
Lawesson's Reagent (LR): LR is highly effective for the thionation of a wide variety of carbonyls.[3] The general reactivity order is amides > ketones > esters.[4][5] It is particularly effective for synthesizing thioamides and thioketones.[4][5] Reactions are typically conducted in anhydrous, high-boiling solvents like toluene or xylene at elevated temperatures, although room temperature reactions in solvents like THF have also been reported to be effective, albeit with longer reaction times or requiring a large volume of solvent.[6][7] Microwave-assisted, solvent-free methods have also been developed to accelerate the reaction.[8]
This compound ((NH₄)₂S): The use of this compound or aqueous ammonium sulfide for direct thionation is less common and appears to be largely restricted to specific substrates. Its most documented application is the thiolysis of activated amides.[4] For standard, unactivated amides and especially for ketones and esters, direct thionation with ammonium sulfide is not a widely reported or efficient method. It is more commonly used as a sulfur source in multi-component reactions to build thioamides from precursors like nitriles or aldehydes.[7][9] This limited scope is a significant drawback compared to the versatility of Lawesson's reagent.
Data Presentation: Thioamide Synthesis
The following table summarizes representative data for the synthesis of thioamides from their corresponding amide precursors.
| Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-phenyl-pyrrolidin-2-one | Lawesson's Reagent | THF | Room Temp. | 30 min | 86 | [7] |
| N,N-Dimethylbenzamide | Lawesson's Reagent | Toluene | 110 (Reflux) | 2-6 h | High | [6] |
| Benzamide | Lawesson's Reagent | THF (liquid-assisted grinding) | Room Temp. | 90 min | 95-96 | [10] |
| Activated Amides (general) | (NH₄)₂S (aq.) / Tf₂O, Pyridine | Dichloromethane | 0 to Room Temp. | 1-2 h | 75-97 | [4] |
Note: Direct comparative data for the thionation of identical simple amides with ammonium sulfide is scarce in the literature, highlighting its limited application for this direct transformation.
Data Presentation: Thioketone and Thioester Synthesis
| Substrate Type | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cholest-4-en-3-one (Ketone) | Lawesson's Reagent | Dichloromethane | 40 (Reflux) | 45 min | 27 | [2] |
| Various Ketones | Lawesson's Reagent | None (Microwave) | N/A | 2-15 min | 82-94 | [8] |
| Various Esters | Lawesson's Reagent | Toluene | 110 (Reflux) | 1-48 h | 50-95 | [11] |
| Esters / Ketones | (NH₄)₂S | N/A | N/A | N/A | Not widely reported |
Practical Considerations: Reagent Handling, Work-up, and Safety
Lawesson's Reagent:
-
Handling: A stable, albeit pungent, solid that can be handled in air for weighing. It is moisture-sensitive and should be stored in a dry environment.[9]
-
Work-up: The primary challenge is the removal of the phosphorus-containing byproducts, which often requires column chromatography for purification.[7][9] This can be cumbersome, especially on a large scale.
-
Safety: The reagent itself and its byproducts have a very unpleasant smell.[7] It can release toxic hydrogen sulfide gas upon contact with water or acid and can decompose at temperatures above 110°C.[11]
This compound/Sulfide:
-
Handling: Typically supplied as a 20-44% aqueous solution, which is a fuming, yellowish liquid with a strong odor of ammonia and rotten eggs (hydrogen sulfide).[1][10] The solid form is unstable above -18°C.[12]
-
Work-up: Work-up procedures often involve aqueous extraction, which can be simpler than the chromatography required for Lawesson's reagent.
-
Safety: The solution readily decomposes, releasing toxic and flammable hydrogen sulfide (H₂S) and ammonia gases.[1][12] H₂S is extremely hazardous and can deaden the sense of smell at high concentrations, providing no warning of exposure.[12] Reactions must be carried out in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Thionation of an Amide using Lawesson's Reagent
This protocol is adapted from the thionation of N-phenyl-pyrrolidin-2-one.[7]
-
Preparation: In a round-bottom flask, dissolve Lawesson's reagent (0.5 equivalents, e.g., 1.43 mmol, 580 mg) in anhydrous tetrahydrofuran (THF) (e.g., 120 mL).
-
Addition: To this stirring solution, add a solution of the amide (1.0 equivalent, e.g., 2.86 mmol, 500 mg) in THF (e.g., 50 mL) at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction is often complete within 30-60 minutes.
-
Work-up: Once the starting material is consumed, remove the solvent under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the pure thioamide.
Protocol 2: Thionation of an Activated Amide using Aqueous Ammonium Sulfide
This is a general procedure for the thiolysis of an amide previously activated with trifluoromethanesulfonic anhydride (Tf₂O).[4]
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve the amide (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C. Add pyridine (1.1 equivalents) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.1 equivalents). Stir the mixture at 0°C for 30 minutes.
-
Thionation: To the activated amide solution, add a 20% aqueous solution of ammonium sulfide (5.0 equivalents) dropwise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the desired thioamide.
Conclusion and Recommendations
The choice between Lawesson's reagent and this compound for thionation is largely dictated by the substrate and the desired reaction scale.
Lawesson's Reagent is the superior choice for general-purpose thionation. Its broad substrate scope, including unactivated amides, ketones, and esters, and its predictable reactivity under relatively mild conditions make it a reliable and versatile tool for research and development.[5] The main drawback is the often-necessary chromatographic purification to remove byproducts.
This compound (or Ammonium Sulfide) should be considered a more specialized or niche reagent. It is inexpensive but its application in direct thionation is limited, primarily showing utility for the thiolysis of pre-activated amides.[4] For simple carbonyl compounds, it is generally ineffective. Its high volatility and the extreme toxicity of the H₂S gas it releases necessitate stringent safety precautions.
For researchers, scientists, and drug development professionals seeking a robust and widely applicable method for converting carbonyls to thiocarbonyls, Lawesson's reagent is the recommended choice . Ammonium sulfide may be considered only in specific cases where the substrate is highly activated or for alternative synthetic routes not involving direct carbonyl thionation.
References
- 1. Ammonium hydrosulfide - Wikipedia [en.wikipedia.org]
- 2. Thioketone synthesis by thionation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. grokipedia.com [grokipedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
- 9. Ammonium hydrosulfide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 10. This compound | NH4SH | CID 25515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. audreyli.com [audreyli.com]
- 12. Ammonium sulfide - Sciencemadness Wiki [sciencemadness.org]
Assessing the Purity of Synthesized Ammonium Bisulfide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized ammonium bisulfide (NH₄HS), a reagent with applications in various chemical syntheses. We will explore its performance alongside common alternatives and provide detailed experimental data to support informed decision-making.
This compound is a valuable reagent in organic synthesis, often utilized for the selective reduction of nitro groups in aromatic compounds. However, its purity can be compromised by the presence of unreacted starting materials, byproducts such as ammonium sulfide ((NH₄)₂S) and ammonium polysulfides ((NH₄)₂Sₓ), or degradation products like ammonia and hydrogen sulfide. This guide details robust analytical methodologies for quantifying the purity of this compound and compares its utility against alternative reducing agents.
Comparative Analysis of Purity Assessment Methods
The purity of synthesized this compound can be determined using a variety of analytical techniques. The choice of method often depends on the expected impurities, the required level of accuracy, and the available instrumentation. Below is a comparison of common analytical methods with illustrative performance data.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (RSD%) | Key Advantages | Key Disadvantages |
| Titration (Iodometric) | This compound | 0.1% (w/w) | 0.3% (w/w) | < 2% | Cost-effective, simple setup | Lacks specificity, susceptible to interference from other reducing agents |
| Ion Chromatography | Sulfide, Ammonium | 1 ppm | 5 ppm | < 3% | High specificity and sensitivity for ionic species | Requires specialized equipment and standards |
| Spectrophotometry (Berthelot Reaction) | Ammonium | 0.5 ppm | 2 ppm | < 5% | High sensitivity for ammonia, suitable for degradation studies | Indirect method, potential for interference |
| Electrolytic Conductivity | Total Ionic Content | 10 ppm | 30 ppm | < 5% | Real-time monitoring, non-destructive | Non-specific, affected by temperature and pressure |
Table 1: Comparison of analytical methods for this compound purity assessment. Data is illustrative and may vary based on instrumentation and experimental conditions.
Performance Comparison with Alternative Reducing Agents
In many synthetic applications, particularly in drug development, other reducing agents can be employed. The choice of reagent depends on factors such as selectivity, reaction conditions, and ease of purification.
| Reducing Agent | Typical Purity | Key Advantages | Common Impurities | Analytical Methods for Purity |
| This compound | 95-99% | Selective for nitro group reduction | Ammonium sulfide, polysulfides, elemental sulfur | Titration, Ion Chromatography |
| Sodium Bisulfite | >98% | Stable, readily available | Sodium sulfite, sodium sulfate | Iodometric Titration, HPLC |
| Ammonium Polysulfide | Varies | Useful for specific reductions (e.g., Zinin reduction) | This compound, elemental sulfur | Gravimetric analysis, HPLC |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | N/A | High efficiency, clean reaction | Residual catalyst | ICP-MS for palladium content |
Table 2: Comparison of this compound with alternative reducing agents.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment.
Iodometric Titration for this compound Content
This method determines the concentration of bisulfide ions by titration with a standardized iodine solution.
Protocol:
-
Accurately weigh approximately 0.5 g of the synthesized this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of deoxygenated deionized water.
-
Add 5 mL of glacial acetic acid to the solution.
-
Add 1 mL of starch indicator solution. The solution should turn a dark blue-black color upon addition of the first few drops of titrant.
-
Titrate the solution with a standardized 0.1 N iodine solution until the blue-black color disappears and the solution becomes colorless.
-
Record the volume of iodine solution used.
-
Calculate the percentage of this compound in the sample.
Ion Chromatography for Sulfide and Ammonium Quantification
This technique separates and quantifies ionic species, providing a more detailed impurity profile.
Protocol:
-
Sample Preparation: Prepare a 100 ppm stock solution of the synthesized this compound in deoxygenated deionized water. Further dilute to a working concentration of 10 ppm.
-
Instrumentation: Use an ion chromatograph equipped with an anion-exchange column for sulfide analysis and a cation-exchange column for ammonium analysis, both with conductivity detectors.
-
Mobile Phase: For anion analysis, a gradient of sodium hydroxide is typically used. For cation analysis, a methanesulfonic acid solution is common.
-
Calibration: Prepare a series of calibration standards for sulfide and ammonium ions from certified reference materials.
-
Analysis: Inject the prepared sample and calibration standards into the ion chromatograph.
-
Quantification: Determine the concentration of sulfide and ammonium ions in the sample by comparing the peak areas to the calibration curves.
Spectrophotometric Determination of Ammonia (Berthelot Reaction)
This colorimetric method is highly sensitive for detecting and quantifying ammonia, a potential degradation product.[1]
Protocol:
-
Sample Preparation: Dilute a known weight of the this compound sample in deionized water to fall within the linear range of the assay (typically 0.5-20 ppm of ammonium).
-
Reagent Preparation:
-
Reaction: To 1 mL of the diluted sample, add 0.5 mL of Reagent 1 followed by 0.5 mL of Reagent 2. Mix well and allow the color to develop for 30 minutes at room temperature.
-
Measurement: Measure the absorbance of the resulting blue-green solution at 660 nm using a spectrophotometer.
-
Quantification: Determine the ammonia concentration from a calibration curve prepared using standard ammonium chloride solutions.
Visualizing Experimental Workflows
Clear visualization of experimental processes is essential for understanding and implementation.
Workflow for Purity Analysis Methods
Decision Pathway for Method Selection
By employing these analytical methods and considering the comparative data, researchers can confidently assess the purity of their synthesized this compound, ensuring the reliability of their experimental outcomes and the quality of their final products.
References
Cross-validation of different analytical techniques for ammonium bisulfide measurement
A Comparative Guide to Analytical Techniques for Ammonium Bisulfide Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the accurate measurement of this compound (NH₄HS). This compound is a key compound in various industrial processes, including oil refining and flue gas desulfurization, and its accurate quantification is crucial for process optimization, corrosion control, and environmental monitoring. This document details the experimental protocols and performance data of several common analytical methods to assist researchers and professionals in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Techniques
The selection of an analytical method for this compound measurement depends on several factors, including the required sensitivity, the sample matrix, the presence of interfering substances, and the need for real-time monitoring. The following table summarizes the key performance characteristics of five widely used techniques.
| Analytical Technique | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Accuracy | Precision (RSD) | Analysis Time | Key Advantages | Key Disadvantages |
| Titration (Alkalinity/Ammonia) | Neutralization reaction where the sample is titrated with a standard acid or base. | mg/L range | mg/L range | Good to Excellent (Total alkalinity and ammonia methods are more accurate than total sulfide)[1] | <1% | Minutes | Low cost, simple instrumentation. | Lower sensitivity, susceptible to interferences from other acidic or basic compounds. Total sulfide method is inaccurate due to H₂S degassing[1]. |
| Ion Chromatography (IC) | Separation of ammonium and sulfide ions on an ion-exchange column followed by conductivity or electrochemical detection. | µg/L to mg/L range[2][3][4] | µg/L to mg/L range[2][4] | Excellent | <2% | 10-20 minutes | High sensitivity and selectivity, can simultaneously measure multiple ions. | Higher initial instrument cost, requires skilled operator. |
| Online Conductivity Monitoring | Measurement of the electrolytic conductivity of the solution, which correlates to the this compound concentration. | Dependent on calibration range | Dependent on calibration range | Good (with proper calibration and temperature/pressure compensation)[5] | Continuous | Real-time | Provides continuous, real-time data for process control. | Non-specific, susceptible to interference from other ions, requires careful calibration. |
| Spectrophotometry (Methylene Blue for Sulfide) | Reaction of sulfide with N,N-dimethyl-p-phenylenediamine and ferric chloride to form a colored complex (methylene blue) measured by a spectrophotometer. | 0.1 mg/L[6] | 0.1 mg/L | Good (92% recovery for 0.5-1.5 mg/L)[6] | <5% | 15-30 minutes | Relatively low cost, good sensitivity for sulfide. | Indirect method for NH₄HS, measures only sulfide, susceptible to interferences from reducing agents and certain metals[6][7]. |
| Headspace Gas Chromatography (HS-GC) | Volatilization of hydrogen sulfide from the sample into the headspace, followed by separation and detection using a gas chromatograph with a sulfur-selective detector. | µg/L to ng/L range[8][9] | µg/L to ng/L range[8][9] | Excellent | <10% | 20-30 minutes | Excellent sensitivity and selectivity for volatile sulfur compounds. | Measures only the sulfide component, can be complex, requires specialized equipment. |
Experimental Protocols
Titration Method (Total Alkalinity)
This method determines the total alkalinity of the sample, which can be correlated to the this compound concentration in the absence of other significant alkaline species.
a. Reagents:
-
Standardized sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) solution (e.g., 0.02 N).
-
Methyl orange indicator solution.
-
Phenolphthalein indicator solution.
b. Procedure:
-
Collect a known volume of the sample (e.g., 50 mL) into a clean conical flask.[10]
-
Add 2-3 drops of methyl orange indicator to the sample.[10]
-
Titrate the sample with the standardized acid solution until the color changes from yellow to a faint orange, indicating the endpoint.[10]
-
Record the volume of the titrant used.
-
The total alkalinity, and subsequently the this compound concentration, can be calculated based on the stoichiometry of the reaction.
Ion Chromatography (IC) Method
This method allows for the direct and simultaneous quantification of ammonium (NH₄⁺) and sulfide (S²⁻) ions.
a. Instrumentation:
-
Ion chromatograph equipped with a guard column, an analytical column suitable for cation and anion separation, a suppressor, and a conductivity detector.[11]
b. Reagents:
-
Eluent solution (e.g., carbonate-bicarbonate for anions, methanesulfonic acid for cations).[11]
-
Standard solutions of ammonium and sulfide.
c. Procedure:
-
Prepare a series of calibration standards of known concentrations of ammonium and sulfide.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Inject a known volume of the sample and standards into the ion chromatograph.
-
The separated ions are detected by the conductivity detector, and their concentrations are determined by comparing the peak areas to the calibration curve.[11]
Spectrophotometric Method (Methylene Blue for Sulfide)
This method is specific for the determination of sulfide.
a. Reagents:
-
N,N-dimethyl-p-phenylenediamine sulfate solution.[6]
-
Ferric chloride (FeCl₃) solution.[6]
-
Ammonium phosphate solution.[6]
-
Sulfide standard solution.
b. Procedure:
-
Collect a known volume of the sample. To preserve the sample, add zinc acetate solution to precipitate zinc sulfide.[12]
-
In a test tube, add the sample followed by the N,N-dimethyl-p-phenylenediamine solution and the ferric chloride solution. Mix well.[6]
-
Allow the color to develop for a specified time (e.g., 15 minutes).[12]
-
Add ammonium phosphate solution to eliminate the color from the excess ferric chloride.[6]
-
Measure the absorbance of the solution at 664 nm using a spectrophotometer.[12]
-
Determine the sulfide concentration from a calibration curve prepared using standard sulfide solutions.
Visualizations
Experimental Workflow for Ion Chromatography
Caption: Experimental workflow for this compound measurement by Ion Chromatography.
Decision Tree for Technique Selection
Caption: Decision tree for selecting an analytical technique for this compound.
References
- 1. EP2836825A1 - A system and method for monitoring this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving the Reliability and Accuracy of Ammonia Quantification in Electro- and Photochemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elib.dlr.de [elib.dlr.de]
- 5. researchgate.net [researchgate.net]
- 6. NEMI Method Summary - 4500-S2- D [nemi.gov]
- 7. aquaphoenixsci.com [aquaphoenixsci.com]
- 8. scispace.com [scispace.com]
- 9. shimadzu.com [shimadzu.com]
- 10. web.iitd.ac.in [web.iitd.ac.in]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. newtowncreek.info [newtowncreek.info]
A Comparative Analysis of the Corrosive Effects of Ammonium Bisulfide and Other Sulfur Compounds on Steel
This guide provides a comprehensive comparison of the corrosive effects of ammonium bisulfide (NH₄HS) against other common sulfur compounds, namely hydrogen sulfide (H₂S), mercaptans, and polysulfides. The information is intended for researchers, scientists, and drug development professionals who require an understanding of the material compatibility and degradation pathways associated with these substances. The data presented is a synthesis of findings from various industry reports and scientific studies.
Overview of Corrosive Properties
Sulfur-containing compounds are notoriously corrosive to many metals, particularly carbon and low-alloy steels. The primary mechanism of corrosion often involves the formation of metal sulfides, which can be either protective or non-protective, influencing the rate of degradation.
-
This compound (NH₄HS): this compound is recognized for its highly aggressive corrosion, especially in aqueous solutions and at elevated temperatures.[1] It is a major concern in refinery hydrotreating and sour water stripping units where ammonia and hydrogen sulfide react to form NH₄HS.[1][2] The corrosion is often characterized as uniform thinning but can be localized and accelerated by high velocities and turbulence.[1]
-
Hydrogen Sulfide (H₂S): Hydrogen sulfide is a weak acid in aqueous solutions and a primary contributor to sour corrosion in the oil and gas industry.[3][4] Its corrosivity is highly dependent on the presence of water, pH, temperature, and the partial pressure of H₂S.[5] H₂S can lead to various forms of corrosion, including uniform corrosion, pitting, and sulfide stress cracking (SSC).[3]
-
Mercaptans (R-SH): Mercaptans are organic sulfur compounds that can also be corrosive, particularly at elevated temperatures.[6] Their corrosive action is believed to involve their decomposition to H₂S at the metal surface, leading to the formation of iron sulfide scales.[6]
-
Polysulfides (Sₓ²⁻): Polysulfides are known to induce stress corrosion cracking in both carbon and stainless steels.[7] While they can act as oxidizers and contribute to corrosion, detailed quantitative data on their general corrosion rates on steel is less common in publicly available literature.[8]
Quantitative Corrosion Data
The following tables summarize corrosion rate data for carbon steel exposed to various sulfur compounds. It is crucial to note that corrosion rates are highly sensitive to the specific experimental conditions. Therefore, direct comparison of values from different studies should be done with caution.
Table 1: Corrosion Rates of Carbon Steel in this compound (NH₄HS) Solutions
| NH₄HS Concentration (wt%) | Temperature (°C) | Velocity (m/s) | H₂S Partial Pressure (psia) | Corrosion Rate (mm/y) | Reference |
| < 2 | < 121 | < 1.5 | - | Generally low | [1] |
| 2 - 8 | 55 | 24 | 50 | Increases markedly with velocity | [9] |
| > 8 | 55 | 24 | 50 | > 20 | [9] |
| Aggressive Solutions | - | High | - | up to 5.08 (200 mpy) | [1] |
Table 2: Corrosion Rates of Carbon Steel in Hydrogen Sulfide (H₂S) Environments
| H₂S Concentration | Temperature (°C) | Environment | Corrosion Rate (mm/y) | Reference |
| Saturated | Room Temp | Water | Higher than in wet/dry gas | [3] |
| 2 vol% | 200-300 | Gas oil mixtures | Highly variable, dependent on other factors | [10] |
| 0.02 mmol/L | 70 | CO₂-saturated solution | 0.33 - 0.45 (inhibited) | [11] |
| 14-56 Pa (partial pressure) | 80 | CO₂-saturated solution | 0.2 - 3.0 | [11] |
Table 3: Corrosion Rates of Carbon Steel in the Presence of Mercaptans
| Mercaptan Concentration (ppm) | Temperature (°C) | Environment | Corrosion Rate (mm/y) | Reference |
| 100 - 3000 | 275 | Crude oil | Significantly increases with concentration | [12] |
| Not specified | 343 - 454 | Naphtha vapors | Proportional to concentration | [6] |
Table 4: Corrosive Effects of Polysulfides on Steel
| Polysulfide Type | Material | Effect | Reference |
| Inorganic Polysulfides | Carbon Steel, Stainless Steel | Can induce stress corrosion cracking | [7] |
| Polysulfide ions | Steel | Act as an oxidizer, can expedite corrosion | [8] |
Experimental Protocols
Standardized testing methodologies are crucial for obtaining reliable and comparable corrosion data. The following protocols are based on widely accepted standards such as those from ASTM and NACE.
This is a fundamental method for determining the average corrosion rate.[13]
-
Specimen Preparation:
-
Test coupons of a standard size (e.g., 50mm x 25mm x 3mm) are machined from the material of interest (e.g., C1018 carbon steel).
-
The surfaces are polished to a uniform finish (e.g., 120-grit paper), and the dimensions are precisely measured.
-
The coupons are cleaned with a non-corrosive solvent (e.g., acetone), dried, and weighed to the nearest 0.1 mg.
-
-
Test Environment:
-
The corrosive medium is prepared to the desired concentration of the sulfur compound in a suitable solvent (e.g., deionized water, brine, or a hydrocarbon).
-
The test solution is placed in a sealed container, and the temperature is controlled to the specified value.
-
For tests involving H₂S or NH₄HS, the solution is typically deaerated with nitrogen or argon to prevent oxidation, and the test is conducted in a closed system to maintain the concentration of the corrosive species.
-
-
Exposure:
-
The prepared coupons are fully immersed in the test solution using non-metallic holders.
-
The duration of the test is predetermined (e.g., 24, 72, or 168 hours).
-
-
Post-Test Analysis:
-
After exposure, the coupons are removed, gently cleaned to remove corrosion products (as per ASTM G1), dried, and re-weighed.
-
The corrosion rate (CR) in mm/year is calculated using the following formula: CR = (K × W) / (A × T × D) Where:
-
K = a constant (8.76 × 10⁴)
-
W = mass loss in grams
-
A = surface area in cm²
-
T = exposure time in hours
-
D = density of the material in g/cm³
-
-
Electrochemical methods, such as Linear Polarization Resistance (LPR) and Potentiodynamic Polarization, can provide instantaneous corrosion rates and mechanistic information.
-
Test Setup:
-
A three-electrode electrochemical cell is used, consisting of a working electrode (the test material), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
The test solution is the same as that used in the weight loss test.
-
-
Procedure:
-
The working electrode is immersed in the solution, and the open circuit potential (OCP) is allowed to stabilize.
-
For LPR, a small potential perturbation (e.g., ±10 mV from OCP) is applied, and the resulting current is measured. The polarization resistance is then used to calculate the corrosion rate.
-
For potentiodynamic polarization, the potential is scanned over a wider range, and the resulting current is plotted against the potential to obtain a polarization curve, from which corrosion current and other parameters can be determined.
-
Visualizations
The following diagram illustrates the general corrosion mechanism of steel by sulfur compounds and the key influencing factors.
Caption: General corrosion mechanism of steel by sulfur compounds.
The following diagram outlines the workflow for a typical corrosion study.
Caption: Workflow for a comparative corrosion study.
Conclusion
This compound exhibits a high degree of corrosivity towards carbon steel, particularly in aqueous solutions at elevated temperatures and high flow rates. While direct, standardized comparative data is limited, the available information suggests that under certain conditions, its corrosive effects can be more severe than those of hydrogen sulfide or mercaptans alone. The corrosivity of all sulfur compounds is highly dependent on a multitude of environmental factors. For accurate material selection and corrosion mitigation strategies, it is essential to conduct tests that closely simulate the intended service conditions. The experimental protocols outlined in this guide provide a foundation for such evaluations.
References
- 1. hghouston.com [hghouston.com]
- 2. This compound (ABS) Corrosion - Set Laboratories [setlab.com]
- 3. archive.conscientiabeam.com [archive.conscientiabeam.com]
- 4. media.neliti.com [media.neliti.com]
- 5. ohio.edu [ohio.edu]
- 6. Different Types of Corrosion: High-temperature sulfidation (sulfidic) Corrosion: WebCorr Corrosion Consulting Services, Corrosion Short Courses and Corrosion Expert Witness. corrosion types, corrosion forms, pipe corrosion, generalized corrosion, pitting corrosion, galvan [corrosionclinic.com]
- 7. Polysulfide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. content.ampp.org [content.ampp.org]
- 12. researchgate.net [researchgate.net]
- 13. corrosionpedia.com [corrosionpedia.com]
Safety Operating Guide
Proper Disposal of Ammonium Bisulfide: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of ammonium bisulfide ((NH₄)HS) is a critical aspect of laboratory safety and environmental responsibility. This compound, characterized by its corrosive nature and the potential to release toxic hydrogen sulfide gas, necessitates a stringent and well-defined disposal protocol. This guide provides essential safety information, operational plans, and a detailed experimental protocol for the in-laboratory neutralization of this compound waste, empowering laboratory personnel to manage this hazardous material safely and effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to implement the following safety measures:
-
Work in a Well-Ventilated Area: All handling and disposal steps must be conducted in a properly functioning chemical fume hood to prevent the inhalation of ammonia and toxic hydrogen sulfide vapors.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for ammonia and hydrogen sulfide is essential.
-
-
Avoid Incompatibilities: this compound reacts vigorously with acids to release highly toxic hydrogen sulfide gas. It is also incompatible with strong oxidizing agents.[1]
-
Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible.[1] All personnel should be familiar with the location and operation of spill kits.
Operational and Disposal Plan
The disposal of this compound should be approached systematically. The following plan outlines the key stages from waste accumulation to final disposal.
-
Waste Accumulation:
-
Collect this compound waste in a designated, properly labeled, and sealed container.
-
The container must be made of a compatible material (e.g., polyethylene) and stored in a cool, dry, well-ventilated area away from incompatible substances.
-
Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Corrosive, Toxic).
-
-
In-Laboratory Neutralization (for small quantities):
-
For manageable laboratory-scale quantities, a pre-treatment neutralization step can be performed to convert the hazardous sulfide to a less hazardous sulfate.
-
This procedure should only be undertaken by trained personnel with a thorough understanding of the chemical reactions involved.
-
A detailed experimental protocol for neutralization is provided below.
-
-
Professional Disposal:
Quantitative Safety Data
For quick reference, the following table summarizes key safety parameters for this compound.
| Parameter | Data |
| Primary Hazards | Corrosive, Toxic, Potential for release of flammable and toxic hydrogen sulfide gas. |
| Incompatible Materials | Strong acids, Oxidizing agents. |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, chemical-resistant gloves, lab coat/apron, NIOSH-approved respirator (if needed). |
| Emergency Procedures | Access to eyewash station and safety shower, spill kit for corrosive and toxic materials. |
Experimental Protocol: In-Laboratory Neutralization of this compound Waste
This protocol details a method for neutralizing small, laboratory-scale quantities of aqueous this compound waste by oxidation with hydrogen peroxide. This procedure converts the hazardous sulfide component to the more stable and less hazardous sulfate.
Objective: To safely neutralize this compound in an aqueous waste stream to ammonium sulfate.
Materials:
-
Aqueous this compound waste
-
30% Hydrogen peroxide (H₂O₂) solution
-
Crushed ice
-
Large beaker (at least twice the volume of the waste solution)
-
Stir plate and magnetic stir bar
-
pH paper or pH meter
-
Appropriate PPE (as outlined above)
Procedure:
-
Preparation:
-
Perform all steps in a certified chemical fume hood.
-
Place the large beaker on a stir plate and add a magnetic stir bar.
-
Surround the beaker with a crushed ice bath to manage the exothermic reaction.[2]
-
-
Hydrogen Peroxide Addition:
-
For every 1 mole of this compound in the waste solution, you will theoretically need 4 moles of hydrogen peroxide. The reaction is: (NH₄)HS + 4H₂O₂ → (NH₄)HSO₄ + 4H₂O
-
It is recommended to use a slight excess of hydrogen peroxide to ensure complete oxidation.
-
Slowly and carefully add the calculated amount of 30% hydrogen peroxide to the beaker. Crucially, add the this compound waste solution to the hydrogen peroxide solution, not the other way around. This ensures that the sulfide is always in the presence of an excess of the oxidizing agent, which can help to prevent the precipitation of elemental sulfur.[2]
-
-
Controlled Reaction:
-
Begin stirring the hydrogen peroxide solution in the ice bath.
-
Add the this compound waste solution dropwise using a dropping funnel or by careful pouring.
-
Monitor the temperature of the reaction mixture closely. If the temperature rises significantly, slow down or temporarily stop the addition of the this compound solution.
-
Observe the reaction for any signs of gas evolution (potentially nitrogen oxides from side reactions) or precipitation.[2]
-
-
Completion and Verification:
-
After all the this compound waste has been added, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction is complete.
-
Remove the ice bath and allow the solution to slowly warm to room temperature while continuing to stir.
-
Test the pH of the resulting solution. It should be acidic due to the formation of ammonium bisulfate.
-
To confirm the absence of sulfide, a lead acetate paper test can be performed (in a safe manner, as lead acetate is also toxic). A darkening of the paper indicates the presence of hydrogen sulfide, suggesting the neutralization is incomplete.
-
-
Final Disposal:
-
The resulting solution of ammonium bisulfate is significantly less hazardous than the original this compound waste.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide) to a pH between 6 and 8.
-
The neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's environmental health and safety department before drain disposal.
-
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ammonium Bisulfide
For researchers, scientists, and drug development professionals, the safe handling of hazardous materials is paramount. This guide provides essential safety and logistical information for working with ammonium bisulfide, a corrosive, toxic, and highly flammable compound. Adherence to these protocols is critical to ensure a safe laboratory environment.
This compound presents significant health risks. It is toxic if swallowed or inhaled and can cause severe skin burns and serious eye damage.[1] Therefore, stringent safety measures must be implemented to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is the first line of defense against the hazards of this compound. The following table summarizes the required PPE for various tasks.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in a well-ventilated fume hood) | Chemical splash goggles and a face shield.[2] | Chemical-resistant gloves (e.g., Neoprene, Nitrile).[3][4] | Lab coat or chemical-resistant apron. | Not generally required if work is performed in a properly functioning chemical fume hood. |
| Preparing Solutions or Transfers | Chemical splash goggles and a face shield.[2] | Chemical-resistant gloves (e.g., Neoprene, Nitrile).[3][4] | Chemical-resistant coveralls or suit (e.g., Tychem®).[3][5] | Air-purifying respirator (APR) with appropriate cartridges for ammonia and hydrogen sulfide, or a supplied-air respirator.[5] |
| Emergency Spill or Leak Response | Full-facepiece respirator with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA).[5][6] | Heavy-duty chemical-resistant gloves (e.g., Silver Shield®, Butyl rubber). | Level A or B fully encapsulated chemical-resistant suit.[6] | Self-Contained Breathing Apparatus (SCBA) is required.[6] |
Operational Plan for Safe Handling of this compound
This step-by-step guide outlines the procedures for the safe handling of this compound from procurement to disposal.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and establishing control measures.
-
Safety Data Sheet (SDS) Review: All personnel handling the substance must review the SDS for this compound prior to commencing work.[1]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid inspection sticker.
-
Emergency Equipment Check: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
PPE Assembly: Gather all necessary personal protective equipment as outlined in the table above.
Handling Procedures
-
Work Area: All work with this compound must be conducted within a certified chemical fume hood.
-
Ventilation: Ensure adequate ventilation at all times.[7]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[1][8]
-
Tools: Use only non-sparking tools.[1]
-
Avoid Incompatibles: Keep this compound away from heat, sparks, open flames, and incompatible materials such as strong acids and oxidizers.[9]
-
Container Integrity: Keep containers tightly closed when not in use.[1]
Post-Handling and Storage
-
Decontamination: Thoroughly clean the work area after use.
-
Personal Hygiene: Wash hands thoroughly after handling.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.[10] The storage area should be secured and accessible only to authorized personnel.
Disposal Plan
-
Waste Characterization: this compound and any materials contaminated with it are considered hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all federal, state, and local regulations.[11]
Emergency Response Workflow: this compound Spill
In the event of a spill, a clear and immediate response is crucial. The following diagram illustrates the logical workflow for managing an this compound spill.
Caption: Workflow for responding to an this compound spill.
References
- 1. cpc-us.com [cpc-us.com]
- 2. quora.com [quora.com]
- 3. velsafe.com [velsafe.com]
- 4. eTools : Ammonia Refrigeration - General Safety | Occupational Safety and Health Administration [osha.gov]
- 5. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. iiarcondenser.org [iiarcondenser.org]
- 7. chemos.de [chemos.de]
- 8. westliberty.edu [westliberty.edu]
- 9. moleko.com [moleko.com]
- 10. lamothe-abiet.com [lamothe-abiet.com]
- 11. farsagroup.az [farsagroup.az]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
